3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCUMUDCNSLOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576130 | |
| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81879-64-3 | |
| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The information is tailored for scientists and professionals engaged in the exploration of novel therapeutic agents.
Core Chemical Data
The fundamental chemical properties of this compound are summarized in the table below, offering a clear and concise reference for laboratory use.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 81879-64-3 | [1] |
| Molecular Formula | C₁₅H₁₉NO | [1] |
| Molecular Weight | 229.32 g/mol | N/A |
| Canonical SMILES | C1C2CC(CN(C2)CC3=CC=CC=C3)CC1=O | N/A |
| InChI | InChI=1S/C15H19NO/c17-15-11-7-16(8-12-5-3-1-4-6-12)9-13(11)10-14(15)2-1/h1,3-6,11,13H,2,7-10H2 | N/A |
| Physical Form | Solid | |
| Purity | Typically ≥96% | [1] |
| Storage | 2-8°C |
Chemical Structure
The bicyclic structure of this compound is a key feature, influencing its chemical reactivity and biological interactions. The diagram below illustrates its atomic arrangement and bonding.
Experimental Protocols
Plausible Synthesis via Mannich Reaction:
Materials:
-
Cyclohexanone
-
Benzylamine
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of cyclohexanone, benzylamine, and paraformaldehyde is prepared in a suitable solvent, such as ethanol.
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture, which is then heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the aqueous solution is washed with diethyl ether to remove unreacted starting materials.
-
The aqueous layer is then basified to a pH of >10 with a concentrated sodium hydroxide solution, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The presence of the ketone functional group would be confirmed by a characteristic C=O stretching vibration.
Potential Biological Activity and Signaling Pathways
The 3-azabicyclo[3.3.1]nonane scaffold is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds.[2] Derivatives of this core structure have demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6]
A study on a derivative of 2,4-Diaryl-6,7-benzo-azabicyclo[3.3.1]nonan-9-one has elucidated a potential anti-inflammatory mechanism of action involving the inhibition of the iNOS/NO-CSE/H₂S-NFκB signaling pathway.[7] This pathway is a critical regulator of the inflammatory response. The diagram below illustrates the proposed mechanism by which such compounds may exert their anti-inflammatory effects.
This proposed pathway suggests that derivatives of 3-azabicyclo[3.3.1]nonan-9-one may inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation. This, in turn, would lead to the downregulation of inducible nitric oxide synthase (iNOS) and cystathionine γ-lyase (CSE), enzymes responsible for the production of the pro-inflammatory mediators nitric oxide (NO) and hydrogen sulfide (H₂S). By suppressing the production of these and other pro-inflammatory molecules, these compounds can effectively mitigate the inflammatory response.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, achievable through established chemical reactions, and the demonstrated biological activity of its derivatives, make it a compelling target for further investigation. The exploration of its specific interactions with biological targets and the elucidation of its precise mechanisms of action will be crucial for realizing its full therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this promising compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
In-Depth Technical Guide: Molecular Weight of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the molecular characteristics of compounds is fundamental. This technical guide provides a detailed analysis of the molecular weight of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, a significant chemical entity in various research domains.
Molecular Composition and Weight
The molecular formula for this compound has been determined to be C15H19NO.[1][2][3][4][5][6] The molecular weight of this compound is a critical parameter for a multitude of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.
The calculated molecular weight of this compound is 229.32 g/mol .[3][4][5][7] This value is derived from the sum of the atomic weights of its constituent atoms. A more precise value has been reported as 229.3175.[1]
A comprehensive breakdown of the atomic composition and their respective contributions to the total molecular weight is presented in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 15 | 12.011 | 180.165 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 229.323 |
Experimental Determination
The molecular weight of this compound can be experimentally verified using several analytical techniques. The most common and accurate method is mass spectrometry. In a typical workflow, the compound is ionized and then passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the calculated molecular weight.
Below is a generalized workflow for the determination of molecular weight using mass spectrometry.
Logical Relationship of Molecular Properties
The molecular weight of a compound is intrinsically linked to its other physicochemical properties. This relationship is crucial for predicting the behavior of the molecule in various biological and chemical systems.
References
- 1. calpaclab.com [calpaclab.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. chemscene.com [chemscene.com]
- 4. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. chemscene.com [chemscene.com]
- 7. 81879-64-3|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
CAS Number: 81879-64-3
This technical guide provides a comprehensive overview of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available data on its properties, a detailed experimental protocol for a closely related isomer, and insights into its potential therapeutic applications.
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that while the CAS number, molecular formula, and molecular weight are well-established, other experimental data such as melting point and detailed spectral analyses are not widely published in publicly accessible literature. The data presented is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 81879-64-3 | [1] |
| Molecular Formula | C₁₅H₁₉NO | [1] |
| Molecular Weight | 229.32 g/mol | |
| Purity | Typically ≥97% | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a comprehensive and well-documented procedure for the synthesis of its isomer, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one , is available and provides valuable insight into the construction of the core azabicyclic framework. This protocol is presented below for reference.
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This synthesis involves a multi-step reaction sequence starting from readily available commercial reagents.
Experimental Protocol:
Step A: Preparation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
A 500 mL six-necked, jacketed, round-bottomed flask is equipped with a mechanical stirrer, a PTFE-coated temperature probe, and a 250 mL addition funnel.
-
Water (50 g) and benzylamine (12.9 mL, 13.2 g, 0.123 mol, 0.9 equiv) are added to the flask.
-
The reactor jacket is cooled to 0–10 °C using a recirculating chiller.
-
18% sulfuric acid (43.2 mL, 0.089 mol, 0.65 equiv, prepared from 98% sulfuric acid) is added over 1 hour, maintaining the internal temperature at 4–8 °C.
-
Glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol, 1.0 equiv) is added, followed by acetone dicarboxylic acid (20 g, 0.137 mol, 1.0 equiv), while keeping the temperature below 5 °C. This should result in a light-yellow solution.
-
A 9% sodium acetate solution (47.8 mL, 0.055 mol, 0.4 equiv) is then added over 1.5 hours.
-
The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours. Slow evolution of CO₂ gas may be observed.
-
The reaction progress is monitored by HPLC to confirm the consumption of acetone dicarboxylic acid.
-
Upon completion, the pH of the solution is adjusted to 2 by adding approximately 10 mL of 18% sulfuric acid at 20–30 °C.
-
The solution is transferred to a separatory funnel and extracted with methyl tert-butyl ether (MTBE) (3 x 80 mL). The organic layers are discarded.
-
The aqueous layer is transferred to a 2 L round-bottomed flask and mixed with heptane (500 mL).
-
Silica gel (20 g) is added to the aqueous layer, followed by the addition of aqueous 20% Na₂CO₃ (80 mL) to adjust the pH to 8.
-
The resulting mixture is stirred and then filtered. The aqueous layer is separated and extracted with MTBE. The combined organic layers are dried and concentrated to yield the product.
-
Purification can be achieved by chromatography on silica gel.
Biological Activity and Therapeutic Potential
The 3-azabicyclo[3.3.1]nonane core is a recognized pharmacophore present in various biologically active natural products and synthetic compounds. Derivatives of this scaffold have shown a wide range of therapeutic activities, making this compound a compound of significant interest for drug discovery.
Anticancer and Cytotoxic Activity
Numerous studies have highlighted the potential of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as potent anticancer agents. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. The presence of a carbonyl group at the 9-position allows for further functionalization, leading to the synthesis of derivatives such as hydrazones and thiosemicarbazones, which have demonstrated enhanced antimicrobial and anticancer properties.
Sigma Receptor Ligands
Derivatives of the closely related 9-azabicyclo[3.3.1]nonane scaffold have been extensively investigated as high-affinity ligands for sigma receptors (σ₁ and σ₂). Sigma-2 receptors are overexpressed in a variety of tumor cells, making them an attractive target for both cancer therapy and diagnostic imaging. The development of selective σ₂ receptor ligands is an active area of research, and the 3-azabicyclo[3.3.1]nonan-9-one framework serves as a valuable template for designing such molecules. For instance, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been identified as potent and highly selective σ₂ receptor ligands.
Experimental and Logical Workflows
The following diagrams illustrate generalized workflows relevant to the synthesis, characterization, and biological evaluation of this compound.
Caption: A generalized workflow for the synthesis and purification of a 3-azabicyclo[3.3.1]nonan-9-one derivative.
References
Conformational Analysis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational landscape of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one. This bicyclic amine is a key structural motif in medicinal chemistry, and understanding its three-dimensional structure is crucial for the rational design of novel therapeutics. This document summarizes the key conformational states, presents quantitative data from computational studies on closely related analogs, details relevant experimental protocols, and provides visualizations of the conformational equilibria.
Introduction
The 3-azabicyclo[3.3.1]nonane skeleton is a rigid scaffold that can exist in several conformations, with the twin-chair and chair-boat forms being the most prevalent. The substitution pattern on the bicyclic system significantly influences the equilibrium between these conformers. In the case of this compound, the bulky N-benzyl group and the C9-carbonyl group play a critical role in determining the preferred conformation. A thorough understanding of this conformational preference is essential for predicting molecular interactions and designing molecules with specific biological activities.
Conformational States
The primary conformational equilibrium for this compound involves the twin-chair (CC) and chair-boat (CB) conformers.
-
Twin-Chair (CC) Conformation: Both six-membered rings adopt a chair conformation. This is generally the most stable conformation for unsubstituted bicyclo[3.3.1]nonane.
-
Chair-Boat (CB) Conformation: One ring exists in a chair conformation while the other adopts a boat conformation. This conformation can be stabilized by various factors, including intramolecular hydrogen bonding or the avoidance of steric clashes.
Computational studies on the closely related 3-oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one indicate a small energy difference between the chair-chair (CC) and boat-chair (BC) conformers, with the boat-chair form being slightly more stable in the gas phase.[1] However, in the solid state, the chair-chair conformation was observed.[1] For many 3-azabicyclo[3.3.1]nonan-9-one derivatives, the chair-chair conformation is adopted in the solid state.[2][3]
Quantitative Conformational Data
While specific crystallographic or detailed computational data for this compound was not found in the public domain, data from a computational study on the analogous 3-oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one provides valuable insights.
Table 1: Calculated Energy Difference between Conformers of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one [1]
| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
| Chair-Chair (CC) | MP4/6-31G | - | 1.497 |
| Boat-Chair (BC) | MP4/6-31G | - | 0.000 |
Note: This data is for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one and serves as a close approximation for the conformational preferences of this compound.
Experimental Protocols
The conformational analysis of 3-azabicyclo[3.3.1]nonane derivatives is typically carried out using a combination of spectroscopic and crystallographic techniques.
Synthesis
The synthesis of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones, which are structurally related, is achieved through a Mannich reaction.[4] A typical procedure involves the reaction of a ketone, an ammonium salt, and an aldehyde in an alcoholic solvent.[4]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 3-azabicyclo[3.3.1]nonan-9-one derivatives.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. 1H and 13C NMR, along with advanced techniques like NOESY, DQCOSY, and HMBC, can provide information about the relative orientation of atoms and help to distinguish between different conformers.[1] For instance, the observation of specific Nuclear Overhauser Effects (NOEs) can provide evidence for the proximity of certain protons, which is characteristic of a particular conformation.[1]
Logical Flow for NMR-Based Conformational Analysis
Caption: Workflow for determining solution conformation using NMR spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state. By determining the precise three-dimensional arrangement of atoms in a crystal, it is possible to unambiguously identify the conformer and obtain accurate bond lengths, bond angles, and torsion angles. For several derivatives of 3-azabicyclo[3.3.1]nonan-9-one, X-ray crystallography has confirmed the presence of either chair-chair or chair-boat conformations in the solid state.[2][3]
Conformational Equilibrium Visualization
The equilibrium between the twin-chair and chair-boat conformations is a dynamic process. The following diagram illustrates this relationship.
Caption: Conformational equilibrium between twin-chair and chair-boat forms.
Conclusion
The conformational analysis of this compound reveals a dynamic equilibrium between the twin-chair and chair-boat conformers. While the chair-chair conformation is often favored in the solid state for related structures, computational studies on a close analog suggest that the chair-boat conformer may be slightly more stable in the gas phase. The actual preferred conformation in a specific environment will depend on a subtle interplay of steric and electronic factors. A combination of synthesis, advanced NMR spectroscopy, and X-ray crystallography is essential for a comprehensive understanding of the conformational landscape of this important molecular scaffold. This knowledge is critical for the design of new drug candidates with optimized potency and selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
Chair-boat conformation of 3-azabicyclo[3.3.1]nonane derivatives
An In-Depth Technical Guide to the Chair-Boat Conformation of 3-Azabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2][3] Its rigid, bridged bicyclic system allows for precise spatial orientation of substituents, making it an attractive template for designing molecules that interact with specific biological targets like proteins and receptors.[2] A thorough understanding of the conformational behavior of 3-ABN derivatives is critical for structure-activity relationship (SAR) studies and rational drug design.
The bicyclo[3.3.1]nonane ring system can exist in several conformations, primarily the twin-chair (CC), chair-boat (CB), and twin-boat forms. While the twin-chair conformation is often the most stable, specific substitutions and intramolecular interactions can favor the chair-boat conformation, significantly altering the molecule's three-dimensional shape and biological activity.[4][5] This guide provides a detailed overview of the chair-boat conformation in 3-ABN derivatives, summarizing key experimental data and outlining the methodologies used for its characterization.
Conformational Equilibrium and Influencing Factors
The 3-azabicyclo[3.3.1]nonane skeleton is conformationally flexible, primarily existing in a dynamic equilibrium between the twin-chair (CC) and chair-boat (CB) forms.[6] The relative stability of these conformers is influenced by several factors:
-
Steric Hindrance : Bulky substituents, particularly at the C7 position, can introduce significant steric strain, potentially forcing one of the rings to flip into a boat conformation to alleviate this repulsion.[7]
-
Intramolecular Hydrogen Bonding : The presence of a hydroxyl group at the C9 position can lead to the formation of an intramolecular hydrogen bond with the nitrogen atom at position 3. This interaction can stabilize the boat conformation of the piperidine ring, making the chair-boat conformer energetically favorable.[4][5]
-
Solvent Effects : The conformation observed in solution can differ from that in the solid state. The polarity of the solvent can influence the strength of intramolecular interactions and thus shift the conformational equilibrium.
-
Electronic Effects : The introduction of heteroatoms (e.g., oxygen or sulfur) in place of ring carbons can alter bond lengths and angles, influencing the overall conformational preference.[8][9]
Experimental Protocols for Conformational Analysis
Determining the preferred conformation of 3-ABN derivatives requires a combination of spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the conformation of molecules in solution. Variable-temperature ¹³C NMR can directly establish a boat-chair ⇌ chair-boat equilibrium.[6] ¹H NMR, particularly coupling constants and Nuclear Overhauser Effect (NOE) correlations, provides detailed structural information.
General Protocol for NMR Analysis:
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified 3-ABN derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4][10]
-
¹H NMR : Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and proton-proton coupling constants. The coupling pattern of the bridgehead protons (H1 and H5) is particularly informative.[7]
-
¹³C NMR : Acquire a ¹³C NMR spectrum to identify the number of unique carbon signals, which can indicate the symmetry of the molecule.
-
2D NMR (COSY & HSQC) : Run Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments to assign proton and carbon signals unambiguously.
-
NOESY/ROESY : Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.[7][9] The presence of cross-peaks between protons that are close in space but not directly bonded (e.g., between an axial proton on one ring and a proton on the other) provides definitive evidence for a specific conformation, such as the spatial proximity of atoms in a chair-boat arrangement.[7]
-
Variable-Temperature (VT) NMR : If an equilibrium is suspected, acquire spectra at different temperatures to observe changes in signal coalescence or chemical shifts, which can be used to determine the thermodynamic parameters of the conformational equilibrium.[6]
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state.
General Protocol for X-ray Crystallography:
-
Crystallization : Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[11][12]
-
Data Collection : Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[13] The final refined structure provides precise bond lengths, bond angles, and torsion angles that define the chair-boat conformation.[8][14]
Computational Chemistry
Theoretical calculations are used to predict the relative stabilities of different conformers and to complement experimental findings.
General Protocol for Computational Analysis:
-
Structure Building : Build the initial 3D structures for the possible conformers (e.g., twin-chair, chair-boat) using molecular modeling software.
-
Geometry Optimization : Perform full geometry optimization for each conformer using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock) with an appropriate basis set (e.g., 6-31G).[9] This process finds the lowest energy geometry for each conformer.
-
Energy Calculation : Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., MP4/6-31G) to obtain more accurate relative energies between the conformers.[9] The energy difference (ΔE) indicates the relative stability.
-
Frequency Analysis : Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like free energy (ΔG).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on 3-ABN derivatives, highlighting instances where the chair-boat conformation is observed.
Table 1: Observed Conformations of 3-Azabicyclo[3.3.1]nonane Derivatives
| Compound/Derivative | Method | State | Predominant Conformation | Reference |
| 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol (epimer) | ¹H NMR | Solution (CDCl₃) | Chair-Boat | [4][5] |
| 3,7-Dialkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ols | ¹H, ¹³C NMR | Solution (CDCl₃) | Chair-Boat | [4] |
| 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (isomer) | ¹H NMR | Solution (CDCl₃) | Chair-Boat | [4] |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | X-ray Diffraction | Solid State | Chair-Boat | [8] |
| 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one | X-ray Diffraction | Solid State | Boat-Chair | [13] |
| 9-Benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one | X-ray Diffraction | Solid State | Boat-Chair | [14] |
| 7,7-Dimethyl[3.3.1]azabicycle | NOESY NMR | Solution | Boat-Chair | [7] |
Table 2: Computational Energy Differences Between Conformers
| Compound | Method | ΔE (CC vs BC) (kcal/mol) | More Stable Conformer | Reference |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G | 1.497 | Boat-Chair (BC) | [9][15] |
| 3-Thia-7-azabicyclo[3.3.1]nonan-9-one (H at N7) | HF/6-31G | Not specified | Boat-Chair (BC) | [9] |
| 5-Methyl-1-azabicyclo[3.3.1]nonan-2-one | Molecular Mechanics | 4.0 kJ/mol (~0.96 kcal/mol) | Boat-Chair | [13] |
| Bicyclo[3.3.1]nonan-9-one | DFT/Ab Initio | ~1 | Twin-Chair (CC) | [3] |
Stabilization of the Chair-Boat Conformation
A key factor driving the adoption of a chair-boat conformation in many 3-ABN derivatives is the formation of an intramolecular hydrogen bond, particularly in 9-hydroxy derivatives. This interaction between the hydroxyl proton and the lone pair of electrons on the nitrogen atom stabilizes the boat form of the piperidine ring.
Conclusion
The conformational landscape of 3-azabicyclo[3.3.1]nonane derivatives is complex, with a delicate balance often existing between the twin-chair and chair-boat forms. The adoption of a chair-boat conformation, driven by factors such as steric hindrance and intramolecular hydrogen bonding, has profound implications for the molecule's topography and its potential interactions with biological macromolecules. For professionals in drug development, a multi-pronged analytical approach combining high-resolution NMR, single-crystal X-ray diffraction, and computational modeling is essential for accurately characterizing the three-dimensional structure of these important scaffolds. This detailed conformational knowledge is indispensable for optimizing ligand-receptor interactions and advancing the design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct observation of boat–chair ⇌ chair–boat equilibrium in the 3,7-diazabicyclo[3.3.1]nonane ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. Conformational study of the 1-azabicyclo[3.3.1]nonan-2-one system. Molecular-mechanics calculations and X-ray structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Molecular conformations. Part XI. A boat-chair bicyclo[3,3,1]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3,3,1]-nonan-2-one - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide on the Physical Characteristics of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic organic compound of interest in medicinal chemistry and drug development due to its rigid scaffold, which can be valuable for the design of novel therapeutic agents. This technical guide provides a summary of the available physical and chemical characteristics of this compound, intended to assist researchers and scientists in its handling, characterization, and further application.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 81879-64-3 | [1][2] |
| Molecular Formula | C₁₅H₁₉NO | [1][2] |
| Molecular Weight | 229.32 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C or room temperature. | [1][2][3] |
Spectral and Chromatographic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the chemical structure, including the placement of the benzyl group on the nitrogen atom at position 3 and the bicyclic framework.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the ketone carbonyl group (C=O) and the various C-H and C-N bonds within the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.
Experimental Protocols: A General Synthetic Approach
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the provided search results. However, the synthesis of the 3-azabicyclo[3.3.1]nonan-9-one core is commonly achieved through a Mannich reaction.[4][5] This reaction typically involves the condensation of a ketone containing at least two α-hydrogens, an aldehyde, and a primary amine.
For the synthesis of this compound, a plausible approach would involve the reaction of cyclohexanone, formaldehyde, and benzylamine.
General Reaction Scheme:
Cyclohexanone + Formaldehyde + Benzylamine → this compound
Methodology Outline:
-
Reaction Setup: The reactants would be combined in a suitable solvent, often a polar protic solvent like ethanol or methanol, and the reaction may be acid-catalyzed.
-
Reaction Conditions: The reaction mixture would likely be stirred at a controlled temperature, ranging from room temperature to reflux, for a period sufficient to ensure completion.
-
Workup and Purification: Upon completion, the reaction mixture would be worked up to remove unreacted starting materials and byproducts. This could involve extraction and washing steps. The crude product would then be purified, typically by column chromatography or recrystallization, to yield the pure this compound.
Visualizations
Logical Relationship of Compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
General Mannich Reaction Pathway
The diagram below outlines the general steps of the Mannich reaction for the synthesis of a 3-azabicyclo[3.3.1]nonan-9-one derivative.
Caption: Key steps in the Mannich synthesis of the bicyclic core.
References
- 1. 81879-64-3|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 81879-64-3 [sigmaaldrich.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Chemical Reactivity of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products. The presence of a carbonyl group at the C-9 position and a benzyl group on the nitrogen atom in 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one offers a versatile platform for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, detailing its synthesis, key reactions, and the biological significance of its derivatives. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The bicyclic framework of 3-azabicyclo[3.3.1]nonane has garnered significant attention in synthetic and medicinal chemistry due to its presence in numerous alkaloids and pharmacologically active molecules.[1][2] These compounds have shown a wide array of biological activities, including analgesic, anesthetic, antimicrobial, and anticancer properties.[1][2][3][4] The title compound, this compound, serves as a key intermediate for the synthesis of a diverse library of derivatives, enabling the exploration of their structure-activity relationships (SAR). This guide will delve into the synthetic routes to this ketone and explore the reactivity of its core functional groups.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a one-pot, three-component Mannich-type reaction. This reaction typically involves the condensation of a cyclic ketone (like cyclohexanone), an aldehyde, and an amine. For the title compound, the synthesis involves the reaction of glutaraldehyde, benzylamine, and a derivative of acetone.[5]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Mannich Reaction
A detailed protocol for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (an isomer of the title compound, but the principle is similar and adaptable) is provided in Organic Syntheses.[5] The procedure involves the reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid in an aqueous medium, followed by workup and purification.
Chemical Reactivity
The chemical reactivity of this compound is primarily centered around three key areas: reactions of the carbonyl group, transformations involving the benzyl group, and modifications of the bicyclic scaffold.
Reactions of the Carbonyl Group
The ketone functionality at the C-9 position is a versatile handle for a variety of chemical transformations.
The reduction of the carbonyl group to a hydroxyl group is a common transformation, yielding 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol. This reaction can be achieved using various reducing agents, with sodium borohydride being a common choice. The stereochemical outcome of the reduction can be influenced by the reaction conditions and the reducing agent employed.
Experimental Protocol: Reduction with Sodium Borohydride [6] To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) cooled to 0°C under a nitrogen atmosphere, sodium borohydride (6.22 g, 0.16 mol) was added portionwise over 30 minutes. The reaction mixture was warmed to ambient temperature and stirred for 12 hours. The reaction was quenched with acetone (10 mL), and the volatile components were removed in vacuo. The resulting solid was dissolved in water (110 mL) and extracted with dichloromethane (3 x 40 mL). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure to afford the crude product.
The ketone can undergo reductive amination to introduce an amino group at the C-9 position. This is a valuable method for the synthesis of various amine derivatives.
The Wittig reaction provides a powerful tool for the conversion of the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.[7][8]
The addition of Grignard or other organometallic reagents to the carbonyl group allows for the introduction of alkyl, aryl, or other organic moieties at the C-9 position, leading to the formation of tertiary alcohols.[9]
Reactions Involving the Benzyl Group
The N-benzyl group can be removed via catalytic hydrogenation to yield the corresponding secondary amine, 3-azabicyclo[3.3.1]nonan-9-one. This deprotection step is crucial for further functionalization of the nitrogen atom.
Experimental Protocol: Catalytic Hydrogenation The starting material, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (5.15 g, 0.02 mol), dissolved in degassed methanol (35 mL), was added to a reactor under a nitrogen atmosphere. The reactor was flushed with nitrogen and then hydrogen. The reaction was pressurized with hydrogen gas (30 bar) and stirred overnight at 50°C. After cooling and depressurization, the reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure to yield the debenzylated product.
Reactions of the Bicyclic Scaffold
The rigid bicyclic structure of 3-azabicyclo[3.3.1]nonane influences its reactivity and provides a platform for stereocontrolled synthesis. The preferred conformation is typically a chair-chair or a flattened chair-chair conformation.[1][10]
Quantitative Data Summary
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Synthesis | Glutaraldehyde, Benzylamine, Acetonedicarboxylic acid, H2O | This compound | Not specified | [5] |
| Reduction | NaBH4, Methanol, 0°C to RT | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol | 100 (crude) | [6] |
| Debenzylation | H2, Pd/C, Methanol, 50°C, 30 bar | 3-Azabicyclo[3.3.1]nonan-9-one | 82 |
Biological Significance and Drug Development
The 3-azabicyclo[3.3.1]nonane nucleus is a key pharmacophore in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for their potential as:
-
Anticancer Agents: Certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have demonstrated significant antitumor activity.[3][4]
-
Antimicrobial Agents: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.[1][2]
-
Central Nervous System (CNS) Agents: The rigid conformational nature of the bicyclic system makes it an attractive scaffold for targeting CNS receptors.[11] For instance, derivatives have been explored as ligands for sigma receptors, which are implicated in a variety of neurological disorders.[12]
Signaling Pathway Involvement (Hypothetical)
Caption: Hypothetical pathway of a kinase inhibitor derived from the title compound.
Conclusion
This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its carbonyl and benzyl groups provide access to a wide range of derivatives. The inherent biological activity of the 3-azabicyclo[3.3.1]nonane scaffold makes this compound and its analogs promising candidates for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical reactivity, supported by experimental protocols and a summary of its biological importance, to aid researchers in their synthetic and drug discovery endeavors.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 5. orgsyn.org [orgsyn.org]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.3.1]nonan-9-one scaffold, a rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation provides a fixed orientation for substituents, enabling precise interactions with biological targets. The N-benzyl substituted variant, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, and its derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, key biological activities, and therapeutic potential of this important class of compounds. It includes detailed experimental protocols, quantitative biological data, and a visualization of the apoptotic signaling pathway modulated by anticancer derivatives.
Core Structure and Synthesis
The fundamental structure of this compound consists of a bicyclo[3.3.1]nonane core with a nitrogen atom at the 3-position, a ketone at the 9-position, and a benzyl group attached to the nitrogen.
A common and efficient method for the synthesis of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one scaffold is the one-pot, three-component Mannich reaction.[1] This reaction involves the condensation of a ketone (such as cyclohexanone), an aromatic aldehyde, and an amine (like ammonium acetate or a primary amine).[1]
General Experimental Protocol: Mannich Reaction for 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol is a representative example for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.
Materials:
-
Cyclohexanone
-
Substituted aromatic aldehyde (2 equivalents)
-
Ammonium acetate (1.5 equivalents)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
A mixture of cyclohexanone (1 equivalent), the substituted aromatic aldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) is dissolved in ethanol.
-
The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker containing crushed ice and a small amount of a suitable solvent like diethyl ether.
-
The precipitated solid is collected by filtration, washed with water and then with a cold solvent (e.g., a mixture of ethanol and ether) to remove unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivative.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide array of biological activities, with the most prominent being anticancer, antimicrobial, and as ligands for the sigma-2 (σ2) receptor.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives against various cancer cell lines. The substitution pattern on the aryl rings at the 2 and 4 positions plays a crucial role in determining the anticancer potency.
Quantitative Data: Anticancer Activity of 3-Azabicyclo[3.3.1]nonan-9-one Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | HepG2 (Liver) | 3.76 (µg/mL) | [2] |
| 2 | 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | HepG2 (Liver) | - | [2] |
| 3 | 2,4-bis(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | HepG2 (Liver) | - | [2] |
| 4 | 2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | HepG2 (Liver) | - | [2] |
| 5 | 2,4-bis(4-isopropylphenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | HepG2 (Liver) | - | [2] |
| 6 | 2,4-bis(phenyl)-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | HepG2 (Liver) | 34.26 (µg/mL) | [2] |
| 7 | Unspecified 2,4-diaryl derivative | MCF-7 (Breast) | 62.4 ± 0.128 | [3] |
| 8 | Unspecified 2,4-diaryl derivative | HCT-116 (Colon) | 43.5 ± 0.15 | [3] |
| 9 | Unspecified 2,4-diaryl derivative | HCT-116 (Colon) | 38.5 ± 0.17 | [3] |
| 10 | Unspecified 2,4-diaryl derivative | MCF-7 (Breast) | 91.6 ± 0.112 | [3] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] Studies have shown that these derivatives can trigger the intrinsic (mitochondrial) apoptotic pathway.[4] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] This shift in the balance of apoptotic regulators leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, which ultimately leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell.[4] Some derivatives have also been shown to modulate the expression of the tumor suppressor gene p53.[3]
Signaling Pathway: Apoptosis Induction
Caption: Apoptotic pathway induced by anticancer 3-azabicyclo[3.3.1]nonan-9-one derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Derivatives of 3-azabicyclo[3.3.1]nonan-9-one have also been shown to possess significant activity against a range of bacterial and fungal pathogens. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl rings are critical for antimicrobial potency.
Quantitative Data: Antimicrobial Activity of 3-Azabicyclo[3.3.1]nonan-9-one Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 11 | 2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazone | Bacillus subtilis | 6.25 | [6] |
| 12 | 2,4-bis(3-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazone | Bacillus subtilis | - | [6] |
| 13 | 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazone | Salmonella typhi | 6.25 | [6] |
| 14 | 2,4-bis(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazone | Candida albicans | - | [6] |
| 15 | 2,4-bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazone | Cryptococcus neoformans | 6.25 | [6] |
| 16 | 2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazone | Candida albicans | 6.25 | [6] |
| 17 | 2,4-bis(p-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9,5'-spiro-1',2',4'-triazolidin-3'-thione | Bacillus cereus | 6.25 | |
| 18 | 2,4-bis(p-methylphenyl)-3-azabicyclo[3.3.1]nonan-9,5'-spiro-1',2',4'-triazolidin-3'-thione | Bacillus subtilis | 6.25 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Sigma-2 (σ2) Receptor Ligands
Certain derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been identified as potent and selective ligands for the sigma-2 (σ2) receptor.[5] The σ2 receptor is overexpressed in various types of tumors, making it an attractive target for both cancer imaging and therapy.[5]
Quantitative Data: σ2 Receptor Binding Affinity of 9-Azabicyclo[3.3.1]nonane Analogs
| Compound ID | Derivative Type | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity | Reference |
| WC-26 | N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog | - | 2.58 | 557 | [5] |
| WC-59 | N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog | - | 0.82 | 2087 | [5] |
Experimental Workflow: σ2 Receptor Binding Assay
References
- 1. Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Azabicyclo[3.3.1]nonane Core: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azabicyclo[3.3.1]nonane core, a rigid bicyclic amine, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a fixed orientation for appended functional groups, enabling precise interactions with biological targets. This guide delves into the profound biological significance of the azabicyclo[3.3.1]nonane framework, offering a comprehensive overview of its diverse pharmacological activities, synthetic strategies, and the experimental methodologies underpinning its exploration.
Diverse Biological Activities
Derivatives of the azabicyclo[3.3.1]nonane core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas. These activities include potent antimicrobial, anticancer, antiviral, and neurological effects.
Antimicrobial and Antifungal Activity
A significant body of research highlights the efficacy of 2,4-diaryl-3-azabicyclo[3.3.1]nonanone (3-ABN) derivatives against a range of bacterial and fungal pathogens. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups at the ortho and para positions of the aryl rings enhances their antibacterial and antifungal properties.[1][2]
| Compound Class | Target Organism(s) | Activity Metric | Value | Reference |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonanone-based thiadiazoles | Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus niger, Candida albicans | MIC | 6.25 µg/ml | [2] |
| 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones | Various bacterial and fungal strains | - | Significant activity | [2] |
| Halogen-substituted 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones | Various bacterial and fungal strains | MIC | 6.25 - 25.5 µg/mL | [3] |
Anticancer and Cytotoxic Activity
The rigid framework of the azabicyclo[3.ym]nonane core has been exploited to design potent anticancer agents. Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have shown notable antitumor activity.[3][4] Furthermore, certain thienoyl hydrazone derivatives have exhibited significant in vitro anti-proliferative effects against liver cancer cell lines.[3]
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones with electron-withdrawing groups | Liver Cancer | - | Superior anticancer activity | [3] |
| Electron-donor methoxy (OCH3) substituted thienoyl hydrazone | - | IC50 (Free Radical Scavenging) | 3.78 - 4.31 µg/mL | [3] |
Antiviral Activity
The versatility of the azabicyclo[3.3.1]nonane scaffold extends to the development of antiviral agents. Researchers have synthesized derivatives that show potential as antiviral drugs, for instance, by incorporating them into analogues of existing antiviral medications like Maraviroc, an HIV entry inhibitor.[5][6] While a diazabicyclooctane analogue of Maraviroc maintained significant activity, the corresponding diazabicyclononane derivative was less effective, highlighting the critical role of the bicyclic ring size in target engagement.[5][6]
| Compound | Virus | Activity Metric | Value (µM) | Reference |
| Maraviroc Analogue (diazabicyclononane) | Pseudoviruses | Mean IC90 | 1.57 | [5] |
Neurological and Receptor Activity
The azabicyclo[3.3.1]nonane motif is a key pharmacophore in numerous naturally occurring diterpenoid and norditerpenoid alkaloids that act as potent nicotinic acetylcholine receptor (nAChR) antagonists.[7] This has spurred the development of synthetic derivatives targeting nAChRs for the potential treatment of neurodegenerative disorders and psychotic conditions.[8][9] Specifically, compounds of this class have been identified as selective α7-nAChR agonists, partial agonists, antagonists, or allosteric modulators.[8] The rigid structure of the core allows for precise positioning of substituents to achieve high affinity and selectivity for different nAChR subtypes.[10]
Synthetic Methodologies
The construction of the azabicyclo[3.3.1]nonane core is a key focus of synthetic organic chemistry. The Mannich reaction is a widely employed and efficient method for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones (3-ABNs).[1][2] This reaction typically involves the condensation of a ketone, an aldehyde, and ammonium acetate in a polar aprotic solvent.[1]
A general workflow for the synthesis of 3-ABNs via the Mannich reaction is depicted below:
More recent advancements have focused on developing facile, one-pot tandem Mannich annulations using aromatic ketones, paraformaldehyde, and dimethylamine to produce 3-ABN derivatives in good yields.[11][12] Other synthetic strategies include tandem radical reactions for stereoselective construction of the core and superacid-mediated cycloisomerization reactions.[13][14]
Experimental Protocols
General Procedure for the Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
The following is a representative experimental protocol for the synthesis of 3-ABN derivatives based on the Mannich reaction.
Materials:
-
Appropriate aromatic ketone
-
Paraformaldehyde
-
Dimethylamine
-
Ethanol
-
Water
-
Dichloromethane
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
A mixture of the aromatic ketone (1.0 mmol), paraformaldehyde (2.0 mmol), and dimethylamine (1.2 mmol) in a 1:1 (v/v) solution of water and ethanol (2 mL) is prepared.
-
The reaction mixture is stirred at 80 °C for 2 hours.
-
The temperature is then increased to 120 °C to remove the water-ethanol solvent mixture under an open system.
-
The reaction is maintained at 120 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (5 mL).
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivative.[12]
In Vitro Antimicrobial Activity Assay (Serial Dilution Method)
The antimicrobial activity of synthesized azabicyclo[3.3.1]nonane derivatives is commonly evaluated using the twofold serial dilution method.
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Appropriate growth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent (e.g., DMSO)
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent.
-
Serial twofold dilutions of the compounds are prepared in the appropriate growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive control wells (containing a standard antimicrobial agent) and negative control wells (containing only the medium and inoculum) are included.
-
The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Signaling Pathways and Molecular Interactions
The biological effects of azabicyclo[3.3.1]nonane derivatives are mediated through their interaction with specific signaling pathways. For instance, their activity as nAChR modulators directly impacts cholinergic signaling, which is crucial for cognitive function and is implicated in neurodegenerative diseases.
The following diagram illustrates a simplified representation of cholinergic signaling and the potential point of intervention for azabicyclo[3.3.1]nonane-based nAChR modulators.
Conclusion
The azabicyclo[3.3.1]nonane core represents a highly versatile and valuable scaffold in the design and development of new therapeutic agents. Its rigid conformational properties allow for the precise spatial arrangement of substituents, leading to high-affinity and selective interactions with a wide range of biological targets. The diverse pharmacological activities, coupled with well-established synthetic routes, ensure that the azabicyclo[3.3.1]nonane framework will continue to be a fertile ground for innovation in medicinal chemistry and drug discovery. Further exploration of this privileged structure holds immense promise for addressing unmet medical needs in infectious diseases, oncology, and neurology.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. US8933090B2 - 1-aza-bicyclo[3.3.1]nonanes - Google Patents [patents.google.com]
- 9. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound … [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Formal Synthesis of (-)-Haliclonin A: Stereoselective Construction of an Azabicyclo[3.3.1]nonane Ring System by a Tandem Radical Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of the 3-Azabicyclo[3.3.1]nonanone Core
An In-Depth Technical Guide to the Chemistry of 3-Azabicyclo[3.3.1]nonanone
The 3-azabicyclo[3.3.1]nonanone (3-ABN) scaffold is a pivotal heterocyclic motif in medicinal chemistry and drug development. Its rigid bicyclic structure provides a fixed conformational framework, making it an attractive template for designing molecules with specific biological targets. Derivatives of this core are found in a variety of naturally occurring alkaloids and have been extensively explored for their diverse pharmacological properties, including analgesic, antimicrobial, anticancer, and receptor antagonistic activities.[1][2][3] This guide provides a comprehensive review of the synthesis, stereochemistry, key reactions, and applications of 3-azabicyclo[3.3.1]nonanone, tailored for researchers and professionals in drug development.
The construction of the 3-ABN framework is primarily achieved through multicomponent reactions, offering an efficient pathway to complex molecular architectures.
Mannich Reaction
The most prevalent method for synthesizing 2,4-diaryl-3-azabicyclo[3.3.1]nonanones is the one-pot, three-component Mannich reaction.[1][4] This reaction typically involves the condensation of a ketone with at least four α-hydrogens (such as cyclohexanone), an aromatic aldehyde, and an ammonia source, commonly ammonium acetate.[1]
Caption: General workflow for the one-pot Mannich synthesis of 3-ABNs.
Experimental Protocol: One-Pot Mannich Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones [1][4]
-
A mixture of cyclohexanone (1 mole), an appropriate aromatic benzaldehyde (2 moles), and ammonium acetate (1.5 moles) is prepared.
-
The reagents are stirred in a suitable polar aprotic solvent.
-
The reaction mixture is maintained at a temperature of 30-35 °C.
-
After completion of the reaction (monitored by TLC), the product is typically isolated by filtration or extraction.
-
Purification is achieved through recrystallization from a suitable solvent like ethanol.
Tandem Mannich Annulation
A novel one-pot tandem Mannich annulation provides an alternative route, utilizing aromatic ketones as precursors. This method achieves high yields by sequentially forming imine intermediates that undergo intramolecular cyclization.[5][6]
Experimental Protocol: Tandem Mannich Annulation from Aromatic Ketones [6]
-
An acetophenone derivative is reacted with paraformaldehyde and dimethylamine.
-
The reaction proceeds in a single operational step, generating the bicyclic structure without the isolation of intermediates.
-
This method has been reported to achieve yields of up to 83%.[6]
Enamine-Acryloyl Chloride Cyclization
A distinct one-pot synthesis for 3-azabicyclo[3.3.1]nonane-6,9-diones involves the reaction of enamines of N-carboxy-4-piperidones with acryloyl chloride.[2] This approach yields the bicyclic dione structure in high yields (80-85%).[2]
Experimental Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones [2]
-
A solution of the enamine of an N-carboxy-4-piperidone (e.g., 0.0292 moles) in benzene (250 mL) is heated to a vigorous reflux under a nitrogen atmosphere.
-
Neat acryloyl chloride is added dropwise to the boiling solution over a 30-minute period.
-
The reaction mixture is maintained at reflux for 18 hours.
-
Following the reflux period, the mixture is worked up via hydrolysis to yield the 3-azabicyclo[3.3.1]nonane-6,9-dione product.[2]
Stereochemistry and Conformation
The stereochemistry of the 3-ABN scaffold is a critical determinant of its biological activity. NMR analysis has established that 3-azabicyclo[3.3.1]nonanones predominantly exist in a stable twin-chair (or chair-chair) conformation.[1][2] In the case of 2,4-diaryl derivatives, the bulky phenyl groups typically adopt an equatorial orientation to minimize steric hindrance.[1][4] X-ray crystallography data for several derivatives have confirmed this chair-chair configuration as the preferred conformation in the solid state.[2]
Key Reactions and Functionalization
The carbonyl group at the C-9 position and the nitrogen at the 3-position are key handles for the chemical modification and diversification of the 3-ABN scaffold.
Caption: Key functionalization pathways originating from the 3-ABN core.
The carbonyl group readily undergoes condensation reactions to form a wide range of derivatives, including:
-
Oximes and Hydrazones : Reaction with hydroxylamine or hydrazine derivatives.[1]
-
Semicarbazones and Thiosemicarbazones : These are common intermediates for further cyclization.[4]
-
Heterocyclic Hybrids : Thiosemicarbazones can be cyclized with reagents like phenacyl bromide or ethyl bromoacetate to yield thiazole and thiazolidinone hybrids, respectively.[4]
The nitrogen atom can be functionalized through alkylation or acylation, allowing for the introduction of various substituents to modulate the molecule's physicochemical and pharmacological properties.
Applications in Drug Development
The 3-ABN nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
Caption: Logical flow of structure-activity relationships for 3-ABN derivatives.
Antimicrobial and Anticancer Activity
Structure-activity relationship (SAR) studies have provided key insights for designing potent antimicrobial agents. The introduction of electron-withdrawing groups at the ortho and para positions of the 2,4-diaryl rings significantly enhances both antibacterial and antifungal activities.[1][4] Derivatives incorporating thiazole and thiazolidinone moieties have also shown significant growth inhibition against various microbial strains.[4] Furthermore, certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have demonstrated promising antitumor activity.[3]
| Compound Type | Modification | Target Organism/Cell Line | Activity (MIC/IC₅₀) | Reference |
| Thiazolidinone Hybrid | 2,4-Diaryl-3-ABN + Thiazolidinone | Staphylococcus aureus | Significant Inhibition | [4] |
| Thiazolidinone Hybrid | 2,4-Diaryl-3-ABN + Thiazolidinone | Salmonella typhi | Significant Inhibition | [4] |
| Thiazole Hybrid | 2,4-Diaryl-3-ABN + Thiazole | Candida albicans | Beneficial Activity | [4] |
| Thiazole Hybrid | 2,4-Diaryl-3-ABN + Thiazole | Rhizopus sp. | Beneficial Activity | [4] |
Table 1: Summary of Antimicrobial Activities of Selected 3-ABN Derivatives. Note: Specific quantitative data like MIC values are often presented in primary literature and can vary significantly between specific derivatives.
Central Nervous System (CNS) Activity
The rigid 3-ABN scaffold is an excellent platform for developing ligands for CNS receptors.
-
Opioid Receptors : 3,7-diazabicyclo[3.3.1]nonanone derivatives have been studied as ligands for opioid receptors. Substituents on the nitrogen atoms are crucial for affinity and selectivity; for instance, a phenylethyl group at N3 can confer affinity for the µ-opioid receptor, while smaller groups like methyl lead to high κ-opioid receptor affinity.[7]
-
Sigma Receptors : The 3-ABN framework is considered an ideal platform for developing selective sigma receptor ligands, which are targets for various neurological disorders.[6]
-
Analgesic and Anesthetic Properties : The core structure itself is associated with analgesic and anesthetic properties, making it a valuable starting point for developing new pain management therapies.[1][8]
References
- 1. chemijournal.com [chemijournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Buy 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane | 1000931-10-1 [smolecule.com]
- 7. Diazabicyclo[3.3.1]nonanone-type ligands for the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one via Mannich Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, a key bicyclic scaffold in medicinal chemistry, via a one-pot Mannich reaction. The presented methodology is adapted from a robust procedure, ensuring reproducibility and a good yield. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for obtaining this important molecular framework.
Introduction
The 3-azabicyclo[3.3.1]nonane skeleton is a significant structural motif found in numerous biologically active compounds and natural products. Its rigid conformational structure makes it an attractive scaffold for the design of novel therapeutic agents. The title compound, this compound, serves as a versatile intermediate for the synthesis of a variety of derivatives with potential applications in pharmacology. The Mannich reaction, a classic multicomponent reaction, provides an efficient and direct route to this bicyclic ketone. This application note details the experimental procedure for this synthesis.
Reaction Scheme
The synthesis proceeds via a Mannich-type condensation between benzylamine, glutaraldehyde, and acetone dicarboxylic acid. The reaction is performed in an aqueous medium and involves the in-situ formation of the bicyclic system.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Benzylamine | 12.9 mL (13.2 g, 0.123 mol) | [1][2] |
| Glutaraldehyde (50% in water) | 25.8 mL (0.137 mol) | [1][2] |
| Acetone dicarboxylic acid | 20 g (0.137 mol) | [1][2] |
| Reagents & Solvents | ||
| Water | 50 g | [1][2] |
| 18% Sulfuric Acid | 43.2 mL (and additional ~10 mL) | [1][2] |
| 9% Sodium Acetate | 47.8 mL | [1][2] |
| Methyl tert-butyl ether (MTBE) | 3 x 80 mL | [1][2] |
| Heptane | 500 mL | [1][2] |
| 20% Sodium Carbonate | 80 mL | [1][2] |
| Sodium Sulfate | 100 g | [1] |
| Methanol | 100 mL | [1] |
| Reaction Conditions | ||
| Initial Temperature | 0–10 °C | [1][2] |
| Aging Temperature 1 | 5 °C for 20 h | [1][2] |
| Aging Temperature 2 | 25 °C for 20 h | [1][2] |
| Product Information | ||
| Product Name | This compound | |
| Yield | 17.9 g (57%) | [1] |
| Molecular Formula | C15H19NO | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
Experimental Protocol
This protocol is for the synthesis of this compound.[1][2]
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetone dicarboxylic acid
-
Sulfuric acid (98%)
-
Sodium acetate
-
Sodium carbonate
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Sodium sulfate (anhydrous)
-
Methanol
-
Water (deionized)
-
500 mL six-necked jacketed, round-bottomed flask
-
Mechanical stirrer
-
PTFE-coated temperature probe
-
250 mL addition funnel
-
Recirculating chiller
-
Separatory funnel (0.5 L and 2 L)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a 500 mL six-necked jacketed, round-bottomed flask with a mechanical stirrer, a PTFE-coated temperature probe, and a 250 mL addition funnel.
-
Initial Charging: Add water (50 g) and benzylamine (12.9 mL, 13.2 g, 0.123 mol) to the flask.
-
Acidification: Cool the reactor jacket to 0–10 °C using a recirculating chiller. Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal reaction temperature between 4–8 °C.
-
Addition of Reactants: While maintaining the reaction mixture at <5 °C, add glutaraldehyde (50% in water, 25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol).
-
Buffer Addition: Add a 9% sodium acetate solution (47.8 mL) over 1.5 hours, keeping the temperature below 5 °C.
-
Reaction Aging: Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and age for an additional 20 hours. Slow evolution of CO2 gas will be observed.
-
Work-up - Acidification and Extraction: Adjust the pH of the solution to 2 by adding approximately 10 mL of 18% sulfuric acid at 20–30 °C. Transfer the solution to a 0.5 L separatory funnel and extract with MTBE (3 x 80 mL). Discard the organic layers.
-
Work-up - Basification and Product Extraction: Transfer the aqueous layer to a 2 L round-bottomed flask and add heptane (500 mL). Add silica gel (20 g) to the aqueous layer, followed by the addition of 20% aqueous Na2CO3 (80 mL) to adjust the pH to 8. The mixture is then filtered. The layers of the filtrate are separated.
-
Isolation and Purification: Dry the organic layer with anhydrous sodium sulfate (100 g). After filtering off the drying agent, concentrate the solution using a rotary evaporator. The residue is diluted with methanol (100 mL) and concentrated again to yield the final product, this compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
One-Pot Synthesis of the 3-Azabicyclo[3.3.1]nonane Scaffold: Application Notes and Protocols
The 3-azabicyclo[3.3.1]nonane scaffold is a pivotal structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic structure is found in a variety of bioactive natural products, particularly in diterpene alkaloids such as methyllycaconitine and atisine.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including analgesic and antitubercular properties.[1] The conformational rigidity of the 3-azabicyclo[3.3.1]nonane system makes it an attractive template for the design of ligands targeting specific protein binding sites.[2] This document provides detailed application notes and protocols for the efficient one-pot synthesis of this valuable scaffold, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The one-pot synthesis of the 3-azabicyclo[3.3.1]nonane scaffold offers significant advantages over traditional multi-step approaches, including reduced reaction times, lower costs, and higher overall yields. Several one-pot methodologies have been developed, with the tandem Mannich reaction being a particularly effective and versatile strategy.[1][3] This approach typically involves the reaction of an aromatic ketone, paraformaldehyde, and an amine in a single reaction vessel to construct the bicyclic framework in good yields.[1]
Another notable one-pot method involves the reaction of enamines of N-carboxy-4-piperidones with acryloyl chloride to produce 3-azabicyclo[3.3.1]nonane-6,9-diones, which are versatile intermediates for further functionalization.[2] The choice of synthetic route can be tailored to achieve specific substitution patterns on the bicyclic core, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Quantitative Data Summary
The following table summarizes quantitative data from key one-pot synthesis methods for the 3-azabicyclo[3.3.1]nonane scaffold, providing a comparative overview of their efficiencies.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Reference |
| Tandem Mannich Annulation | Aromatic ketones, paraformaldehyde, dimethylamine | HCl | 12 h | up to 83% | --INVALID-LINK-- |
| Enamine and Acryloyl Chloride | Enamines of N-carboxy-4-piperidones, acryloyl chloride | Benzene (reflux) | 18 h | 80-85% | --INVALID-LINK-- |
| Mannich reaction of dinitroarenes | m-Dinitrobenzene, potassium tetrahydroborate, formaldehyde, primary amines | Acetic acid | Not specified | Good | [Method of preparing 3-azabicyclo[2][2][3] nonane derivatives](--INVALID-LINK--) |
Experimental Protocols
This section provides a detailed protocol for the one-pot synthesis of a 3-azabicyclo[3.3.1]nonane derivative via a tandem Mannich reaction.
Protocol: One-Pot Synthesis of 2,4-Di(4-methoxyphenyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one
Materials:
-
4-Methoxyacetophenone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 100 mL round-bottom flask, add 4-methoxyacetophenone (10 mmol), paraformaldehyde (40 mmol), and dimethylamine hydrochloride (20 mmol).
-
Add 50 mL of ethanol to the flask, followed by the slow addition of concentrated HCl (2 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in water (50 mL) and the solution is basified to pH 8-9 with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 2,4-di(4-methoxyphenyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated HCl is corrosive and should be handled with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.
Visualizations
Diagram 1: Experimental Workflow for One-Pot Synthesis
Caption: Workflow of the one-pot synthesis of 3-azabicyclo[3.3.1]nonane.
Diagram 2: Role of 3-Azabicyclo[3.3.1]nonane in Drug Discovery
Caption: The central role of the 3-azabicyclo[3.3.1]nonane scaffold in drug discovery.
References
Purification of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one by column chromatography
An Application Note on the Purification of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is crucial for obtaining a high-purity compound, which is essential for subsequent use in research and drug development. This document outlines the necessary materials, a step-by-step experimental protocol, and data presentation for successful purification.
Introduction
This compound is a bicyclic amine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. The synthesis of this compound often results in a crude product containing impurities such as starting materials, by-products, and reaction intermediates. Therefore, an efficient purification method is required to isolate the target compound with high purity. Column chromatography is a widely used and effective technique for the separation and purification of such organic compounds. This protocol details the use of silica gel column chromatography with a dichloromethane and methanol solvent system for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane or Heptane, HPLC grade
-
Triethylamine (optional, for reducing tailing)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain or iodine chamber for TLC visualization
Instrumentation
-
Glass chromatography column with a stopcock
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks for manual collection
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) tank
-
UV lamp (254 nm)
-
NMR Spectrometer
-
Mass Spectrometer
Experimental Protocol
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This helps in assessing the separation of the desired compound from impurities.
-
Spotting: Dissolve a small amount of the crude product in dichloromethane. Spot the solution onto a TLC plate.
-
Developing: Place the TLC plate in a developing tank containing a pre-determined solvent system. A good starting point for this compound is a mixture of dichloromethane and methanol (e.g., 98:2 or 95:5 v/v). For less polar impurities, a system like Ethyl Acetate/Hexane (e.g., 30:70 v/v) can be tested.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, and mark the solvent front. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Rf Calculation: The ideal solvent system should provide a good separation between the product spot and any impurity spots, with the Rf value of the target compound being around 0.2-0.4.
Column Preparation
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial eluent mixture). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Packing the Column: Secure the chromatography column in a vertical position. Add a small amount of the non-polar solvent to the column, followed by a small plug of cotton or glass wool and a thin layer of sand. Open the stopcock and allow the slurry to be added to the column in portions. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Equilibration: Once the silica gel has settled, add a layer of sand on top to protect the silica bed. Wash the column with 2-3 column volumes of the initial eluting solvent to equilibrate the stationary phase. Ensure the solvent level never drops below the top of the sand layer.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.
Elution and Fraction Collection
-
Elution: Begin the elution with the determined solvent system. Based on literature, a dichloromethane:methanol (49:1, v/v) mixture is effective.[1][2] A gradient elution can also be performed, starting with a less polar solvent system and gradually increasing the polarity (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Fraction Collection: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL) using a fraction collector or manually in test tubes.
Monitoring the Separation
-
TLC Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure compound. Spot every few fractions on a TLC plate and develop it using the solvent system determined in the preliminary analysis.
-
Pooling Fractions: Combine the fractions that contain the pure this compound.
Product Isolation and Characterization
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Drying: Dry the product under high vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry. The purified compound is expected to be a pale orange solid.[1][2]
Data Presentation
The following table summarizes the quantitative data for the purification of this compound as reported in the literature.
| Parameter | Details | Reference |
| Compound Name | This compound | [1][2] |
| Stationary Phase | Silica Gel | [1][2] |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (49:1, v/v) | [1][2] |
| Yield | 54% | [1][2] |
| Physical Appearance | Pale Orange Solid | [1][2] |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Dichloromethane and methanol are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
-
Handle silica gel with care as fine particles can be a respiratory irritant.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes and Protocols: Advanced NMR Techniques for 3-azabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural and stereochemical analysis of 3-azabicyclo[3.3.1]nonane derivatives using advanced Nuclear Magnetic Resonance (NMR) techniques. The 3-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore present in a variety of biologically active compounds and natural products, making its precise characterization crucial for drug discovery and development.
Introduction to NMR Analysis of 3-azabicyclo[3.3.1]nonanes
The rigid bicyclic framework of 3-azabicyclo[3.3.1]nonanes gives rise to distinct stereochemical and conformational properties that can be effectively probed by modern NMR spectroscopy. These compounds typically exist in a preferred twin-chair conformation, though boat-chair conformations can also be present depending on the substitution pattern.[1][2] A thorough NMR analysis, employing a combination of one-dimensional (1D) and two-dimensional (2D) experiments, is indispensable for unambiguous structure elucidation and conformational assignment.
Key NMR techniques for these derivatives include:
-
1D NMR: ¹H and ¹³C NMR for initial structural assessment.
-
2D Homonuclear Correlation Spectroscopy (COSY): To establish ¹H-¹H spin-spin coupling networks.
-
2D Heteronuclear Single Quantum Coherence (HSQC): For direct one-bond ¹H-¹³C correlations.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): To probe long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different spin systems.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): For determining through-space proximities of protons, which is vital for stereochemical and conformational analysis.[3][4][5]
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted 3-azabicyclo[3.3.1]nonane derivatives. Actual values are highly dependent on the specific substituents and their stereochemistry.
Table 1: Typical ¹H NMR Chemical Shift Ranges for 3-azabicyclo[3.3.1]nonane Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| H-1, H-5 (Bridgehead) | 2.0 - 3.5 | m | |
| H-2ax, H-4ax | 2.5 - 3.5 | dd, ddd | |
| H-2eq, H-4eq | 3.0 - 4.0 | d, dd | |
| H-6ax, H-8ax | 1.5 - 2.5 | m | |
| H-6eq, H-8eq | 1.8 - 2.8 | m | |
| H-7ax | 1.2 - 2.2 | m | |
| H-7eq | 1.5 - 2.5 | m | |
| H-9 | Varies widely with substitution | s, d, t | For example, a ketone at C-9 will significantly deshield adjacent protons. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for 3-azabicyclo[3.3.1]nonane Derivatives
| Carbon | Chemical Shift (ppm) | Notes |
| C-1, C-5 (Bridgehead) | 30 - 45 | |
| C-2, C-4 | 50 - 65 | |
| C-6, C-8 | 20 - 35 | |
| C-7 | 25 - 40 | |
| C-9 | Varies widely with substitution | A C=O at C-9 typically appears > 200 ppm. |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These are general protocols and may require optimization based on the specific compound, available spectrometer, and desired resolution.
Protocol 1: 1D ¹H and ¹³C NMR
Objective: To obtain basic structural information.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the 3-azabicyclo[3.3.1]nonane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, adjust for concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, adjust for concentration and solubility.
-
-
Processing:
-
Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: 2D COSY (Correlation Spectroscopy)
Objective: To identify scalar-coupled protons (protons on adjacent carbons).
Methodology:
-
Sample Preparation: As per Protocol 1 (a slightly more concentrated sample is beneficial).
-
Spectrometer Setup: As per Protocol 1.
-
Acquisition:
-
Pulse Sequence: Standard COSY (e.g., cosygpqf).
-
Spectral Width: Same as the 1D ¹H spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform 2D Fourier transformation.
-
Symmetrize the spectrum.
-
Phase and baseline correct the spectrum.
-
Cross-peaks indicate J-coupling between protons.
-
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify direct one-bond correlations between protons and their attached carbons.
Methodology:
-
Sample Preparation: As per Protocol 1 (a concentrated sample is recommended).
-
Spectrometer Setup: As per Protocol 1.
-
Acquisition:
-
Pulse Sequence: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Cover the expected ¹³C chemical shift range (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-16.
-
Relaxation Delay: 1.5-2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-squared in F2, sine-squared or QSINE in F1).
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Each cross-peak represents a direct C-H bond.
-
Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
Methodology:
-
Sample Preparation: As per Protocol 1 (a concentrated sample is highly recommended).
-
Spectrometer Setup: As per Protocol 1.
-
Acquisition:
-
Pulse Sequence: Standard HMBC (e.g., hmbcgplpndqf).
-
Spectral Widths (F1, F2): As per Protocol 3.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-32.
-
Relaxation Delay: 1.5-2.5 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 4-8 Hz.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Cross-peaks connect protons to carbons that are typically 2 or 3 bonds away.
-
Protocol 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close in space (< 5 Å), providing information on stereochemistry and conformation.
Methodology:
-
Sample Preparation: As per Protocol 1. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: As per Protocol 1.
-
Acquisition:
-
Pulse Sequence: Standard NOESY (e.g., noesygpph).
-
Spectral Widths (F1, F2): Same as the 1D ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2.5 seconds.
-
Mixing Time (d8): 300-800 ms (this may require optimization).
-
-
Processing:
-
Apply appropriate window functions.
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Cross-peaks indicate through-space proximity of protons.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflow for NMR data acquisition and analysis in the context of characterizing 3-azabicyclo[3.3.1]nonane derivatives for drug discovery.
Caption: NMR Data Acquisition and Analysis Workflow.
Caption: Role of NMR in a Drug Discovery Cycle.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR spectra of methylmaleimido- and methylsuccinimidoanthranilate esters of 1-hydroxymethyl-6-methoxy-3-azabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of 3-Azabicyclo[3.3.1]nonanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the single-crystal X-ray diffraction analysis of 3-azabicyclo[3.3.1]nonanes, a class of compounds with significant biological activity. Detailed protocols for their synthesis, crystallization, and structural determination are provided to facilitate further research and development in this area.
Introduction
The 3-azabicyclo[3.3.1]nonane scaffold is a key structural motif found in a variety of biologically active natural products and synthetic compounds.[1] Its rigid bicyclic framework provides a unique three-dimensional topology that is of great interest in medicinal chemistry for the design of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of these molecules, providing crucial insights into their stereochemistry, conformation, and intermolecular interactions, which are essential for understanding their structure-activity relationships (SAR).
Data Presentation: Crystallographic Data of Representative 3-Azabicyclo[3.3.1]nonane Derivatives
The following tables summarize key crystallographic data for a selection of 3-azabicyclo[3.3.1]nonane derivatives, showcasing the common structural features and variations within this class of compounds.
Table 1: Crystal Data and Structure Refinement Details
| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor (%) | Ref. |
| 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile | C₂₂H₂₂N₂ | 314.41 | Triclinic | P-1 | 7.9672(5) | 8.3129(5) | 13.6069(8) | 89.607(4) | 81.886(4) | 84.469(4) | 888.00(9) | 2 | 4.7 | [4] |
| 9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one | C₂₂H₂₅NO₂ | 335.43 | Monoclinic | P2₁/c | 14.380(3) | 9.3100(19) | 13.270(3) | 90 | 106.21(3) | 90 | 1705.9(6) | 4 | 4.0 | [5] |
| 2,4-Bis(furan-2-yl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one | C₁₈H₂₁NO₃ | 315.36 | Monoclinic | C2/c | 21.038(3) | 8.9814(11) | 17.754(2) | 90 | 108.58(2) | 90 | 3175.7(6) | 8 | - | [6] |
Table 2: Selected Bond Lengths and Angles for 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile
| Bond | Length (Å) | Angle | Angle (°) |
| N(1)-C(1) | 1.475(2) | C(1)-N(1)-C(5) | 111.8(1) |
| N(1)-C(5) | 1.478(2) | C(2)-C(1)-N(1) | 110.5(1) |
| C(1)-C(2) | 1.542(2) | C(4)-C(5)-N(1) | 110.2(1) |
| C(5)-C(4) | 1.545(2) | C(1)-C(9)-C(5) | 112.5(1) |
| C(9)-C(10) | 1.343(2) | N(1)-C(1)-C(9) | 109.8(1) |
| C(10)-N(2) | 1.146(2) | N(1)-C(5)-C(9) | 109.5(1) |
Experimental Protocols
Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol describes a general and widely used method for the synthesis of the 3-azabicyclo[3.3.1]nonane core structure via a one-pot Mannich reaction.[1]
Materials:
-
Appropriate aromatic aldehyde (2 mmol)
-
Cyclohexanone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Stirring plate
-
Filtration apparatus
Procedure:
-
Dissolve the aromatic aldehyde (2 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) in a minimal amount of ethanol in an Erlenmeyer flask.
-
Stir the reaction mixture at room temperature (or with gentle heating to 30-35 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), a precipitate will form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a cold mixture of ethanol and diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several techniques can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.[7][8]
1. Slow Evaporation:
-
Dissolve the purified 3-azabicyclo[3.3.1]nonane derivative in a suitable solvent (e.g., ethyl acetate, acetone, or a solvent mixture) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with parafilm or a cap with a small hole to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
2. Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a less volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or heptane) to the bottom of the larger container.
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the major steps involved in determining the crystal structure of a 3-azabicyclo[3.3.1]nonane derivative using a single-crystal X-ray diffractometer.
1. Crystal Mounting:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is well-formed, transparent, and free of cracks or defects.
-
Carefully mount the selected crystal on the tip of a glass fiber or a cryo-loop using a small amount of inert oil or grease.
-
Mount the fiber or loop onto a goniometer head.
2. Data Collection:
-
Place the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to measure the intensities of a large number of unique reflections.
-
Collect the full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
3. Data Reduction:
-
Process the raw diffraction images to integrate the intensities of the individual reflections.
-
Apply corrections for various experimental factors, including Lorentz factor, polarization, and absorption.
-
Merge the symmetry-equivalent reflections to generate a final set of unique reflection data.
4. Structure Solution and Refinement (using the SHELX software suite as an example): [9]
-
Structure Solution (SHELXS or SHELXT): Use direct methods or Patterson methods to obtain an initial model of the crystal structure by determining the phases of the structure factors. This will provide the positions of the heavier atoms.
-
Structure Refinement (SHELXL):
-
Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction data.
-
Locate the positions of the lighter atoms (e.g., hydrogen) from the difference Fourier maps.
-
Refine the positions of all atoms anisotropically (for non-hydrogen atoms) and isotropically or using a riding model for hydrogen atoms.
-
The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 5% for good quality data).
-
-
Structure Validation: Use software like PLATON or the IUCr's checkCIF service to validate the final crystal structure for geometric and crystallographic consistency.
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Caption: The canonical NF-κB signaling pathway and points of inhibition by 3-azabicyclo[3.3.1]nonanes.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 3. Design, synthesis and biological evaluation of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Reduction of the Carbonyl Group in 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the carbonyl group in 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one to the corresponding alcohol, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, yielding either the endo or exo alcohol. This document outlines common reduction methods using sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
The 3-azabicyclo[3.3.1]nonane skeleton is a crucial scaffold in medicinal chemistry, and the stereochemistry of the hydroxyl group at the C-9 position can significantly impact the biological activity of its derivatives. Therefore, controlling the stereochemical outcome of this reduction is of paramount importance.
Reaction Pathway
The general reaction involves the conversion of the ketone to an alcohol. The stereochemical outcome is dependent on the direction of hydride attack on the carbonyl carbon. Attack from the less sterically hindered face is generally favored.
Caption: General reaction for the reduction of this compound.
Key Reduction Protocols
Several reducing agents can be employed for this transformation. The choice of reagent will impact selectivity, reaction conditions, and safety considerations.
Caption: Logical relationship between reducing agents and stereochemical outcomes.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This is a widely used method due to its operational simplicity and high stereoselectivity, typically favoring the formation of the thermodynamically more stable endo-alcohol.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quenching: Quench the reaction by the slow addition of acetone (e.g., 10 mL) to consume the excess sodium borohydride.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Work-up: Dissolve the resulting residue in water and extract with a suitable organic solvent such as dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |
| Solvent | Methanol or Ethanol | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Typical Yield | >95% (crude) | [1] |
| Major Isomer | endo-alcohol | [1][2] |
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a more powerful reducing agent than sodium borohydride and must be handled with greater care due to its reactivity with protic solvents, especially water.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Carefully and slowly add a solution of lithium aluminum hydride (1.0 M in THF, 1.1 eq) to the stirred ketone solution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching (Fieser method): Cool the reaction mixture back to 0 °C and quench by the sequential and careful dropwise addition of:
-
Water (X mL)
-
15% aqueous sodium hydroxide (X mL)
-
Water (3X mL) (where X = grams of LiAlH₄ used)
-
-
Filtration: Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the product by column chromatography as needed.
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 4-6 hours | |
| Typical Yield | High | [4] |
| Isomer Ratio | May be less selective than NaBH₄ | [5] |
Protocol 3: Catalytic Hydrogenation
This method is an effective and often highly stereoselective alternative, particularly when using specific catalysts. It avoids the use of metal hydrides and can be performed under milder conditions.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add the catalyst, for example, 10% Palladium on Carbon (Pd/C) or a specialized Ruthenium complex.[1][2] For Pd/C, an acidic medium (e.g., addition of aqueous HCl) may be required for the subsequent debenzylation if desired.[1]
-
Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 3 bar) and stir at a suitable temperature (e.g., 40 °C) for 24-48 hours.[1]
-
Filtration: After the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the product.
-
Purification: Further purification can be achieved through recrystallization or chromatography if required.
| Parameter | Value | Reference |
| Reducing Agent | H₂ gas with catalyst | [1][2] |
| Catalyst | 10% Pd/C or Ruthenium complex | [1][2] |
| Solvent | Ethanol or Methanol | [1] |
| Pressure | 3 bar (for Pd/C) | [1] |
| Temperature | 40 °C (for Pd/C) | [1] |
| Reaction Time | 24-48 hours | [1] |
| Major Isomer | endo-alcohol (especially with Ru catalysts) | [2] |
Experimental Workflow Diagram
Caption: General experimental workflow for hydride reduction.
References
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions at the Benzylic Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions at the benzylic position are fundamental transformations in organic synthesis, widely employed in academic research and the pharmaceutical industry. The unique reactivity of the benzylic carbon, stemming from the resonance stabilization of reaction intermediates by the adjacent aromatic ring, allows for facile substitution via both SN1 and SN2 mechanisms.[1][2] This reactivity makes benzyl groups valuable as protecting groups and as key structural motifs in a diverse range of molecules, including active pharmaceutical ingredients.[3][4]
These application notes provide a comprehensive overview of the factors governing nucleophilic substitution at the benzyl group, detailed experimental protocols for common transformations, and quantitative data to guide reaction optimization.
Factors Influencing Nucleophilic Substitution at the Benzyl Group
The outcome of a nucleophilic substitution reaction at a benzylic carbon is highly dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent system.[5][6] A thorough understanding of these factors is crucial for controlling the reaction pathway and achieving the desired product in high yield.
Substrate Structure
The substitution pattern of the benzylic carbon and the electronic nature of the aromatic ring significantly influence the reaction mechanism.
-
Primary benzylic halides (e.g., benzyl chloride, benzyl bromide) readily undergo SN2 reactions due to minimal steric hindrance.[7]
-
Secondary and tertiary benzylic halides favor the SN1 pathway because they can form relatively stable benzylic carbocations through resonance.[7] The stability of this carbocation intermediate is a key driving force for the SN1 mechanism.[2]
-
Electron-donating groups on the aromatic ring (e.g., methoxy) can further stabilize the benzylic carbocation, accelerating SN1 reactions.[8] Conversely, electron-withdrawing groups (e.g., nitro) destabilize the carbocation, slowing down SN1 reactions and potentially favoring an SN2 pathway if sterically accessible.[8]
The Nucleophile
The strength and concentration of the nucleophile are critical in determining the reaction mechanism.
-
Strong, negatively charged nucleophiles (e.g., alkoxides, thiolates, cyanide) favor the SN2 mechanism .[5][6]
-
Weak, neutral nucleophiles (e.g., water, alcohols) promote the SN1 mechanism , often acting as the solvent as well in solvolysis reactions.[5]
The Leaving Group
A good leaving group is essential for both SN1 and SN2 reactions as it departs in the rate-determining step of the SN1 mechanism and is expelled during the single step of the SN2 mechanism.[5]
-
The ability of a group to depart is related to its stability as an anion. Good leaving groups are the conjugate bases of strong acids.
-
Common leaving groups in order of decreasing ability are: TsO⁻ (tosylate) > I⁻ > Br⁻ > Cl⁻.[9]
The Solvent
The solvent plays a crucial role in stabilizing the transition states and intermediates of nucleophilic substitution reactions.[10][11]
-
Polar protic solvents (e.g., water, ethanol, methanol) are excellent for SN1 reactions as they can solvate both the carbocation intermediate and the leaving group through hydrogen bonding.[10][11]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) are ideal for SN2 reactions .[12][13] They can dissolve the nucleophile but do not solvate the anionic nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[13]
Reaction Mechanisms
The interplay of the factors described above dictates whether a nucleophilic substitution at the benzylic position proceeds via an SN1 or SN2 pathway.
SN1 Mechanism
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process involving the formation of a carbocation intermediate. The rate of the reaction is dependent only on the concentration of the substrate.
Caption: The SN1 reaction pathway at the benzylic position.
SN2 Mechanism
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of the reaction is dependent on the concentrations of both the substrate and the nucleophile.
Caption: The SN2 reaction pathway at the benzylic position.
Applications and Experimental Protocols
Nucleophilic substitution at the benzylic position is a versatile tool for the synthesis of various functional groups.
Synthesis of Benzyl Ethers (Williamson Ether Synthesis)
Benzyl ethers are widely used as protecting groups for alcohols in multi-step synthesis due to their stability and ease of cleavage via hydrogenolysis.[14] The Williamson ether synthesis is a common method for their preparation, typically proceeding via an SN2 mechanism.[3][15]
Table 1: Synthesis of Benzyl Ethers
| Entry | Alcohol | Base | Benzyl Halide | Solvent | Yield (%) | Reference |
| 1 | Phenol | NaOH | Benzyl chloride | Ethanol/Water | Good | [16] |
| 2 | Various alcohols | KOH (solid) | Benzyl bromide | Solvent-free | High | [17] |
| 3 | Functionalized alcohols | MgO | 2-benzyloxypyridine/MeOTf | Toluene | 79-98% | [18][19] |
Protocol: Synthesis of Benzyl Phenyl Ether [16]
-
Phenoxide Formation: In a round-bottom flask, dissolve phenol in aqueous sodium hydroxide.
-
Reaction: Add benzyl chloride to the phenoxide solution.
-
Reflux: Heat the reaction mixture under reflux.
-
Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by distillation or chromatography if necessary.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chemistry.coach [chemistry.coach]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Leaving group - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ias.ac.in [ias.ac.in]
- 18. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one in Alkaloid Synthesis: A Detailed Guide for Researchers
Introduction
The 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one scaffold is a pivotal structural motif in the synthesis of a diverse array of alkaloids. Its rigid bicyclic framework provides a unique three-dimensional architecture that is instrumental in the construction of complex polycyclic systems found in numerous natural products. This guide offers detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this versatile building block in alkaloid synthesis. The 3-azabicyclo[3.3.1]nonane system is a core component of many intricate alkaloids and has been employed in the stereoselective synthesis of compounds with significant biological activity, such as 7-demethyltecomanine, which exhibits potent hypoglycemic properties.[1]
While the closely related 9-azabicyclo[3.3.1]nonane derivatives are more frequently cited in the synthesis of tropane and homotropane alkaloids, the 3-azabicyclo[3.3.1]nonane core is particularly prevalent in a variety of diterpenoid and norditerpenoid alkaloids.[2] The strategic placement of the nitrogen atom at the 3-position allows for unique synthetic manipulations and bond formations, making it a valuable precursor for a range of alkaloid families.
General Synthetic Strategies and Applications
The 3-azabicyclo[3.3.1]nonane framework is often synthesized through multicomponent reactions, such as the Mannich reaction, or via cyclization of appropriately substituted piperidine derivatives.[3] Once formed, the ketone at the C-9 position of this compound serves as a versatile handle for further functionalization. Common transformations include:
-
Reductive Amination: To introduce new substituents and build more complex nitrogen-containing rings.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To introduce exocyclic double bonds, which can then be subjected to various transformations like epoxidation, dihydroxylation, or cleavage.
-
Aldol Condensation: To form new carbon-carbon bonds and elaborate the carbon skeleton.
-
Baeyer-Villiger Oxidation: To introduce an oxygen atom into the bicyclic core, leading to lactone intermediates.
-
Fischer Indole Synthesis: The ketone can be condensed with phenylhydrazine derivatives to construct the indole nucleus, a common feature in many alkaloids.
These transformations have enabled the synthesis of various alkaloid precursors and final targets. For instance, derivatives of the related 9-azabicyclo[3.3.1]nonane system have been instrumental in the synthesis of sarpagine and ajmaline type indole alkaloids.[4][5]
Detailed Experimental Protocols
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol describes a robust method for the synthesis of the bicyclic ketone core, which is a foundational step for its further use in alkaloid synthesis.[6][7]
Reaction Scheme:
General workflow for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Materials:
-
500 mL six-necked jacketed round-bottomed flask
-
Mechanical stirrer
-
PTFE-coated temperature probe
-
250 mL addition funnel
-
Recirculating chiller
-
Benzylamine (12.9 mL, 0.123 mol)
-
18% Sulfuric acid (43.2 mL, 0.089 mol)
-
50% Glutaraldehyde (25.8 mL, 0.137 mol)
-
Acetonedicarboxylic acid (20 g, 0.137 mol)
-
9% Sodium acetate solution (47.8 mL, 0.055 mol)
-
Methyl tert-butyl ether (MTBE)
-
n-Heptane
-
Silica gel
-
20% Sodium carbonate solution
-
Sodium sulfate (anhydrous)
-
Methanol
Procedure:
-
Equip a 500 mL six-necked jacketed round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charge the flask with water (50 g) and benzylamine (12.9 mL).
-
Cool the reactor jacket to 0–10 °C using a recirculating chiller.
-
Slowly add 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8 °C.[6]
-
Add 50% glutaraldehyde followed by acetonedicarboxylic acid while keeping the temperature below 5 °C.
-
Add 9% sodium acetate solution over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.
-
Adjust the pH of the solution to 2 with additional 18% sulfuric acid.
-
Transfer the solution to a separatory funnel and extract with MTBE (3 x 80 mL). Discard the organic layers.
-
To the aqueous layer, add n-heptane (500 mL) and silica gel (20 g).
-
Adjust the pH to 8 with 20% sodium carbonate solution.
-
Filter the mixture and wash the filter cake with heptane.
-
Separate the layers of the combined filtrate and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The residue is then co-evaporated with methanol to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 57% | [6] |
| Purity (by HPLC) | >90% |[6] |
Protocol 2: Synthesis of a Tetracyclic Indole Intermediate for Macroline/Sarpagine Alkaloids
This protocol demonstrates the conversion of a derivative of 9-benzyl-9-azabicyclo[3.3.1]nonan-9-one into a key tetracyclic intermediate, showcasing the utility of this scaffold in constructing complex alkaloid frameworks.[4]
Reaction Scheme:
Workflow for the Fischer Indolization to form a tetracyclic indole intermediate.
Materials:
-
N-Benzoyl-6-hydroxy-9-azabicyclo[3.3.1]nonan-2-one (Ketone 4)
-
Substituted phenylhydrazine or its hydrochloride salt (e.g., 1-alkyl-1-phenylhydrazine)
-
Methanol saturated with HCl
-
2.5 N Sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ketone (2 mmol) and the substituted phenylhydrazine (4 mmol) in methanol saturated with HCl (30 mL).
-
Reflux the reaction mixture overnight.
-
Cool the mixture to room temperature and dilute with 2.5 N aqueous NaOH solution (30 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the tetracyclic indole derivative.
Quantitative Data:
| Starting Material (Phenylhydrazine) | Product | Yield | Reference |
|---|---|---|---|
| 1-Methyl-1-phenylhydrazine | Compound 6b | 65% | [4] |
| 1-Ethyl-1-phenylhydrazine | Compound 6c | 60% |[4] |
Logical Relationships in Alkaloid Synthesis
The synthesis of complex alkaloids from the this compound scaffold follows a logical progression of chemical transformations designed to build the target molecule's intricate architecture.
Logical flow from simple precursors to the final alkaloid product.
This diagram illustrates the general strategy for utilizing this compound in alkaloid synthesis. The process begins with the construction of the core bicyclic ketone, which then undergoes a series of transformations to elaborate the scaffold and introduce necessary functionalities. Finally, late-stage modifications lead to the desired natural product.
This compound and its isomers are invaluable building blocks in the synthesis of a wide range of alkaloids. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this scaffold and apply it to the synthesis of novel and biologically active molecules. The versatility of the ketone functionality, coupled with the rigid bicyclic framework, offers a powerful platform for the construction of complex molecular architectures, making it a continued focus of interest in natural product synthesis and medicinal chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on für SAR-Studien
Anwendungsbereich: Diese Unterlagen bieten detaillierte Protokolle und Anwendungsrichtlinien für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Synthese und den Struktur-Wirkungs-Beziehungs-Studien (SAR) von Derivaten des 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ons befassen. Das Ziel ist die systematische Untersuchung, wie strukturelle Modifikationen dieses Molekülgerüsts die biologische Aktivität beeinflussen, insbesondere im Hinblick auf Zielmoleküle wie nikotinische Acetylcholinrezeptoren (nAChRs) und Sigma-Rezeptoren.
Hintergrund und Anwendungsgebiete
Das 3-Azabicyclo[3.3.1]nonan-Gerüst ist ein wichtiger Baustein in der medizinischen Chemie und kommt in verschiedenen Naturstoffen vor. Derivate dieser Klasse haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter analgetische, entzündungshemmende und ZNS-gängige Eigenschaften. Die Funktionalisierung des 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ons, insbesondere an der Ketogruppe an Position 9 und durch Variation des Benzyl-Substituenten, ermöglicht die Erstellung einer Bibliothek von Verbindungen für SAR-Studien. Solche Studien sind entscheidend für die Optimierung von Leitstrukturen, um deren Affinität, Selektivität und pharmakokinetischen Eigenschaften zu verbessern.
Synthese des Ausgangsmaterials
Die Synthese des 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ons kann durch eine Mannich-Reaktion erfolgen. Ein detailliertes Protokoll, basierend auf etablierten Verfahren, wird im Folgenden beschrieben.
Protokoll 2.1: Synthese von 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on
Materialien:
-
Glutaraldehyd (25%ige wässrige Lösung)
-
Benzylamin-Hydrochlorid
-
3-Oxopentandisäure (Acetondicarbonsäure)
-
Natriumacetat
-
Salzsäure (5 N)
-
Natriumhydroxid-Lösung
-
Diethylether
-
Wasser
Vorgehensweise:
-
Eine Lösung von Benzylamin-Hydrochlorid in Wasser wird in einem Reaktionsgefäß vorgelegt und auf 0 °C gekühlt.
-
Unter Rühren wird Glutaraldehyd (25%ige wässrige Lösung) zugegeben.
-
Anschließend wird 3-Oxopentandisäure portionsweise hinzugefügt.
-
Eine wässrige Lösung von Natriumacetat wird langsam zugetropft, was zur Bildung eines orangefarbenen Niederschlags führt.
-
Die Reaktionsmischung wird auf 50 °C erwärmt und für 4 Stunden bei dieser Temperatur gerührt.
-
Nach dem Abkühlen auf Raumtemperatur wird die Mischung für 24 Stunden stehen gelassen.
-
Die Reaktionsmischung wird mit 5 N Salzsäure auf einen pH-Wert von 2 angesäuert.
-
Die wässrige Phase wird mehrmals mit Diethylether gewaschen, um unpolare Verunreinigungen zu entfernen.
-
Die wässrige Phase wird anschließend mit einer Natriumhydroxid-Lösung basisch gestellt, um das Produkt auszufällen.
-
Der feste Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet, um das 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on zu erhalten.
Derivatisierungsstrategien für SAR-Studien
Die Ketogruppe an Position 9 des 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ons ist ein idealer Ausgangspunkt für eine Vielzahl von chemischen Modifikationen.
dot
Abbildung 1: Übersicht der Derivatisierungsstrategien.
Protokoll 3.1: Reduktive Aminierung
Materialien:
-
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on
-
Primäres oder sekundäres Amin (z.B. Anilin, Cyclopropylamin)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Dichlormethan (DCM)
-
Essigsäure (katalytisch)
-
Gesättigte Natriumbicarbonatlösung
-
Wasser, Kochsalzlösung (Brine)
-
Magnesiumsulfat (wasserfrei)
Vorgehensweise:
-
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on (1 Äquiv.) und das entsprechende Amin (1.2 Äquiv.) werden in trockenem DCM gelöst.
-
Eine katalytische Menge Essigsäure wird zugegeben und die Mischung bei Raumtemperatur für 1-2 Stunden gerührt, um das Imin zu bilden.
-
Natriumtriacetoxyborhydrid (1.5 Äquiv.) wird portionsweise zugegeben. Die Reaktion wird bei Raumtemperatur über Nacht gerührt.
-
Die Reaktion wird durch vorsichtige Zugabe von gesättigter Natriumbicarbonatlösung beendet.
-
Die organische Phase wird abgetrennt und die wässrige Phase mehrmals mit DCM extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Kochsalzlösung gewaschen, über Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie gereinigt.[1]
Protokoll 3.2: Wittig-Reaktion
Materialien:
-
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on
-
Entsprechendes Phosphoniumsalz (z.B. Methyltriphenylphosphoniumbromid)
-
Starke Base (z.B. n-Butyllithium oder Kalium-tert-butanolat)
-
Trockener Tetrahydrofuran (THF)
-
Wasser
Vorgehensweise:
-
Das Phosphoniumsalz (1.1 Äquiv.) wird in trockenem THF unter einer Inertgasatmosphäre suspendiert.
-
Die Suspension wird auf 0 °C gekühlt und die starke Base langsam zugegeben, um das Ylid zu erzeugen. Die Mischung wird für 1 Stunde bei dieser Temperatur gerührt.
-
Eine Lösung des 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ons (1 Äquiv.) in trockenem THF wird langsam bei 0 °C zu der Ylid-Lösung getropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt, bis die Reaktion abgeschlossen ist (Überwachung mittels DC).
-
Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet.
-
Das Produkt wird mit einem geeigneten organischen Lösungsmittel (z.B. Diethylether) extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet, filtriert und im Vakuum eingeengt.
-
Das Produkt wird mittels Säulenchromatographie gereinigt.
Pharmakologische Evaluierung
Die neu synthetisierten Derivate werden auf ihre biologische Aktivität getestet, um Struktur-Wirkungs-Beziehungen zu ermitteln. Die Auswahl der Assays hängt von der Zielstruktur ab. Im Folgenden werden Protokolle für die Untersuchung der Affinität zu nikotinischen Acetylcholinrezeptoren und Sigma-Rezeptoren beschrieben.
dot
Abbildung 2: Allgemeiner Workflow für SAR-Studien.
Protokoll 4.1: Radioliganden-Bindungsassay für nikotinische Acetylcholinrezeptoren (α4β2-Subtyp)
Materialien:
-
Membranpräparationen aus Rattenhirn oder Zellen, die den α4β2-nAChR exprimieren
-
[³H]Cytisin (Radioligand)
-
Nicht-spezifischer Ligand (z.B. Nikotin oder Carbachol in hoher Konzentration)
-
Testverbindungen in verschiedenen Konzentrationen
-
Bindungspuffer (z.B. 50 mM Tris-HCl, pH 7.4)
-
Glasfaserfilter (mit Polyethylenimin vorinkubiert)
-
Szintillationsflüssigkeit
-
Filtergerät und Szintillationszähler
Vorgehensweise:
-
In einem 96-Well-Plattenformat werden die folgenden Ansätze in Triplikaten vorbereitet:
-
Gesamtbindung: Membranpräparation, [³H]Cytisin und Bindungspuffer.
-
Nicht-spezifische Bindung: Membranpräparation, [³H]Cytisin und eine sättigende Konzentration des nicht-spezifischen Liganden.
-
Kompetitive Bindung: Membranpräparation, [³H]Cytisin und die Testverbindung in verschiedenen Konzentrationen.
-
-
Die Platten werden für eine definierte Zeit (z.B. 60-120 Minuten) bei einer bestimmten Temperatur (z.B. 4 °C oder Raumtemperatur) inkubiert, um das Bindungsgleichgewicht zu erreichen.
-
Die Reaktion wird durch schnelle Filtration über die Glasfaserfilter beendet.
-
Die Filter werden mehrmals mit eiskaltem Puffer gewaschen, um ungebundenen Radioliganden zu entfernen.
-
Die Filter werden in Szintillationsröhrchen überführt, mit Szintillationsflüssigkeit versetzt und die Radioaktivität wird in einem Szintillationszähler gemessen.
-
Die spezifische Bindung wird berechnet (Gesamtbindung - nicht-spezifische Bindung) und die IC₅₀-Werte für die Testverbindungen werden durch nicht-lineare Regression der Kompetitionskurven ermittelt. Die Ki-Werte können anschließend mit der Cheng-Prusoff-Gleichung berechnet werden.
Protokoll 4.2: Funktioneller Assay für Sigma-2-Rezeptoren (Zellviabilitäts-Assay)
Materialien:
-
Krebszelllinie mit hoher Expression von Sigma-2-Rezeptoren (z.B. MCF-7)
-
Zellkulturmedium und -reagenzien
-
Testverbindungen in verschiedenen Konzentrationen
-
Ein bekannter Sigma-2-Rezeptor-Agonist (z.B. Siramesin)
-
MTS- oder MTT-Reagenz zur Bestimmung der Zellviabilität
-
96-Well-Zellkulturplatten
-
Plattenlesegerät (ELISA-Reader)
Vorgehensweise:
-
Die Zellen werden in 96-Well-Platten ausgesät und über Nacht inkubiert, damit sie anhaften können.
-
Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen für eine bestimmte Zeit (z.B. 24-72 Stunden) behandelt.
-
Nach der Inkubationszeit wird das MTS- oder MTT-Reagenz zu den Wells gegeben und für eine weitere definierte Zeit inkubiert.
-
Die Absorption wird bei der entsprechenden Wellenlänge mit einem Plattenlesegerät gemessen.
-
Die Zellviabilität wird als Prozentsatz der unbehandelten Kontrollzellen ausgedrückt.
-
Die EC₅₀-Werte (Konzentration, die eine 50%ige Reduktion der Zellviabilität bewirkt) werden aus den Dosis-Wirkungs-Kurven bestimmt. Agonisten induzieren Zelltod, während Antagonisten die durch einen bekannten Agonisten induzierte Zytotoxizität blockieren können.[2]
Datenpräsentation und SAR-Analyse
Die quantitativen Daten aus den biologischen Assays sollten in tabellarischer Form zusammengefasst werden, um einen direkten Vergleich der Derivate zu ermöglichen. Aufgrund der begrenzten Verfügbarkeit von publizierten SAR-Daten für 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on-Derivate, werden hier repräsentative Daten für strukturell verwandte Azabicyclo[3.3.1]nonan-Analoga als Beispiele dargestellt.
Tabelle 1: Repräsentative SAR-Daten für Azabicyclo[3.3.1]nonan-Derivate als nAChR-Modulatoren
| Verbindung | R¹ | R² | IC₅₀ (α3β4 nAChR) [µM] |
| 1 | H | Quinolin | 1.5 |
| 2 | H | 4-Fluor-3-(trifluormethyl)phenyl | 0.8 |
| 3 | H | Naphthyl | 2.1 |
| 4 | Methyl | Quinolin | >10 |
Hinweis: Die Daten sind aus einer Studie mit 3-Azabicyclo[3.3.1]non-6-en-Derivaten entnommen und dienen als Beispiel für eine SAR-Tabelle.[3]
Tabelle 2: Repräsentative SAR-Daten für N-substituierte 9-Azabicyclo[3.3.1]nonan-Derivate an Sigma-Rezeptoren
| Verbindung | N-Substituent | Kᵢ (σ₁) [nM] | Kᵢ (σ₂) [nM] | Selektivität (σ₁/σ₂) |
| 5 | - (CH₂)₄-NH₂ | 150 | 1.8 | 83 |
| 6 | - (CH₂)₆-NH₂ | 210 | 1.5 | 140 |
| 7 | - (CH₂)₂-NH₂ | 250 | 15 | 17 |
| 8 | - (CH₂)₈-NH₂ | 300 | 4.5 | 67 |
Hinweis: Die Daten stammen aus einer Studie mit N-substituierten 9-Azabicyclo[3.3.1]nonan-3α-yl-phenylcarbamaten und dienen als Beispiel.[2]
Schlussfolgerung
Die hier vorgestellten Protokolle und Anwendungsrichtlinien bieten eine solide Grundlage für die systematische Derivatisierung von 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-on und die anschließende Untersuchung der Struktur-Wirkungs-Beziehungen. Durch die Kombination von gezielter Synthese und relevanter pharmakologischer Testung können neue Leitstrukturen mit verbesserter Wirksamkeit und Selektivität für verschiedene therapeutische Zielmoleküle identifiziert und optimiert werden. Die vorgestellten Derivatisierungsstrategien und biologischen Assays stellen einen umfassenden Ansatz für die frühe Phase der Arzneimittelentdeckung dar.
References
- 1. pleiades.online [pleiades.online]
- 2. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of Anticancer Agents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents, with a focus on compounds targeting key oncogenic signaling pathways. The information presented herein is intended to guide researchers in the design, synthesis, and biological characterization of new therapeutic candidates.
Introduction to Novel Anticancer Agents
The landscape of cancer treatment is continually evolving, with a significant emphasis on the development of targeted therapies that interfere with specific molecular pathways crucial for tumor growth and survival.[1] Among the numerous classes of compounds being investigated, heterocyclic molecules such as quinoline-chalcone hybrids and pyrazoline benzenesulfonamide derivatives have emerged as promising scaffolds for the design of potent anticancer agents.[2][3] These compounds often exert their effects by modulating critical signaling cascades, including the PI3K/AKT/mTOR and Ras/MAPK pathways, which are frequently dysregulated in various cancers.[4][5]
This guide will provide detailed protocols for the synthesis of these promising compounds and the key in vitro assays required to evaluate their anticancer efficacy.
Key Signaling Pathways in Cancer Targeted by Novel Agents
Understanding the molecular mechanisms of action is paramount in modern drug discovery. Two of the most critical signaling pathways implicated in cancer are the PI3K/AKT/mTOR and Ras/MAPK pathways.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for anticancer drug development.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[6] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating AKT.[7] Activated AKT then phosphorylates a plethora of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation.[6] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[4]
The Ras/MAPK Signaling Pathway
The Ras/MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and prevent apoptosis.[5] This pathway is also frequently activated in cancer. The cascade is typically initiated by the binding of a mitogen to an RTK, leading to the activation of the small GTPase Ras.[5] Activated Ras then recruits and activates Raf (a MAP3K), which in turn phosphorylates and activates MEK (a MAP2K).[5] MEK then phosphorylates and activates ERK (a MAPK), which can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[5]
Synthesis Protocols for Novel Anticancer Agents
The following are generalized protocols for the synthesis of quinoline-chalcone hybrids and pyrazoline benzenesulfonamide derivatives.
General Protocol for the Synthesis of Quinoline-Chalcone Hybrids
Quinoline-chalcone hybrids are typically synthesized via a Claisen-Schmidt condensation reaction.[2]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve 4-aminoacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring at 0°C.
-
Continue stirring at room temperature for 24 hours.[2]
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the chalcone intermediate.
Step 2: Synthesis of Quinoline-Chalcone Hybrid
-
Reflux a mixture of the chalcone intermediate (1 equivalent) and a substituted 2-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol with a catalytic amount of a base (e.g., NaOH).[8]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and purify by column chromatography or recrystallization to yield the final quinoline-chalcone hybrid.
General Protocol for the Synthesis of Pyrazoline Benzenesulfonamide Derivatives
These compounds are often synthesized through the reaction of a chalcone with a hydrazinylbenzenesulfonamide.[3]
Step 1: Synthesis of Chalcone
-
Synthesize the required chalcone by Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide in a solvent mixture such as methanol and tetrahydrofuran (THF).[3]
Step 2: Cyclization to Pyrazoline
-
Reflux the synthesized chalcone (1 equivalent) with 4-hydrazinylbenzenesulfonamide hydrochloride (1 equivalent) in ethanol with a catalytic amount of concentrated hydrochloric acid for 6-8 hours.[3]
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent to obtain the pyrazoline benzenesulfonamide derivative.
Experimental Protocols for In Vitro Evaluation
Drug Discovery and Evaluation Workflow
The general workflow for the discovery and evaluation of new anticancer agents involves several key stages, from initial screening to lead optimization.
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[10]
-
Wash the fixed cells with PBS and resuspend in 50 µL of RNase A solution to digest RNA.
-
Add 400 µL of PI solution and incubate for 5-10 minutes at room temperature in the dark.[10]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[10]
-
The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol for Western Blot Analysis of PI3K/AKT Pathway
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the test compound as described for cell cycle analysis.
-
Lyse the cells with RIPA buffer on ice.[6]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of representative novel compounds against various human cancer cell lines, expressed as IC₅₀ values.
Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 9i | A549 (Lung) | 3.91 | [2] |
| K-562 (Leukemia) | 1.91 | [2] | |
| 9j | A549 (Lung) | 5.29 | [2] |
| K-562 (Leukemia) | 2.67 | [2] | |
| B-4 | MCF-7 (Breast) | 6.70 | [11] |
| A549 (Lung) | 20.49 | [11] |
Table 2: Anticancer Activity of Pyrazoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [12] |
| U251 (Glioblastoma) | 11.9 | [12] | |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | [8] |
| PANC-1 (Pancreatic) | 104.7 | [8] | |
| L3 | MCF-7 (Breast) | 81.48 | [8] |
Logical Relationships in Drug Development
The process of lead optimization involves a series of decisions based on experimental data to improve the potency, selectivity, and pharmacokinetic properties of a hit compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. lumivero.com [lumivero.com]
- 5. Lead Optimization in the Drug Discovery Process | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline synthesis [organic-chemistry.org]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. researchgate.net [researchgate.net]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and evaluation of two classes of antimicrobial compounds: 2-azidobenzothiazoles and synthetic antimicrobial peptides. The included methodologies, data summaries, and pathway diagrams are intended to serve as a practical guide for researchers engaged in the discovery and development of novel anti-infective agents.
Section 1: Synthesis and Evaluation of 2-Azidobenzothiazoles
2-Azidobenzothiazoles represent a class of synthetic heterocyclic compounds that have demonstrated significant antimicrobial properties. Their synthesis is relatively straightforward, and they serve as valuable scaffolds for further chemical modification to optimize activity.
Data Presentation: Antimicrobial Activity of 2-Azidobenzothiazole Derivative (Compound 2d)
The following tables summarize the antimicrobial efficacy of a representative 2-azidobenzothiazole compound, designated as '2d' in recent literature.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 2d
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | 8 |
| Enterococcus faecalis | Gram-positive | 51299 | 8 |
| Bacillus cereus | Gram-positive | 10876 | 64 |
| Escherichia coli | Gram-negative | 10536 | >128 |
| Pseudomonas aeruginosa | Gram-negative | 10145 | 64 |
| Klebsiella pneumoniae | Gram-negative | BAA-2146 | >128 |
| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | Clinical Isolate | 128 |
| Multi-Drug Resistant E. coli (MDR E. coli) | Gram-negative | Clinical Isolate | 128 |
Table 2: Minimum Bactericidal Concentration (MBC) of Compound 2d
| Bacterial Strain | Type | ATCC Number | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | 16 |
| Enterococcus faecalis | Gram-positive | 51299 | 32 |
Experimental Protocols
This protocol describes a general method for the synthesis of 2-azidobenzothiazoles from substituted 2-aminobenzothiazoles.[1]
Materials:
-
Substituted 2-aminobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Sodium acetate (NaOAc)
-
Hydrochloric acid (HCl)
-
Water
-
Magnetic stirrer
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted 2-aminobenzothiazole (0.5 mmol) in a mixture of water and HCl in a round bottom flask.
-
Cool the solution in an ice bath with constant stirring.
-
In a separate flask, prepare an aqueous solution of sodium nitrite (2 mmol) and sodium acetate (2 mmol).
-
Slowly add the sodium nitrite and sodium acetate solution to the cooled 2-aminobenzothiazole solution.
-
Prepare an aqueous solution of sodium azide (2 mmol).
-
Add the sodium azide solution dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Note: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.
This protocol outlines the standardized broth microdilution method for determining the MIC of a synthesized compound.[2][3][4][5]
Materials:
-
Synthesized antimicrobial compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the antimicrobial stock solution to well 1.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration gradient of the compound. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: From a fresh agar plate culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Visualization: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Section 2: Synthesis and Evaluation of Antimicrobial Peptides (AMPs)
Antimicrobial peptides are a diverse class of naturally occurring and synthetic molecules with potent antimicrobial activity. Their synthesis allows for the creation of novel sequences with enhanced efficacy and stability.
Data Presentation: Antimicrobial Activity of a Synthetic Peptide (B1OS-D-L)
The following tables summarize the synthesis yield and antimicrobial activity of a synthetic peptide designated as B1OS-D-L.[6]
Table 3: Synthesis Yield and Purity of B1OS-D-L
| Parameter | Result |
| Peptide Sequence | G-D-Leu-L-F-S-K-I-K-Q-G-V-L-K-A-L-A-K-F-L-G-N-N-L-NH₂ |
| Molecular Weight (Theoretical) | 2469.02 Da |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | ~75-85% |
| Purity after RP-HPLC | >95% |
Table 4: Antimicrobial Activity (MIC) of B1OS-D-L
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus | 2 |
| Methicillin-resistant S. aureus (MRSA) | 4 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Experimental Protocols
This protocol provides a general overview of manual Fmoc-based solid-phase peptide synthesis.[6][7][8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and a base, then add it to the resin and shake to allow the coupling reaction to proceed.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
This protocol is performed following an MIC test to determine the concentration of an antimicrobial agent that results in bacterial death.[9][10][11][12][13]
Materials:
-
Results from a completed MIC test
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Micropipette
-
Incubator
Procedure:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Section 3: Signaling Pathways as Antimicrobial Targets
Understanding bacterial signaling pathways is crucial for the rational design of novel antimicrobial compounds. Two key pathways that are attractive targets are quorum sensing and two-component systems involving histidine kinases.
Visualization: Quorum Sensing in Pseudomonas aeruginosa
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, this system is a key regulator of virulence.[14][15][16][17][18]
Caption: A simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa.
Visualization: Bacterial Two-Component Histidine Kinase Signaling
Two-component systems are a primary mechanism for bacteria to sense and respond to environmental stimuli. They typically consist of a sensor histidine kinase and a response regulator.[19][20][21][22][23]
Caption: General signaling pathway of a bacterial two-component system.
References
- 1. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. benchchem.com [benchchem.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Membrane Sensor Histidine Kinases: Insights from Structural, Ligand and Inhibitor Studies of Full-Length Proteins and Signalling Domains for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diversity in Sensing and Signaling of Bacterial Sensor Histidine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mannich Reaction Conditions for 3-Azabicyclo[3.3.1]nonan-9-one Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azabicyclo[3.3.1]nonan-9-one and its derivatives. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize the one-pot Mannich reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-azabicyclo[3.3.1]nonan-9-ones.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Mannich synthesis of 3-azabicyclo[3.3.1]nonan-9-ones can stem from several factors. Here are the most common issues and their corresponding solutions:
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Incorrect Stoichiometry: The molar ratio of the reactants is crucial. For the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, an optimized ratio of cyclohexanone to aldehyde to ammonium acetate is typically 1:2:1.5.[1][2] Using 1.5 equivalents of ammonium acetate is particularly important to suppress the formation of chalcone by-products, which can significantly lower the yield of the desired bicyclic product.[1]
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Suboptimal Temperature: The reaction is temperature-sensitive. For many 2,4-diaryl derivatives, maintaining a gentle warming at 30-35°C is optimal.[1] An attempt to increase reaction temperatures further by substituting toluene for benzene as the solvent resulted in a dramatic decrease in yield in one study.[3] It is recommended to carefully monitor and control the temperature throughout the reaction.
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Improper Work-up Procedure: Product loss can occur during the work-up. Specifically, the addition of ether during the work-up has been reported to cause a loss of product.[1] Consider alternative solvents for extraction and washing, such as dichloromethane.[4]
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Reaction Time: Ensure the reaction has proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
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Alternative Synthetic Routes: If optimizing the one-pot Mannich reaction with cyclohexanone does not yield satisfactory results, consider alternative starting materials. A tandem Mannich annulation using aromatic ketones has been shown to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields (up to 83%).[5]
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
A2: The most common side product in the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is the corresponding chalcone.
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Chalcone Formation: This occurs due to the condensation of the aldehyde with the ketone. To minimize this, ensure the molar ratio of ammonium acetate to the ketone is at least 1.5:1.[1]
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Unidentified By-products: In some cases, particularly with protected intermediates, acid-catalyzed reactions can lead to a multitude of unidentified products. For instance, acid-catalyzed decarboxylation of a t-BOC protected 3-azabicyclo[3.3.1]nonane derivative resulted in a complex mixture of products.[3] In such cases, exploring milder reaction conditions or alternative deprotection strategies is advisable.
Q3: I am facing challenges with the purification of the final product. What are the recommended purification methods?
A3: The purification of 3-azabicyclo[3.3.1]nonan-9-ones can be achieved through several methods:
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Recrystallization: For many 2,4-diaryl derivatives, recrystallization from a solvent mixture like ethanol/chloroform/acetone (2:1:1) is effective.[2] Another reported method involves washing the crude product with an ethanol-ether mixture followed by recrystallization from ethanol.
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Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A common eluent system is a mixture of dichloromethane and methanol.[4]
Frequently Asked Questions (FAQs)
Q4: What is the general one-pot procedure for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones?
A4: A general one-pot procedure involves the modified Mannich condensation of a cyclohexanone, an aromatic aldehyde, and ammonium acetate in a 1:2:1.5 molar ratio in a polar aprotic solvent like absolute ethanol.[2] The reaction mixture is typically stirred at a controlled temperature of 30-35°C until completion, which can be monitored by TLC.[1]
Q5: Can I use a different amine source instead of ammonium acetate?
A5: While ammonium acetate is the most commonly reported amine source for this specific one-pot synthesis, the Mannich reaction, in general, can be performed with primary or secondary amines. However, the use of other amines may require significant optimization of the reaction conditions.
Q6: Is microwave-assisted synthesis a viable option for this reaction?
A6: Yes, microwave-assisted synthesis has been reported for the one-pot, three-component synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones, a related class of compounds. This method is noted for accelerating the reaction rate and often leads to good to excellent yields.[2] It is a promising avenue to explore for the synthesis of 3-azabicyclo[3.3.1]nonan-9-ones.
Q7: What is the typical conformation of the 3-azabicyclo[3.3.1]nonan-9-one ring system?
A7: The 3-azabicyclo[3.3.1]nonan-9-one system typically exists in a chair-chair conformation, with the aryl substituents at the 2 and 4 positions oriented equatorially.[1]
Data Presentation
Table 1: Influence of Reactant Stoichiometry on Yield
| Cyclohexanone (mol) | Aldehyde (mol) | Ammonium Acetate (mol) | Reported Yield | Reference |
| 1 | 2 | 1.5 | Optimized | [1][2] |
| 1 | 2 | <1.5 | Potential for lower yield due to chalcone formation | [1] |
Table 2: Reaction Conditions for Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
| Aldehyde | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Ethoxybenzaldehyde | Absolute Ethanol | 30-35 | - | - | [2] |
| 4-Ethoxybenzaldehyde | Absolute Ethanol | 30-35 | - | 74 | [1] |
| Benzaldehyde | Absolute Ethanol | 30-35 | - | - | [2] |
| Various Aromatic Aldehydes | Polar Aprotic Solvents | 30-35 | - | - | [1][2] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one
This protocol is adapted from the synthesis of various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.[1][2]
Materials:
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Cyclohexanone (1 equivalent)
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Aromatic aldehyde (2 equivalents)
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Ammonium acetate (1.5 equivalents)
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Absolute ethanol
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Solvents for work-up and purification (e.g., diethyl ether, chloroform, acetone, dichloromethane, methanol)
Procedure:
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To a round-bottom flask, add the aromatic aldehyde (2 equivalents), cyclohexanone (1 equivalent), and ammonium acetate (1.5 equivalents) in absolute ethanol.
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Stir the mixture at a constant temperature of 30-35°C.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Once the starting materials are consumed, stop the reaction.
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Isolate the crude product by filtration.
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Wash the crude product with a cold mixture of ethanol and diethyl ether.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform/acetone 2:1:1) or by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 3-azabicyclo[3.3.1]nonan-9-one derivatives.
Caption: Troubleshooting logic for optimizing the Mannich reaction.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 3-azabicyclo[3.3.1]nonane core?
A1: The most prevalent method for constructing the 3-azabicyclo[3.3.1]nonane skeleton is a variation of the Robinson-Schöpf condensation, which is a type of Mannich reaction.[1][2][3] This typically involves the one-pot reaction of a primary amine (e.g., benzylamine), a source of glutaraldehyde, and a 1,3-dicarbonyl compound or its synthetic equivalent, such as 3-oxopentanedioic acid (acetonedicarboxylic acid).[2]
Q2: What are the critical parameters to control during the synthesis?
A2: Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:
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pH: Maintaining the appropriate pH is essential to facilitate the Mannich reaction while minimizing side reactions.[2][3]
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Temperature: The reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm.[2] Temperature control is vital to prevent the decomposition of thermally sensitive reagents like acetonedicarboxylic acid.[2]
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Purity of Reagents: The purity of starting materials, particularly glutaraldehyde and acetonedicarboxylic acid, can significantly impact the yield and purity of the final product.[2]
Q3: What is a typical yield for the synthesis of the benzylated azabicyclononanone?
A3: The yields for the synthesis of the related isomer, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, are reported to be in the range of 54-57%.[1][2] Yields for this compound can be expected to be in a similar range, though this may vary depending on the specific reaction conditions and purification methods employed.
Q4: What are the common purification techniques for the crude product?
A4: The crude product is often obtained as an oil or a solid that requires further purification.[1] Column chromatography on silica gel is a frequently used method to isolate the desired product from reaction byproducts and unreacted starting materials.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Acetonedicarboxylic Acid: This starting material is known to be unstable and can easily decarboxylate.[2] 2. Incorrect pH: The reaction is highly pH-sensitive.[3] 3. Inefficient Cyclization: The final ring-closing step may not be proceeding efficiently. | 1. Use fresh, high-purity acetonedicarboxylic acid. Prepare solutions of it immediately before use and maintain low temperatures. 2. Carefully monitor and adjust the pH of the reaction mixture throughout the addition of reagents. The use of a buffered system can be beneficial. 3. Ensure adequate reaction time and appropriate temperature for the cyclization step. |
| Formation of a Complex Mixture of Byproducts | 1. Polymerization of Glutaraldehyde: Glutaraldehyde can polymerize under certain conditions. 2. Competing Side Reactions: Other Mannich-type reactions or intermolecular condensations can occur. 3. Over-alkylation/Multiple Benzylations: While less common for the tertiary amine product, it is a possibility with related structures. | 1. Use high-quality, monomeric glutaraldehyde. Add it slowly to the reaction mixture at a controlled temperature. 2. Maintain dilute conditions and control the stoichiometry of the reactants carefully. 3. Use the correct molar equivalents of benzylamine. |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil: The crude product may not crystallize easily.[1] 2. Similar Polarity of Byproducts: Side products may have similar chromatographic behavior to the desired product. | 1. If direct crystallization fails, proceed with chromatographic purification.[1] 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Presence of Isomeric Impurities | 1. Formation of Stereoisomers: If subsequent reduction of the ketone is performed, endo and exo alcohol isomers can form.[1] | 1. For subsequent reduction steps, the choice of reducing agent can influence the stereoselectivity. Chiral reducing agents can be employed for asymmetric synthesis. Careful analysis (e.g., by NMR) is required to identify and quantify the isomers. |
Quantitative Data Summary
| Compound | Reported Yield | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 54% | [1] |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 57% | [2] |
Experimental Protocols
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A Representative Protocol for the Azabicyclononane Core)
This protocol is for a constitutional isomer and serves as a representative example of the synthetic methodology.
Materials:
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Benzylamine
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Glutaraldehyde (25% aqueous solution)
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3-Oxopentanedioic acid (Acetonedicarboxylic acid)
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Sodium acetate
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Water
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Dichloromethane
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Methanol
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Magnesium sulfate
Procedure:
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A solution of benzylamine hydrochloride and glutaraldehyde in water is cooled to 0°C.[1]
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3-Oxopentanedioic acid is added, followed by the addition of an aqueous solution of sodium acetate, which typically results in the formation of a precipitate.[1]
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The reaction mixture is heated to 50°C and stirred for several hours.[1]
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After cooling to room temperature, the mixture is allowed to stand for an extended period (e.g., 24 hours).[1]
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The product is then extracted into an organic solvent such as dichloromethane.[1]
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The organic phase is dried over a drying agent like magnesium sulfate and concentrated under reduced pressure.[1]
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The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the final product.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route is a Mannich-type condensation reaction. This one-pot synthesis involves the reaction of benzylamine, glutaraldehyde, and a suitable acetone equivalent, such as acetonedicarboxylic acid.
Q2: What are the typical impurities I might encounter after the synthesis?
A2: Common impurities include unreacted starting materials like benzylamine, polymeric byproducts from the self-condensation of glutaraldehyde, and potentially stereoisomers of the desired product. The crude product often appears as a colored oil or solid, indicating the presence of chromophoric impurities.
Q3: What are the recommended purification techniques for this compound?
A3: The most widely reported and effective method is column chromatography on silica gel.[1] Other potential methods include recrystallization and chromatography on alumina, particularly if the crude product is highly basic.
Q4: What are the expected spectroscopic data for pure this compound?
A4: For the pure compound, the expected NMR data are as follows:
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¹H NMR (CDCl₃, 400 MHz): δ 7.38–7.21 (m, 5H), 3.93 (brs, 2H), 3.36–3.30 (m, 2H), 2.75 (dd, J = 16.4, 6.4 Hz, 2H), 2.27 (d, J = 16.5 Hz, 2H), 2.01–1.93 (m, 2H), 1.62–1.46 (m, 4H).[1]
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¹³C NMR (CDCl₃, 151 MHz): δ 211.6, 139.4, 128.5, 128.4, 127.3, 57.2, 53.7, 43.0, 29.5, 16.7.[1]
Q5: Is this compound stable?
A5: While the purified compound is generally stable, the crude product and the reaction mixture may be susceptible to degradation, especially at elevated temperatures. One of the precursors, acetonedicarboxylic acid, is known to be thermally unstable and can decarboxylate. It is advisable to perform the reaction and purification at controlled, cool temperatures.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Decomposition of Acetonedicarboxylic Acid | Use fresh, high-purity acetonedicarboxylic acid. During the reaction, maintain a low temperature (e.g., <5 °C) to minimize decarboxylation.[1] |
| Incorrect Stoichiometry | Carefully measure and add the reactants in the correct molar ratios as specified in the protocol. |
| Inefficient Reaction Conditions | Ensure the pH of the reaction mixture is within the optimal range for the Mannich reaction. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Loss of Product During Workup | The product is a tertiary amine and can be soluble in both organic and acidic aqueous layers. Ensure complete extraction from the aqueous layer by adjusting the pH to be basic (pH > 9) before extracting with an organic solvent. Use multiple extractions with a suitable solvent like dichloromethane or ethyl acetate. |
Problem 2: Difficulty in Purifying the Crude Product
| Possible Cause | Suggested Solution |
| Presence of Highly Polar Impurities | If impurities are streaking on the TLC plate, consider a pre-purification step. This could involve washing the crude organic extract with a brine solution or performing a liquid-liquid extraction to remove water-soluble impurities. |
| Co-elution of Impurities during Silica Gel Chromatography | Optimize the eluent system for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. A common eluent system is a mixture of dichloromethane and methanol.[1] |
| Product Degradation on Silica Gel | This compound is a basic compound and may interact strongly with the acidic silica gel, leading to tailing or degradation. Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%). Alternatively, use a different stationary phase like neutral or basic alumina. |
| Oily Product That is Difficult to Handle | If the product is an oil after chromatography, try to induce crystallization. This can sometimes be achieved by dissolving the oil in a minimal amount of a suitable solvent and adding a non-solvent, or by scratching the inside of the flask with a glass rod. Recrystallization from a mixed solvent system like heptane/dichloromethane has been reported for a similar derivative.[2] |
Data Presentation
Table 1: Summary of a Reported Purification Protocol and Results
| Purification Step | Details | Yield | Purity (by HPLC) | Reference |
| Synthesis | Mannich reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid. | - | - | --INVALID-LINK-- |
| Workup | Acid-base extraction. | - | - | --INVALID-LINK-- |
| Purification | The crude product was used directly in the next step after solvent exchange. | 57% (assayed by qNMR) | >90:10 ratio of product to benzylamine | --INVALID-LINK-- |
Experimental Protocols
Key Experiment: Synthesis and Purification of this compound
This protocol is adapted from a procedure reported in Organic Syntheses.[1]
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Reaction Setup: In a jacketed reaction flask equipped with a mechanical stirrer and a temperature probe, water and benzylamine are added. The mixture is cooled to 0-10 °C.
-
Acid Addition: 18% sulfuric acid is added slowly while maintaining the internal temperature between 4-8 °C.
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Addition of Reactants: A 50% aqueous solution of glutaraldehyde is added, followed by solid acetonedicarboxylic acid, keeping the temperature below 5 °C.
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Base Addition and Reaction: A 9% aqueous solution of sodium acetate is added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.
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Workup: The reaction mixture is acidified to pH 2 with 18% sulfuric acid and extracted with MTBE to remove organic impurities. The aqueous layer is then basified to pH 8 with 20% sodium carbonate in the presence of heptane and silica gel.
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Extraction: The product is extracted from the aqueous layer with the heptane/MTBE mixture.
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Isolation: The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Purification Strategy Selection
Caption: Decision tree for selecting an appropriate purification strategy.
References
Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than reported values. What are the potential causes?
A1: Low yields in this synthesis can stem from several factors, primarily related to reagent quality and reaction conditions:
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Degradation of Acetonedicarboxylic Acid: Acetonedicarboxylic acid is thermally sensitive and can decompose, particularly in aqueous solutions, into acetone and carbon dioxide.[1][2] This decomposition is accelerated by acidic conditions and the presence of metal ions.[2] Ensure the reagent is fresh, has been stored in a desiccator, and is introduced to the reaction at the recommended low temperature.[3][4]
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Polymerization of Glutaraldehyde: Glutaraldehyde can undergo self-polymerization via aldol condensation, especially under alkaline conditions.[5][6] This side reaction reduces the amount of glutaraldehyde available for the main reaction. Maintaining the specified pH and temperature is crucial to minimize this.
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Incorrect pH: The reaction is sensitive to pH. The initial acidic conditions are necessary for the formation of the iminium ion intermediate, a key step in the Mannich reaction.[7] However, highly acidic or basic conditions can promote side reactions or degradation of starting materials.[8] Careful, slow addition of acids and bases as specified in the protocol is critical.
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Suboptimal Temperature Control: The initial stages of the reaction are exothermic. Inadequate cooling can lead to an uncontrolled increase in temperature, promoting the degradation of acetonedicarboxylic acid and polymerization of glutaraldehyde.
Q2: I am observing a significant amount of an unknown side product in my crude NMR. What could it be?
A2: The most likely side products arise from the self-condensation or degradation of the starting materials. As mentioned, polymers of glutaraldehyde are a common side product. Additionally, if the reaction conditions are not optimal, bis-addition products or other Mannich-type side products could form.[9] Careful analysis of the NMR spectrum and comparison with the spectra of the starting materials is recommended.
Q3: The purification of the final product is proving difficult. Are there any tips?
A3: Purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.
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Acid-Base Extraction: An effective initial purification step is an acid-base extraction. The basic nitrogen atom of the product allows it to be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.
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Column Chromatography: Silica gel column chromatography is a common method for final purification. A solvent system of dichloromethane and methanol is often effective.[10][11] A gradient elution, starting with a lower polarity and gradually increasing the methanol concentration, may be necessary to achieve good separation.
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Crystallization: If the product is obtained as an oil, attempting to crystallize it from a suitable solvent system can be an effective purification method.
Q4: Is it necessary to use freshly distilled benzylamine and glutaraldehyde?
A4: While not always strictly necessary if high-purity reagents are available, using freshly distilled starting materials is good practice in organic synthesis to remove any non-volatile impurities or degradation products that may have formed during storage. For glutaraldehyde, using a high-quality commercial aqueous solution is generally acceptable.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from various reported syntheses of this compound and its precursors, providing a comparative overview of different reaction conditions and their outcomes.
| Parameter | Method A (Organic Syntheses)[12] | Method B (Patent EP1934212A1)[11] |
| Starting Materials | Benzylamine, Glutaraldehyde (50% aq.), Acetonedicarboxylic acid | Benzylamine hydrochloride, Glutaraldehyde (25% aq.), 3-Oxopentanedioic acid |
| Solvent | Water | Water |
| Key Reagents | Sulfuric acid, Sodium acetate | Sodium acetate |
| Initial Temperature | 0–10 °C | 0 °C |
| Reaction Temperature | 5 °C then 25 °C | 50 °C |
| Reaction Time | 40 hours | 4 hours, then 24h standing |
| Purification | Acid-base extraction, solvent evaporation | Column chromatography (Silica gel, CH₂Cl₂:MeOH 49:1) |
| Reported Yield | 57% | 54% |
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, which is a peer-reviewed source for reliable synthetic methods.[12]
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Reaction Setup: A 500 mL jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Initial Charging: To the flask, add 50 g of water and 12.9 mL of benzylamine.
-
Acidification: Cool the reactor jacket to 0–10 °C. Slowly add 43.2 mL of 18% sulfuric acid over 1 hour, ensuring the internal temperature is maintained between 4–8 °C.
-
Addition of Reagents: While maintaining the temperature below 5 °C, add 25.8 mL of 50% aqueous glutaraldehyde, followed by 20 g of acetonedicarboxylic acid.
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pH Adjustment: Add a solution of 9% sodium acetate (47.8 mL) over 1.5 hours.
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Reaction Aging: Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Slow evolution of CO₂ gas will be observed.
-
Work-up (Acidification): Adjust the pH of the solution to 2 by adding approximately 10 mL of 18% sulfuric acid.
-
Extraction (Organic Wash): Transfer the solution to a separatory funnel and extract three times with 80 mL of MTBE. Discard the organic layers.
-
Work-up (Basification): Transfer the aqueous layer to a 2 L round-bottomed flask and add 500 mL of heptane and 20 g of silica gel. Basify the mixture to pH 8 by adding 80 mL of 20% aqueous Na₂CO₃.
-
Extraction (Product): Extract the aqueous layer three times with 400 mL of ethyl acetate.
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Drying and Concentration: Combine the ethyl acetate layers, wash with 120 mL of water, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the product. The reported yield of the crude product in a solution with methanol is 57%.[12]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Glutaraldehyde - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Mannich Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 10. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 11. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Stereoselective Control in 3-Azabicyclo[3.3.1]nonanone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.3.1]nonanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on controlling stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 3-azabicyclo[3.3.1]nonanone scaffold and what are the typical challenges?
The most prevalent method for synthesizing 2,4-diaryl-3-azabicyclo[3.3.1]nonanones is the three-component Mannich reaction.[1][2] This reaction involves a ketone (like cyclohexanone), an aldehyde, and ammonium acetate in a polar aprotic solvent.[1] While effective, challenges include the formation of by-products and low yields.[1]
Troubleshooting Common Synthesis Issues:
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Chalcone By-product Formation: To prevent the formation of chalcone by-products, it is recommended to use a 1.5 molar equivalence of ammonium acetate to the ketone.[1]
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Low Yields: Optimizing the reagent mole ratio to 1:2:1.5 (ketone:aldehyde:ammonium acetate) and maintaining a reaction temperature of 30-35°C can improve yields. It is also advised to avoid using ether during the work-up, as this can lead to product loss.[1]
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Reaction Failure with Substituted Aldehydes: The choice of substituent on the aromatic aldehyde can significantly impact the reaction's success. For instance, using 2-tetralone as the ketone component with an ortho-methyl-substituted aldehyde yields the desired 3-azabicyclo[3.3.1]nonanone, whereas a fluoro-substituted aldehyde may lead to the formation of phenanthridines instead.[1]
Q2: How can I control the diastereoselectivity during the reduction of the C-9 ketone in 3-azabicyclo[3.3.1]nonanones?
The reduction of the C-9 ketone can yield two diastereomeric alcohols: the endo (axial) and exo (equatorial) isomers. The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions.
-
Favoring the endo Isomer: Catalytic hydrogenation in the presence of a ruthenium complex is highly effective for producing the endo alcohol with excellent selectivity.[3] For example, reducing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with hydrogen and a RuCl2[(S)-binap][(R)-iphan] catalyst can achieve an endo:exo ratio of 99.3:0.7.[4] Sodium borohydride (NaBH4) in methanol is also a commonly used reagent that selectively yields the endo-alcohol.[3]
-
Factors Influencing Selectivity: The choice of catalyst and ligands in ruthenium-catalyzed hydrogenations plays a crucial role in directing the stereoselectivity. Different phosphine ligands on the ruthenium center can lead to varying endo:exo ratios.
Q3: I am getting a mixture of diastereomers in my reaction. How can I improve the selectivity?
Achieving high diastereoselectivity often requires careful optimization of reaction conditions.
Troubleshooting Poor Diastereoselectivity:
-
Change the Solvent and Base: In reactions such as Michael additions for the formation of substituted 3-azabicyclo[3.3.1]nonanes, the choice of solvent and base is critical. For instance, using triethylamine in methanol might result in a 4:1 mixture of diastereomers, while switching to potassium carbonate in acetone can invert the selectivity to 1:4.[5]
-
Modify the Reducing Agent: For ketone reductions, if you are obtaining a mixture of alcohol isomers, changing the reducing agent can significantly alter the product ratio. Bulky reducing agents tend to favor attack from the less sterically hindered face of the ketone.
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the more stable product.
Q4: How do I confirm the stereochemistry of my products?
The stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
Stereochemical Assignment using NMR:
-
Conformation: The 3-azabicyclo[3.3.1]nonane skeleton typically adopts a chair-chair conformation.[6][7]
-
1H NMR: The coupling constants and chemical shifts of the protons, particularly those on the bicyclic core, provide valuable structural information. 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for unambiguously assigning the relative stereochemistry of substituents.[8]
-
13C NMR: The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to the stereochemistry of the substituents. For example, in the C-9 alcohols, the chemical shifts of C-2 and C-4 are different for the endo and exo isomers.
Troubleshooting Guides
Problem 1: Low or no yield in the Mannich synthesis of the 3-azabicyclo[3.3.1]nonanone core.
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry | Ensure a 1:2:1.5 molar ratio of ketone:aldehyde:ammonium acetate.[1] |
| Sub-optimal temperature | Maintain the reaction temperature between 30-35°C.[1] |
| Unfavorable aldehyde substituent | Certain substituents on the aldehyde can inhibit the reaction or lead to side products. Test different aldehyde derivatives if possible.[1] |
| Product loss during work-up | Avoid using diethyl ether during the extraction process as it can lead to significant product loss.[1] |
| Chalcone formation | Increase the molar equivalent of ammonium acetate to 1.5 relative to the ketone.[1] |
Problem 2: Poor diastereoselectivity in the reduction of the C-9 ketone.
| Possible Cause | Troubleshooting Step |
| Inappropriate reducing agent | To favor the endo isomer, use NaBH4 in methanol or a ruthenium catalyst with appropriate ligands.[3] For the exo isomer, consider bulkier reducing agents. |
| Reaction temperature is too high | Perform the reduction at a lower temperature (e.g., 0°C or -78°C) to enhance selectivity. |
| Solvent effects | The polarity and coordinating ability of the solvent can influence the approach of the reducing agent. Screen different solvents (e.g., methanol, ethanol, THF). |
Data Presentation
Table 1: Diastereoselective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with Various Ruthenium Catalysts
| Catalyst | S/C Ratio | H2 Pressure (atm) | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio |
| RuCl2(PPh3)3 | 5000 | 50 | IPA | 50 | 99.3 | 98.4:1.6 |
| RuCl2(p-cymene)2 | 5000 | 50 | IPA | 50 | 99.6 | 97.9:2.1 |
| RuCl2[(S)-binap][(R)-iphan] | 1000 | 50 | Not specified | RT | 99.7 | 99.3:0.7 |
| RuCl2(Ph2PCH2CH2NH2)2 | 5000 | 50 | IPA | 50 | 99.7 | 98.4:1.6 |
Data sourced from patent EP3042902A1.[4] S/C = Substrate to Catalyst ratio, IPA = Isopropyl alcohol, RT = Room Temperature.
Experimental Protocols
Protocol 1: Stereoselective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to the endo-Alcohol
This protocol is adapted from a procedure described for the synthesis of an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.[3]
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Methanol
-
Sodium borohydride (NaBH4)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
While stirring, slowly add sodium borohydride portion-wise to the cooled solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
-
Confirm the stereochemistry using NMR spectroscopy.
Protocol 2: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one via Mannich Reaction
This is a general procedure based on optimized conditions for the Mannich reaction.[1]
Materials:
-
Cyclohexanone (or other suitable ketone)
-
Aromatic aldehyde
-
Ammonium acetate
-
Ethanol (or other suitable polar aprotic solvent)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a round-bottom flask, combine the cyclohexanone, aromatic aldehyde, and ammonium acetate in a 1:2:1.5 molar ratio in ethanol.
-
Stir the mixture at a constant temperature of 30-35°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
-
Characterize the product by NMR, IR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis and stereoselective reduction of 3-azabicyclo[3.3.1]nonanones.
Caption: Troubleshooting decision tree for improving diastereoselectivity in 3-azabicyclo[3.3.1]nonanone reactions.
References
- 1. chemijournal.com [chemijournal.com]
- 2. smolecule.com [smolecule.com]
- 3. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 4. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 8. 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Decomposition of Starting Materials in Synthesis
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and prevent the decomposition of starting materials in chemical synthesis. This guide provides practical FAQs, detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My reaction mixture turned dark (brown or black) unexpectedly.
-
Question: Why did my reaction mixture darken, and what does it indicate?
-
Answer: A dark coloration often suggests decomposition of starting materials or intermediates, leading to the formation of polymeric or tar-like byproducts. This can be caused by excessive heat, the presence of oxygen, or incompatible reagents.[1][2]
-
Troubleshooting Steps:
-
Lower the reaction temperature: Many organic compounds are thermally sensitive. Running the reaction at a lower temperature, even if it requires a longer reaction time, can prevent decomposition.
-
Ensure an inert atmosphere: If your starting materials are sensitive to oxidation, ensure the reaction is properly set up under an inert atmosphere (Nitrogen or Argon).[3]
-
Check reagent compatibility: Review the literature to ensure all reagents, solvents, and catalysts are compatible and do not promote side reactions or decomposition.
-
-
Issue 2: The yield of my reaction is significantly lower than expected.
-
Question: I'm getting a low yield, and I suspect my starting material is decomposing. How can I confirm this and improve the yield?
-
Answer: Low yields are a common problem that can often be traced back to the degradation of starting materials.[1][2] Several factors, including the presence of moisture or oxygen, incorrect reaction temperature, or impure reagents, can contribute to this issue.[1][2]
-
Troubleshooting Steps:
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material and the formation of your product and any byproducts over time. This can help you determine if the starting material is degrading.
-
Optimize reaction temperature: A temperature that is too high can cause decomposition, while a temperature that is too low may result in an incomplete reaction.[4] Experiment with a range of temperatures to find the optimal balance.
-
Purify your starting materials and solvents: Impurities can catalyze decomposition. Ensure your starting materials are pure and your solvents are anhydrous and free of peroxides.[1]
-
-
Issue 3: I'm working with a moisture-sensitive reagent (e.g., a Grignard reagent), and the reaction is failing.
-
Question: What are the signs of moisture contamination in my reaction, and how can I prevent it?
-
Answer: Moisture is a common culprit in the failure of reactions involving water-sensitive reagents like Grignard reagents, organolithiums, and many metal hydrides. The reaction with water will consume the reagent and reduce your yield.[5][6] Signs of moisture contamination include a sluggish or stalled reaction and the formation of byproducts from the hydrolysis of your reagent.[7]
-
Troubleshooting Steps:
-
Thoroughly dry all glassware: Oven-dry glassware at >120°C for several hours or flame-dry it under vacuum immediately before use.[7]
-
Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over activated molecular sieves.
-
Work under an inert atmosphere: Handle all moisture-sensitive reagents under a positive pressure of a dry, inert gas like nitrogen or argon.[3]
-
-
Issue 4: My starting material is known to be sensitive to oxidation. How can I protect it?
-
Question: What are the best practices for handling and using starting materials that are prone to oxidation?
-
Answer: Oxidation can lead to the formation of unwanted byproducts and a decrease in the purity and yield of your desired product.[8] Protecting oxygen-sensitive compounds is crucial for a successful synthesis.
-
Preventative Measures:
-
Inert Atmosphere: The most effective method is to handle the material in an inert atmosphere, such as in a glovebox or by using Schlenk line techniques to exclude oxygen.[3]
-
Degassing Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method.
-
Use of Antioxidants/Stabilizers: In some cases, small amounts of antioxidants or stabilizers can be added to the starting material or reaction mixture to inhibit oxidation.[8]
-
-
Data Presentation
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Decomposition Temperatures of Common Organic Solvents
| Solvent | Boiling Point (°C) | Decomposition Temperature (°C) | Notes |
| Tetrahydrofuran (THF) | 66 | ~200 | Can form explosive peroxides upon storage. |
| Dichloromethane (DCM) | 40 | >120 | Can decompose in the presence of certain metals. |
| Acetonitrile (MeCN) | 82 | >500 | Generally thermally stable. |
| N,N-Dimethylformamide (DMF) | 153 | >350 | Can decompose to dimethylamine and carbon monoxide. |
| Toluene | 111 | >500 | Generally thermally stable. |
| Diethyl Ether | 35 | ~160 | Can form explosive peroxides upon storage. |
Note: Decomposition temperatures can be influenced by the presence of catalysts, impurities, and the atmosphere.
Table 2: Effect of Water on Grignard Reagent Yield
| Moles of Water per Mole of Alkyl Halide | Approximate Yield of Grignard Reagent (%) |
| 0.0 | 95-100 |
| 0.1 | 85-90 |
| 0.2 | 70-80 |
| 0.5 | 40-50 |
| 1.0 | <10 |
This is an illustrative example. The actual effect will depend on the specific Grignard reagent and reaction conditions. Even small amounts of water can significantly reduce the yield.[5][6][9][10][11]
Table 3: Common Impurities from Starting Material Decomposition Detected by GC-MS
| Starting Material Functional Group | Common Decomposition Products | Potential Cause of Decomposition |
| Tertiary Alcohols | Alkenes, Water | Acid-catalyzed dehydration |
| Esters | Carboxylic Acids, Alcohols | Hydrolysis (acid or base catalyzed) |
| Alkyl Halides | Alkenes, Alcohols | Elimination, Substitution (with water) |
| Aldehydes | Carboxylic Acids, Polymers | Oxidation, Aldol condensation |
This table provides a general guide. The specific decomposition products will depend on the structure of the starting material and the reaction conditions.[12][13][14]
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line Technique)
-
Glassware Preparation: Ensure all glassware is clean and oven-dried (at least 4 hours at 120°C) or flame-dried under vacuum to remove any adsorbed water.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while it is still warm and immediately connect it to a Schlenk line.
-
Purging with Inert Gas: Evacuate the apparatus using the vacuum on the Schlenk line and then backfill with a dry, inert gas (nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere inside the glassware is inert.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum. Add solid reagents under a positive flow of inert gas or in a glovebox.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.
Protocol 2: Drying Organic Solvents
-
Choice of Drying Agent: Select an appropriate drying agent for your solvent. Common choices include:
-
Molecular Sieves (3Å or 4Å): Good for most common solvents.
-
Sodium Sulfate (anhydrous): A neutral drying agent, but less efficient than others.
-
Magnesium Sulfate (anhydrous): A slightly acidic and efficient drying agent.
-
Calcium Hydride (CaH₂): A powerful drying agent for hydrocarbons and ethers, but reacts with protic solvents.
-
-
Procedure:
-
Add the drying agent to the solvent in a suitable flask. The amount of drying agent needed will depend on the amount of water present. A common rule of thumb is to add enough so that some of the drying agent remains free-flowing after swirling.
-
Allow the solvent to stand over the drying agent for several hours, or overnight for very wet solvents.
-
Decant or filter the solvent away from the drying agent into a clean, dry flask. For highly sensitive reactions, it is best to distill the solvent from the drying agent directly into the reaction flask.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing low yield due to starting material decomposition.
Caption: A generalized pathway for the thermal decomposition of an organic starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 4. arcorepoxy.com [arcorepoxy.com]
- 5. How does water affect Grignard reagents? | Filo [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. HOW TO PREVENT OXIDATION AND DISCOLOURATION IN YOUR FORMULAS - TREASURE ACTIVES [treasureactives.com]
- 9. rsc.org [rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. quora.com [quora.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one. The synthesis, a variation of the Robinson-Schöpf reaction, is highly sensitive to pH, and proper control is critical for successful outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on pH-related problems.
| Problem ID | Question | Possible Cause | Suggested Solution |
| YLD-001 | Why is my yield of this compound consistently low? | Suboptimal pH during reaction: The formation of the bicyclic structure via the double Mannich reaction is highly pH-dependent. If the pH is too low, the amine may be fully protonated, reducing its nucleophilicity. If the pH is too high, the aldehyde may undergo side reactions. The Robinson-Schöpf reaction, a similar synthesis, is noted to have significantly increased yields under physiological pH conditions (pH 5-9)[1]. For the synthesis of related 3-azabicyclo[3.3.1]nonane derivatives, a pH of 6 is explicitly mentioned for the acidification step after the initial reaction.[2] | - Carefully monitor and adjust the pH of the reaction mixture. Consider using a buffered solution to maintain a stable pH. - A detailed protocol suggests an initial acidic condition followed by the addition of sodium acetate to raise the pH.[3] - For a similar synthesis of tropinone, yields of 70-85% were achieved by conducting the reaction at pH 7.[4] |
| PUR-001 | My final product is impure, with significant side-products observed. What could be the cause? | Incorrect pH leading to side reactions: The Mannich reaction is an equilibrium process, and improper pH can favor the reverse reaction or other side reactions.[5] For instance, the formation of chalcone by-products can occur.[6] | - Ensure precise pH control throughout the synthesis. - During the workup, specific pH adjustments are critical for separation. For example, adjusting the pH to 2 with sulfuric acid to remove impurities by extraction, followed by basifying to pH 8 with sodium carbonate for product extraction.[3] |
| RXN-001 | The reaction does not seem to proceed to completion. What should I check? | Incorrect initial pH: The reaction is initiated under acidic conditions to facilitate the formation of the iminium ion, a key intermediate.[4][7] | - Verify the initial pH of the reaction mixture after the addition of all reactants. A procedure for a related synthesis involves adding sulfuric acid to maintain the reaction mixture at 4-8 °C.[3] |
| ISO-001 | I am having difficulty isolating the product during the workup. | Improper pH during extraction: The basicity of the nitrogen in the bicyclic structure is key to its separation. The product will be soluble in the aqueous layer at acidic pH and in the organic layer at basic pH. | - Follow a strict pH adjustment protocol during the workup. A common procedure involves acidifying the aqueous layer to remove non-basic impurities, followed by basifying to pH 8 to extract the product into an organic solvent.[3][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH can vary slightly depending on the specific protocol. However, for the core Robinson-Schöpf reaction, a pH range of 5-9 has been shown to significantly increase yields.[1] One detailed protocol for a similar synthesis involves an initial acidic phase, followed by the addition of a sodium acetate solution, and then aging the reaction mixture.[3] For other 3-azabicyclo[3.3.1]nonane derivatives, the reaction solution is acidified to a pH of 6.[2]
Q2: What is the role of pH in the Mannich reaction for this synthesis?
A2: The synthesis of this compound proceeds via a double Mannich reaction.[1] pH plays a crucial role in several stages:
-
Formation of the Iminium Ion: Acidic conditions are generally required to facilitate the formation of the electrophilic iminium ion from the amine and aldehyde.[4]
-
Nucleophilic Attack: The enolate, formed from the acetonedicarboxylic acid, acts as the nucleophile. The concentration of the enolate is dependent on the pH.
-
Minimizing Side Reactions: Maintaining the correct pH helps to minimize side reactions, such as polymerization of the aldehyde or the reverse Mannich reaction.[5]
Q3: Can you provide a general overview of the pH adjustments during the entire synthesis and workup process?
A3: Based on published protocols, a typical sequence of pH adjustments is as follows:
-
Initial Reaction: The reaction is often initiated in a cooled, acidic solution of benzylamine and sulfuric acid.[3]
-
pH Buffering: A solution of sodium acetate is then added.[3]
-
Acidic Quench and Wash: After the reaction, the mixture is often acidified (e.g., to pH 2) to ensure all basic components are protonated and soluble in the aqueous layer, allowing for washing with an organic solvent to remove non-basic impurities.[3]
-
Basic Extraction: The aqueous layer is then basified (e.g., to pH 8) to deprotonate the product, making it soluble in an organic solvent for extraction.[3][8][9]
Experimental Protocol
The following is a representative experimental protocol adapted from a published synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.[3]
Materials:
-
Benzylamine
-
Sulfuric acid (18%)
-
Glutaraldehyde (50%)
-
Acetonedicarboxylic acid
-
Sodium acetate (9%)
-
Sodium carbonate (20%)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
Sodium sulfate
Procedure:
-
Initial Setup: In a jacketed, round-bottomed flask equipped with a mechanical stirrer and temperature probe, add water and benzylamine.
-
Acidification: Cool the reactor to 0-10 °C and slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4-8 °C.
-
Addition of Reagents: While maintaining a temperature below 5 °C, add glutaraldehyde followed by acetonedicarboxylic acid.
-
pH Adjustment and Reaction: Add a 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
Acidic Workup: Adjust the solution's pH to 2 with 18% sulfuric acid. Extract the solution with MTBE three times and discard the organic layers.
-
Basification and Extraction: To the aqueous layer, add heptane and silica gel. Adjust the pH to 8 with 20% sodium carbonate.
-
Isolation: Filter the mixture and wash the filter cake with heptane. Separate the layers of the combined filtrate.
-
Drying and Concentration: Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualization
Caption: Synthesis workflow with critical pH control points.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 2. RU2132846C1 - Method of preparing 3-azabicyclo [3,3,1] nonane derivatives - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 5. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 6. chemijournal.com [chemijournal.com]
- 7. 9-Azabicyclo[3.3.1]nonan-3-one|CAS 4390-39-0 [benchchem.com]
- 8. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 9. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
Temperature effects on the formation of 3-azabicyclo[3.3.1]nonan-9-one
This technical support center provides troubleshooting guidance and frequently asked questions regarding the temperature effects on the formation of 3-azabicyclo[3.3.1]nonan-9-one and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones via the Mannich reaction?
A1: The optimized reaction conditions for the three-component Mannich reaction involving a ketone, an aryl aldehyde, and ammonium acetate typically involve stirring at a temperature of 30-35 °C.[1]
Q2: How sensitive is the yield of 3-azabicyclo[3.3.1]nonane-6,9-diones to reaction temperature?
A2: The yield is highly sensitive to temperature. In the synthesis involving the addition of acryloyl chloride to enamines in benzene, the highest yields (80-85%) were achieved at a vigorous reflux (approximately 80 °C).[2] A decrease in temperature resulted in lower yields.[2]
Q3: Can increasing the temperature always be expected to increase the reaction yield?
A3: Not necessarily. While moderate increases in temperature can be beneficial, excessive heat can lead to a dramatic decrease in yield. For instance, in the synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones, switching from refluxing benzene (80 °C) to refluxing toluene (110 °C) resulted in a significant drop in yield.[2]
Q4: Are there any low-temperature protocols for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives?
A4: Yes, some protocols utilize lower temperatures. For example, a method for preparing certain 3-azabicyclo[3.3.1]nonane derivatives involves a Mannich reaction where the reaction mixture is maintained between 5-15 °C.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one
-
Possible Cause: The reaction temperature may be suboptimal.
-
Troubleshooting Steps:
-
Ensure the reaction temperature is maintained within the optimized range of 30-35 °C.[1]
-
If the reaction is being conducted at room temperature, consider a controlled increase to 35 °C, as this has been reported to significantly improve yields in some cases.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine if the reaction is proceeding, albeit slowly, at the current temperature.
-
Issue 2: Formation of Impurities or Byproducts
-
Possible Cause: The reaction temperature may be too high, leading to side reactions.
-
Troubleshooting Steps:
-
If the reaction is being run at an elevated temperature, try lowering it to the recommended range for the specific protocol. For the Mannich reaction for 2,4-diaryl derivatives, this is 30-35 °C.[1]
-
In syntheses sensitive to high temperatures, such as the formation of 3-azabicyclo[3.3.1]nonane-6,9-diones, avoid exceeding the optimal reflux temperature. Using a solvent with a lower boiling point (e.g., benzene instead of toluene) can prevent a decrease in yield.[2]
-
Analyze the byproducts to understand the side reactions occurring, which can provide clues for further temperature optimization.
-
Issue 3: Inconsistent Reaction Outcomes
-
Possible Cause: Poor temperature control throughout the reaction.
-
Troubleshooting Steps:
-
Utilize a reliable heating and stirring mantle with a temperature probe to ensure a stable and consistent reaction temperature.
-
For reactions sensitive to temperature fluctuations, consider using an oil bath for more uniform heat distribution.
-
Document the temperature at regular intervals throughout the reaction to identify any deviations that may correlate with inconsistent results.
-
Data on Temperature Effects
The following table summarizes quantitative data on the effect of temperature on the yield of 3-azabicyclo[3.3.1]nonane derivatives from various synthetic routes.
| Product | Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Azabicyclo[3.3.1]nonane-6,9-diones | Cyclization | Benzene | 80 | 80-85 | [2] |
| 3-Azabicyclo[3.3.1]nonane-6,9-diones | Cyclization | Benzene | 25 | 35-40 | [2] |
| 3-Azabicyclo[3.3.1]nonane-6,9-diones | Cyclization | Benzene | 10 | 23 | [2] |
| 3-Azabicyclo[3.3.1]nonane-6,9-diones | Cyclization | Toluene | 110 | 5-10 | [2] |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Robinson-Schöpf | Water | 50 | 54 | [4] |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonanones | Mannich Reaction | - | 35 | 74 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones via Mannich Reaction [1]
-
Combine cyclohexanone (1 mole), an appropriate aryl aldehyde (2 moles), and ammonium acetate (1.5 moles) in a suitable reaction vessel.
-
Stir the mixture at a constant temperature of 30-35 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the appropriate work-up and purification steps. It has been noted that avoiding ether during the work-up can prevent product loss.[1]
Protocol 2: Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones [2]
-
Dissolve the enamine of an N-carboxy-4-piperidone (0.0292 moles) in 250 mL of benzene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the solution to a vigorous reflux (approximately 80 °C) under a nitrogen atmosphere.
-
Add neat acryloyl chloride dropwise over a period of 30 minutes.
-
Maintain the reaction mixture at reflux for 18 hours.
-
After cooling to room temperature, perform hydrolysis and work-up to isolate the product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Minimizing Product Loss During Work-up Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during common experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common steps in a work-up procedure where product loss occurs?
A1: Product loss can happen at nearly every stage of a work-up. The most common sources of loss include residual product left in reaction flasks, incomplete extraction from the reaction mixture, undesirable side reactions, and spillage during transfers.[1] During purification steps like crystallization, filtration, and chromatography, product can be lost due to its solubility in the solvent, adhesion to glassware, or decomposition on the stationary phase.[1][2]
Q2: How can I minimize loss when transferring a solid product from a flask?
A2: To minimize loss when transferring a solid, ensure all equipment is clean and dry.[3] Use a spatula to scrape out as much solid as possible. For any remaining solid, you can rinse the flask with a small amount of a volatile solvent in which the product is soluble, transfer the solution to the collection vessel, and then carefully evaporate the solvent.[3] When filtering, you can use some of the filtrate to rinse the flask and pour it back through the filter to transfer any remaining solid.[4]
Q3: My product is an oil. What are the best practices for handling and transferring it to avoid loss?
A3: Handling oils can be challenging due to their viscosity. To minimize loss, you can dissolve the oil in a small amount of a volatile solvent to reduce its viscosity, making it easier to pour or transfer with a pipette. Ensure you rinse the original container with a small amount of the same solvent to recover any residual oil. When possible, transfer oils while warm to reduce viscosity, but be mindful of the product's thermal stability.
Q4: I suspect my product is decomposing during the work-up. How can I confirm this and prevent it?
A4: If you suspect product decomposition, you can monitor the reaction and work-up process using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different stages.[5] To prevent decomposition, consider quenching the reaction at the optimal time and proceeding to the work-up immediately.[6] If a delay is unavoidable, keeping the solution cold can help slow down decomposition.[6] Also, be mindful of the stability of your compound on silica gel if you are using chromatography for purification.[7]
Q5: How do I handle air-sensitive compounds during work-up to prevent loss due to reaction with air or moisture?
A5: For air-sensitive compounds, it is crucial to use specialized techniques to maintain an inert atmosphere. This typically involves using a Schlenk line or a glovebox.[8][9][10] All glassware should be thoroughly dried, and solvents should be degassed.[9] Transfers of liquids and solutions are typically done using syringes or cannulas under a positive pressure of an inert gas like nitrogen or argon.[8]
Troubleshooting Guides
Crystallization
Issue: Low or No Crystal Formation
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[11] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[12] |
| Inappropriate solvent. | The solvent may be too good at dissolving the compound even at low temperatures. Re-evaluate the solvent choice. An ideal solvent dissolves the compound well when hot but poorly when cold.[13] |
| Cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[14] |
Issue: Oiling Out (Product separates as a liquid instead of crystals)
| Possible Cause | Troubleshooting Step |
| Solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] |
| High concentration of impurities. | Consider adding a charcoal step to remove impurities that may be lowering the melting point of your compound.[11] |
| Inappropriate solvent. | The boiling point of the solvent may be too high, causing the compound to melt before it crystallizes. Choose a solvent with a lower boiling point. |
Liquid-Liquid Extraction
Issue: Poor Recovery of Product in the Organic Layer
| Possible Cause | Troubleshooting Step |
| Insufficient mixing. | Gently invert the separatory funnel multiple times to ensure thorough mixing of the two phases. Be sure to vent frequently to release any pressure buildup.[15] |
| Incorrect pH of the aqueous layer. | For acidic or basic compounds, adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral, more organic-soluble form.[16] |
| Product is too soluble in the aqueous layer. | Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine). This "salting out" effect can decrease the solubility of the organic compound in the aqueous phase.[16][17] |
| Not enough extractions performed. | Perform multiple extractions with smaller volumes of the organic solvent. Two or three extractions are generally more effective than a single extraction with a large volume. |
Issue: Emulsion Formation
| Possible Cause | Troubleshooting Step |
| Vigorous shaking. | Mix the layers by gentle inversion rather than vigorous shaking. |
| High concentration of solutes. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[18] |
| Fine particulate matter. | Filter the entire mixture through a pad of Celite or glass wool to remove any solid particles that may be stabilizing the emulsion. |
Filtration
Issue: Slow Filtration
| Possible Cause | Troubleshooting Step |
| Clogged filter paper. | Ensure you are using the correct porosity of filter paper for your solid. If the solid is very fine, a finer porosity paper may be needed, but this will slow down the filtration.[4] |
| Solid not allowed to settle. | Before filtering, allow the solid to settle at the bottom of the flask and then carefully decant the supernatant liquid through the filter first.[19] |
| Improperly folded filter paper. | For gravity filtration, use a fluted filter paper to increase the surface area and speed up the filtration.[19] |
Issue: Product Loss During Washing
| Possible Cause | Troubleshooting Step |
| Washing with a solvent in which the product is soluble. | Always wash the collected solid with a small amount of ice-cold solvent, as solubility is generally lower at colder temperatures.[4][13] |
| Using too much washing solvent. | Use minimal amounts of cold solvent for washing. It is more effective to wash multiple times with small volumes than once with a large volume.[4] |
| Product dissolving in the filtrate. | If the product has some solubility in the cold solvent, consider cooling the filtrate to recover a second crop of crystals. |
Column Chromatography
Issue: Poor Separation of Compounds
| Possible Cause | Troubleshooting Step |
| Improper solvent system. | The solvent system may be too polar, causing all compounds to elute too quickly, or not polar enough, resulting in slow elution. Optimize the solvent system using TLC to achieve good separation of the desired compound from impurities.[20] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.[20] |
| Sample was loaded incorrectly. | Load the sample onto the column in the minimum amount of solvent to ensure a narrow starting band.[20][21] |
Issue: Product is Lost on the Column
| Possible Cause | Troubleshooting Step |
| Compound is irreversible adsorbed to the silica gel. | Some compounds can decompose on acidic silica gel. You can try deactivating the silica gel by adding a small amount of triethylamine to the eluent or use a different stationary phase like alumina.[7] |
| Eluting with a solvent that is not polar enough. | If the compound is very polar, it may not move down the column. Gradually increase the polarity of the eluent to ensure all compounds are eluted.[7] |
| Product is very dilute in the collected fractions. | The product may have eluted but is too dilute to be detected. Try concentrating the fractions where you expect your compound to be.[7] |
Quantitative Data on Product Loss
Obtaining precise quantitative data on product loss is challenging as it is highly dependent on the specific compound, the scale of the experiment, and the skill of the researcher. However, the following table summarizes key factors that influence product loss for different work-up procedures.
| Work-up Procedure | Key Factors Influencing Product Loss | Impact on Yield | Mitigation Strategies |
| Crystallization | Solubility of the compound in the cold solvent. | Higher solubility leads to greater loss in the mother liquor. | Choose a solvent with low solubility for the compound at low temperatures. Cool the solution thoroughly in an ice bath. |
| Amount of solvent used. | Using excess solvent increases the amount of product that remains dissolved. | Use the minimum amount of hot solvent required to dissolve the solid.[11] | |
| Liquid-Liquid Extraction | Partition coefficient (K) of the compound. | A low K value means the compound prefers the original solvent, leading to poor extraction efficiency. | Choose an extraction solvent in which the compound has a high solubility. Perform multiple extractions. |
| pH of the aqueous phase (for ionizable compounds). | If the pH is not optimal, the compound may be in its ionized, more water-soluble form. | Adjust the pH to ensure the compound is in its neutral form.[16] | |
| Filtration | Solubility of the compound in the wash solvent. | Washing with a solvent in which the compound is soluble will dissolve and remove some of the product. | Use a minimal amount of ice-cold wash solvent.[4] |
| Mechanical loss. | Product can adhere to the filter paper and glassware. | Scrape the solid carefully and rinse glassware with a small amount of filtrate or cold solvent.[4] | |
| Column Chromatography | Adsorption strength of the compound to the stationary phase. | Strong adsorption can lead to incomplete elution of the product. | Choose an appropriate stationary phase and solvent system. For strongly adsorbed compounds, a more polar eluent may be needed. |
| Band broadening. | Wider elution bands lead to more mixed fractions and lower recovery of pure product. | Pack the column properly and load the sample in a concentrated band.[20] |
Experimental Protocols
Protocol 1: High-Yield Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[13]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to just dissolve it.[11] Use a boiling stick or magnetic stirring to promote dissolution and prevent bumping.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.[14]
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[13]
-
Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator before weighing.
Protocol 2: Efficient Liquid-Liquid Extraction
-
Preparation: Choose an appropriate organic solvent that is immiscible with the reaction solvent (usually water) and in which your product is highly soluble.
-
Transfer: Transfer the reaction mixture to a separatory funnel of an appropriate size.
-
First Extraction: Add the organic solvent to the separatory funnel. Stopper the funnel, invert it, and vent immediately to release any pressure.
-
Mixing: Gently rock or invert the funnel several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation. Vent frequently.[15]
-
Separation: Allow the layers to separate completely.
-
Draining: Drain the lower layer. If the organic layer is the lower layer, drain it into a clean flask. If the organic layer is the upper layer, drain the lower aqueous layer and then pour the upper organic layer out through the top of the funnel.
-
Repeat: Perform at least two more extractions with fresh organic solvent, combining the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for a high-yield recrystallization procedure.
Caption: Troubleshooting logic for low product recovery in liquid-liquid extraction.
References
- 1. reddit.com [reddit.com]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. How To [chem.rochester.edu]
- 4. Filtration – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Home Page [chem.ualberta.ca]
- 12. mt.com [mt.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. reddit.com [reddit.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. epfl.ch [epfl.ch]
Technical Support Center: Identifying and Characterizing Synthesis Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing byproducts in your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a synthesis byproduct and a side product?
A byproduct is a substance formed from the main reaction pathway along with the desired product. In contrast, a side product results from a different, unintended reaction pathway.[1] Understanding this distinction is key, as minimizing side products often involves adjusting reaction conditions, while dealing with byproducts might necessitate a change in the synthetic route itself.[1]
Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?
An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram could be a number of things, including a synthesis byproduct, a degradation product, a starting material, or a reagent. It could also be a "ghost peak" resulting from contamination in the mobile phase or carryover from a previous injection.[2][3][4] A systematic approach is needed to identify the source.
Q3: How can I identify an unknown impurity from my reaction?
Identifying an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques.[5][6][7] The first step is often to isolate the impurity, if possible, using a separation technique like HPLC or flash chromatography. Once isolated, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate its structure.[5][8]
Q4: My NMR spectrum shows signals that don't correspond to my product. How do I interpret them?
Unidentified signals in an NMR spectrum can arise from byproducts, residual solvents, or other impurities.[9][10][11][12][13] The first step is to check the chemical shifts against common solvent and impurity tables.[9][10][11][12][13] If the signals do not correspond to common contaminants, a more detailed analysis of the chemical shift, integration, and coupling patterns is required to propose a structure for the unknown compound.[14][15][16][17][18]
Q5: What are the best analytical techniques for characterizing byproducts?
The choice of analytical technique depends on the nature of the byproduct. A comparison of commonly used techniques is provided in the table below. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful as they combine separation with identification.[5][7][8][19][20]
Troubleshooting Guides
Troubleshooting Unexpected Peaks in HPLC
If you observe an unexpected peak in your HPLC chromatogram, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Characterizing an Unknown Byproduct
Once you have determined that you have an unknown byproduct, the following workflow can guide its characterization:
Caption: Workflow for characterizing an unknown synthesis byproduct.
Data Presentation
Table 1: Comparison of Analytical Techniques for Byproduct Analysis
| Technique | Detection Limit | Advantages | Limitations | Primary Use for Byproduct Analysis |
| HPLC | ~0.01% | High resolution, suitable for non-volatile and thermally unstable compounds.[6][21] | Requires chromophore for UV detection, can be expensive.[22] | Quantification and isolation of byproducts. |
| GC | ~0.01% | High efficiency for volatile compounds, fast analysis times.[22][23] | Not suitable for non-volatile or thermally labile compounds.[21][24] | Analysis of volatile byproducts and residual solvents. |
| LC-MS | <0.01% | High sensitivity and selectivity, provides molecular weight information.[5][8][19] | Matrix effects can suppress ionization, quantification can be challenging. | Identification and quantification of a wide range of byproducts. |
| GC-MS | <0.01% | Excellent for volatile and semi-volatile compounds, provides structural information through fragmentation.[8][25] | Requires derivatization for some compounds, limited to thermally stable compounds.[25] | Identification of volatile and semi-volatile byproducts. |
| NMR | ~0.1-1% | Provides detailed structural information, non-destructive.[8] | Lower sensitivity compared to MS, requires pure samples for unambiguous interpretation. | Structure elucidation of isolated byproducts. |
Experimental Protocols
Protocol 1: LC-MS Analysis for Byproduct Profiling
-
Sample Preparation:
-
Accurately weigh and dissolve the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
HPLC System: A system equipped with a UV detector and coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column is a good starting point for many organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.
-
-
Method Parameters:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would be from 5% to 95% acetonitrile over 20 minutes.
-
MS Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.
-
MS Scan Range: A mass range of 100-1000 m/z is a good starting point.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify all components.
-
Extract the mass spectrum for each peak to determine its molecular weight.
-
Use high-resolution mass spectrometry (HRMS) if available to determine the elemental composition.
-
Protocol 2: GC-MS Analysis of Volatile Byproducts
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of about 10 µg/mL.[26]
-
If necessary, perform a derivatization step to make non-volatile compounds amenable to GC analysis.
-
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a versatile choice.
-
-
Method Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).
-
MS Ionization: Electron ionization (EI) at 70 eV.
-
MS Scan Range: A mass range of 45-500 amu is suitable for many small molecules.[27]
-
-
Data Analysis:
Protocol 3: NMR Analysis for Structural Elucidation of an Isolated Byproduct
-
Sample Preparation:
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
Experiments to Perform:
-
1H NMR: To determine the number and types of protons.
-
13C NMR: To determine the number and types of carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.
-
-
Data Analysis:
-
Assign all peaks in the 1H and 13C spectra.
-
Use the 2D NMR data to piece together the molecular structure.
-
Compare the obtained spectra with literature data if a structure is proposed.
-
References
- 1. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. mastelf.com [mastelf.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uhplcs.com [uhplcs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biomedres.us [biomedres.us]
- 7. rroij.com [rroij.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epfl.ch [epfl.ch]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. azooptics.com [azooptics.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. acdlabs.com [acdlabs.com]
- 17. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 18. researchgate.net [researchgate.net]
- 19. chimia.ch [chimia.ch]
- 20. ijprajournal.com [ijprajournal.com]
- 21. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 22. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 23. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. diverdi.colostate.edu [diverdi.colostate.edu]
- 26. uoguelph.ca [uoguelph.ca]
- 27. epa.gov [epa.gov]
- 28. fiveable.me [fiveable.me]
- 29. Common Mass Spectral Fragmentation Patterns of Organic Compound Families | NIST [nist.gov]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 33. publish.uwo.ca [publish.uwo.ca]
Validation & Comparative
Comparison of chair-chair vs chair-boat conformers in 3-azabicyclo[3.3.1]nonanes
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds, including alkaloids and synthetic pharmaceuticals. The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure. This guide provides an objective comparison of the two predominant conformations of the 3-azabicyclo[3.3.1]nonane ring system: the chair-chair and chair-boat forms, supported by experimental and computational data.
At a Glance: Chair-Chair vs. Chair-Boat Conformers
The bicyclo[3.3.1]nonane framework can, in principle, adopt several conformations. However, due to steric constraints, the twin-chair (or chair-chair, CC) and the chair-boat (CB) conformations are the most energetically accessible. The parent 3-azabicyclo[3.3.1]nonane and many of its derivatives predominantly adopt a chair-chair conformation. However, substitution, particularly at the N3 position or across the bridging carbons, can shift the equilibrium towards the chair-boat form.
Quantitative Comparison of Conformational Isomers
The following table summarizes the key energetic, spectroscopic, and structural differences between the chair-chair and chair-boat conformers of 3-azabicyclo[3.3.1]nonane derivatives.
| Parameter | Chair-Chair (CC) Conformer | Chair-Boat (CB) Conformer |
| Relative Energy | Generally the more stable conformer. | Higher in energy. For N-protonated 1-azabicyclo[3.3.1]nonan-2-one, the boat-chair is calculated to be 1.4 kcal/mol higher in energy than the chair-chair conformer.[1] For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the energy difference (ΔE) is calculated to be 1.497 kcal/mol. |
| ¹H NMR | Characterized by large geminal (10.5-11 Hz) and vicinal (3.0-6.0 Hz) coupling constants for equatorial protons at C2, C4, C6, and C8. | Expected to show altered coupling constants due to changes in dihedral angles. |
| ¹³C NMR | Specific chemical shifts are dependent on substituents. | Changes in chemical shifts are expected due to altered steric and electronic environments. |
| X-ray Crystallography | ||
| Representative Derivative | 2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
| Piperidine Ring Conformation | Near ideal chair. | One piperidine ring in a chair and the other in a boat conformation. |
| Puckering Parameters | Q_T = 0.6064 (13) Å | Chair ring: Q = 0.6509 (12) Å, θ = 8.67 (11)°, φ = 131.5 (7)°Boat ring: Q = 0.7318 (12) Å, θ = 90.93 (9)°, φ = 6.12 (10)°[2] |
| Key Torsion Angles | C5—C2—C1—C6 = 178.41 (6)°[3] | C6–C7–C8–C9 = -171.93 (9)° (equatorial substituent on chair)C9–C8–C18–C19 = 132.02 (9)° (substituent on boat)[2] |
| N(3)-C(7) Non-bonded Distance | ~3.19 Å in an N-nitroso derivative. | Generally shorter than in the CC conformer. |
Conformational Equilibrium
The relationship between the chair-chair and chair-boat conformers can be depicted as an equilibrium. The position of this equilibrium is influenced by factors such as the nature of substituents, solvent, and temperature.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-phase conformation of 3-azabicyclo[3.3.1]nonane derivatives.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to assign protonated carbons.
-
For detailed conformational analysis, acquire a hetero-dqf (double quantum filtered) COSY or similar experiment to accurately measure proton-proton coupling constants (J-values).
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Measure the vicinal coupling constants (³JHH) between protons on adjacent carbons. In a chair-chair conformation, characteristic large diaxial couplings and smaller axial-equatorial and equatorial-equatorial couplings are expected.
-
Analyze the through-space correlations in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify protons that are in close proximity, which can help differentiate between chair-chair and chair-boat conformers.
-
Single-Crystal X-ray Diffraction
Objective: To determine the solid-state conformation and precise molecular geometry of 3-azabicyclo[3.3.1]nonane derivatives.
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Data Analysis:
-
Analyze the refined structure to determine the conformation of the bicyclic ring system (chair-chair, chair-boat, etc.).
-
Calculate ring puckering parameters (e.g., Cremer-Pople parameters) to quantify the deviation of the rings from ideal geometries.
-
Examine intermolecular interactions, such as hydrogen bonding, in the crystal packing.
-
Computational Modeling
Objective: To calculate the relative energies and geometries of the different conformers of 3-azabicyclo[3.3.1]nonane derivatives.
Methodology:
-
Conformational Search: Perform a conformational search to identify all low-energy conformers. This can be done using molecular mechanics methods.
-
Geometry Optimization:
-
For the identified low-energy conformers, perform geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized geometries using an even higher level of theory or a larger basis set (e.g., MP2 or coupled-cluster methods) to obtain more accurate relative energies.
-
Include corrections for zero-point vibrational energy and thermal effects to calculate the relative Gibbs free energies of the conformers.
-
-
Data Analysis:
-
Compare the calculated relative energies to determine the most stable conformer.
-
Compare the calculated geometries (bond lengths, bond angles, torsion angles) with experimental data from X-ray crystallography, if available.
-
Simulate NMR parameters (chemical shifts, coupling constants) from the calculated structures and compare them with experimental NMR data.
-
Conclusion
The conformational preference of the 3-azabicyclo[3.3.1]nonane ring system is a delicate balance of steric and electronic factors. While the chair-chair conformer is generally favored, the chair-boat conformation can become significant or even predominant depending on the substitution pattern. A thorough understanding of this conformational landscape is crucial for the rational design of novel therapeutics based on this versatile scaffold. The complementary use of NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful approach to elucidate the conformational behavior of these important molecules.
References
A Comparative Guide to the Synthesis of the 3-Azabicyclo[3.3.1]nonane Core
The 3-azabicyclo[3.3.1]nonane framework is a key structural motif present in a multitude of biologically active natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a unique three-dimensional scaffold for the precise orientation of functional groups, making it a privileged core in drug discovery. This guide provides a comparative overview of the most prominent synthetic routes to this important bicyclic system, offering a critical analysis of their advantages and limitations. Experimental data is presented to support these comparisons, and detailed protocols for key transformations are provided to facilitate their application in a research setting.
Comparative Analysis of Synthetic Strategies
The construction of the 3-azabicyclo[3.3.1]nonane core can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. A summary of the key performance indicators for the most common methods is presented in the table below.
| Synthetic Strategy | Key Reaction Type | Typical Yield (%) | No. of Steps (from simple precursors) | Stereocontrol | Key Advantages | Key Disadvantages |
| Mannich Reaction | Condensation | 40-85%[1][2] | 1-3 | Often moderate to good diastereoselectivity | One-pot procedures, readily available starting materials.[1] | Can lead to mixtures of products, limited scope for certain substitution patterns. |
| Robinson-Schöpf Reaction | Condensation | 60-90% | 1 | Often good | High efficiency in a single step, biomimetic. | Requires specific dialdehyde precursors which may not be readily available. |
| Transannular Cyclization | Intramolecular Cyclization | 50-90% | Variable | Can be highly stereoselective | Access to complex substitution patterns, stereocontrol through precursor conformation. | Precursor synthesis can be lengthy. |
| Effenberger-Type Cyclization | [2+2] Cycloaddition followed by rearrangement | 50-70%[3] | 2-4 | Moderate | Good for constructing the carbocyclic framework. | Primarily for bicyclo[3.3.1]nonane, requires subsequent nitrogen incorporation. |
| Palladium-Catalyzed Cyclization | Intramolecular Amination/Alkylation | 60-90% | Variable | Can be highly stereoselective | High functional group tolerance, potential for asymmetric synthesis. | Catalyst cost and sensitivity, optimization of reaction conditions may be required. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for constructing the 3-azabicyclo[3.3.1]nonane core.
Experimental Protocols
Detailed experimental procedures for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives via the most common and efficient methods are provided below.
Protocol 1: One-Pot Tandem Mannich Reaction
This protocol describes a facile one-pot synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones from aromatic ketones, paraformaldehyde, and dimethylamine hydrochloride.[1]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Paraformaldehyde (2.5 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of the substituted acetophenone (10 mmol), paraformaldehyde (25 mmol), and dimethylamine hydrochloride (12 mmol) in ethanol (20 mL) is placed in a sealed tube.
-
The mixture is heated at 100 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (30 mL) and washed with diethyl ether (2 x 20 mL).
-
The aqueous layer is basified with a 2 M sodium hydroxide solution to pH 10-11 and extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Expected Yield: 70-83%
Protocol 2: Robinson-Schöpf Type Synthesis of a Granatanone Derivative
This procedure outlines the synthesis of a 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (a granatanone), a close analog of the 3-azabicyclo[3.3.1]nonane core.
Materials:
-
Glutaraldehyde (25% aqueous solution, 1.0 eq)
-
Methylamine hydrochloride (1.0 eq)
-
Acetonedicarboxylic acid (1.0 eq)
-
Citrate buffer (pH 5)
-
Sodium hydroxide
Procedure:
-
Acetonedicarboxylic acid (14.6 g, 0.1 mol) is dissolved in water (100 mL) and the pH is adjusted to 5 with a 2 M sodium hydroxide solution.
-
Methylamine hydrochloride (6.75 g, 0.1 mol) is added to the solution.
-
The mixture is cooled in an ice bath, and a 25% aqueous solution of glutaraldehyde (40.0 g, 0.1 mol) is added dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The solution is made strongly alkaline (pH > 12) with a 10 M sodium hydroxide solution and extracted with chloroform (5 x 50 mL).
-
The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or recrystallization to yield 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
Expected Yield: 65-75%
Protocol 3: Transannular Cyclization of a Cyclooctene Derivative
This protocol describes the synthesis of a 3-azabicyclo[3.3.1]nonane derivative through an acid-catalyzed transannular cyclization of a (Z)-cyclooct-4-enamine derivative.
Materials:
-
(Z)-N-Benzylcyclooct-4-enamine (1.0 eq)
-
Formic acid
-
Dichloromethane
Procedure:
-
To a solution of (Z)-N-benzylcyclooct-4-enamine (2.15 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added formic acid (5 mL) dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then carefully poured into a saturated aqueous solution of sodium bicarbonate (100 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-benzyl-3-azabicyclo[3.3.1]nonane.
Expected Yield: 80-90%
Protocol 4: Palladium-Catalyzed Intramolecular Cyclization
This procedure details the synthesis of a 3-azabicyclo[3.3.1]nonane derivative via a palladium-catalyzed intramolecular aminoalkylation of an alkene.
Materials:
-
N-(But-3-en-1-yl)-4-iodocyclohex-1-en-1-amine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile
Procedure:
-
A mixture of N-(but-3-en-1-yl)-4-iodocyclohex-1-en-1-amine (2.77 g, 10 mmol), palladium(II) acetate (112 mg, 0.5 mmol), triphenylphosphine (262 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20 mmol) in anhydrous acetonitrile (50 mL) is degassed with argon for 15 minutes.
-
The reaction mixture is heated at 80 °C under an argon atmosphere for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 3-azabicyclo[3.3.1]non-6-ene derivative.
Expected Yield: 65-75%
Conclusion
The synthesis of the 3-azabicyclo[3.3.1]nonane core can be achieved through a variety of effective methods. The classical Mannich and Robinson-Schöpf reactions remain powerful tools for the construction of this scaffold, particularly for simpler substitution patterns, and often in a highly efficient one-pot manner. For the synthesis of more complex and stereochemically defined targets, transannular cyclization and modern palladium-catalyzed methods offer greater flexibility and control. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the practical considerations of starting material availability and scalability. This guide provides a foundational understanding of the available methodologies to aid researchers in the strategic design and execution of syntheses targeting this important heterocyclic framework.
References
- 1. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.3.1]nonanes: The Michael Addition Approach and Alternatives
The 3-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting a range of pharmacological properties.[1] Its rigid bicyclic structure makes it a valuable component in drug discovery for creating conformationally constrained analogues of bioactive molecules. This guide provides a comparative overview of the Michael addition approach for the synthesis of 3-azabicyclo[3.3.1]nonanes, alongside other prominent synthetic strategies. The performance of each method is evaluated based on experimental data from the literature, with detailed protocols provided for key reactions.
Michael Addition: A Powerful Tool for Bicyclic Ring Formation
The intramolecular Michael addition is a robust method for the formation of cyclic and bicyclic systems.[2] In the context of 3-azabicyclo[3.3.1]nonane synthesis, this reaction typically involves the conjugate addition of a nitrogen nucleophile or a carbon nucleophile in a tandem sequence to construct the bicyclic core. A notable example is the one-pot synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones from enamines of N-carboxy-4-piperidones and acryloyl chloride. This reaction is proposed to proceed through a C-acylation of the enamine followed by an intramolecular Michael alkylation, affording the bicyclic product in high yields.[1]
A related strategy involves a domino Michael-hemiacetalization-Michael reaction, which has been successfully employed for the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.[3] While this yields an oxa-analogue, the underlying principles of tandem Michael additions are clearly demonstrated.
Alternative Synthetic Routes
Several alternative methods have been developed for the synthesis of the 3-azabicyclo[3.3.1]nonane skeleton, each with its own advantages and limitations. These include the Mannich reaction, cycloaddition reactions, the Effenburger-type cyclization, tandem diverted Tsuji–Trost processes, and intramolecular C–H amination.
The Mannich reaction is a classic method for the synthesis of aminoalkyl chains and is particularly effective for constructing the 3-azabicyclo[3.3.1]nonane core. A one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine has been reported to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields.[4] The reaction of cyclohexanone with aromatic aldehydes and ammonium acetate also yields 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, although yields can vary depending on the substrates and reaction conditions.[5]
The tandem diverted Tsuji–Trost process offers a modern approach, particularly for the synthesis of the isomeric 2-azabicyclo[3.3.1]nonane ring system, which is also a biologically important scaffold.[6] This three-step synthesis starting from simple pyrroles involves a key palladium-catalyzed transformation.
Intramolecular C–H amination represents a more recent and atom-economical approach to bridged bicyclic amines. This method utilizes a Hofmann-Löffler-Freytag-type reaction to convert monocyclic amines into bicyclic structures in a single step.[7][8]
A domino Michael-aldol annulation of cycloalkane-1,3-diones with enals provides a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones in good to excellent yields.[9][10] This one-pot procedure is versatile and allows for the introduction of multiple substituents with stereocontrol.
Quantitative Data Comparison
The following tables summarize the quantitative data for the Michael addition approach and its alternatives, based on published experimental results.
Table 1: Michael Addition Approaches for Bicyclo[3.3.1]nonane Synthesis
| Reaction | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Intramolecular Michael Alkylation | Enamine of N-ethoxycarbonyl-4-piperidone, Acryloyl chloride | - | Benzene | Reflux | 18 | 80-85 | [2] |
| Domino Michael-Hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enol, (E)-7-aryl-7-oxohept-5-enal | Modularly Designed Organocatalyst, PCC | Toluene, CH₂Cl₂ | RT | 24 | up to 84 | [3] |
Table 2: Alternative Approaches for 3-Azabicyclo[3.3.1]nonane Synthesis
| Reaction | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tandem Mannich Reaction | Aromatic ketone, Paraformaldehyde, Dimethylamine | - | - | - | - | up to 83 | [4] |
| Three-component Mannich Reaction | Cyclohexanone, Aryl aldehyde, Ammonium acetate | - | Alcohol | 30-35 | - | 41-74 | [5] |
| Tandem Diverted Tsuji–Trost | N-substituted pyrrole | Pd(OAc)₂, DPEPhos | - | - | 20 | Good to Moderate | [6] |
| Intramolecular C–H Amination | N-Sulfonylated monocyclic amine | N-iodohydantoin | MeCN | - | 24 | Varies | [11] |
| Domino Michael-Aldol Annulation | Cycloalkane-1,3-dione, Enal | Base | Varies | Varies | - | Good to Excellent | [9][10] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones via Intramolecular Michael Alkylation
This protocol is adapted from the synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones from enamines and acryloyl chloride.[2]
-
Enamine Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, a solution of the appropriate N-carboxy-4-piperidone (0.029 mol), a secondary amine (e.g., morpholine, 0.032 mol), and a catalytic amount of p-toluenesulfonic acid in 250 mL of benzene is heated to reflux under a nitrogen atmosphere. The reaction is monitored by observing the collection of water in the Dean-Stark trap.
-
Michael Addition/Cyclization: Once enamine formation is complete (typically after 24 hours), the reaction mixture is maintained at a vigorous reflux. Freshly distilled acryloyl chloride (0.035 mol) is added dropwise over a 30-minute period.
-
Reaction Completion and Work-up: The reaction mixture is maintained at reflux for an additional 18 hours. After cooling to room temperature, the mixture is subjected to hydrolysis and a standard aqueous work-up to yield the crude product.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the desired 3-azabicyclo[3.3.1]nonane-6,9-dione.
Protocol 2: Tandem Mannich Reaction for 3-Azabicyclo[3.3.1]nonane Synthesis
This protocol is a general representation based on the facile one-pot synthesis from aromatic ketones.[4]
-
Reaction Setup: To a suitable reaction vessel, the aromatic ketone (1.0 equiv), paraformaldehyde (2.0 equiv), and dimethylamine (as a solution or salt, 2.0 equiv) are added.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating. The optimal temperature and reaction time will vary depending on the specific substrates used.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.
Protocol 3: Domino Michael-Aldol Annulation for Bicyclo[3.3.1]nonane Synthesis
This is a general protocol based on the stereocontrolled synthesis of bicyclo[3.3.1]nonane derivatives.[9][10]
-
Reaction Initiation: To a solution of the cycloalkane-1,3-dione (1.0 equiv) in a suitable solvent, a base (e.g., an amine or an inorganic base) is added.
-
Addition of Enal: The enal (1.0-1.2 equiv) is then added to the reaction mixture.
-
Reaction Progress: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the substrates and the desired stereochemical outcome. The progress of the reaction is monitored by TLC.
-
Isolation and Purification: After the reaction is complete, the mixture is worked up by quenching with a suitable reagent, followed by extraction and purification of the product by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the Michael addition approach and a general experimental workflow.
Caption: Michael Addition Pathway for 3-Azabicyclo[3.3.1]nonane Synthesis.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cycloaddition Strategies for Constructing the 3-Azabicyclo[3.3.1]nonane Framework
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in the design of novel therapeutics. The construction of this bicyclic system has been the subject of extensive research, with cycloaddition reactions emerging as a powerful and versatile tool. This guide provides a comparative overview of two prominent cycloaddition strategies for the synthesis of the 3-azabicyclo[3.3.1]nonane core: the intramolecular [3+2] cycloaddition of allyl aldonitrones and a catalytic asymmetric cascade reaction involving an initial [3+2] cycloaddition.
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for the two highlighted cycloaddition strategies, offering a clear comparison of their efficiency and stereochemical control.
| Strategy | Key Transformation | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| Intramolecular [3+2] Cycloaddition | Intramolecular cycloaddition of a monocyclic allyl aldonitrone | Thermal | Toluene | 110 | 12 | 70-85 | >95:5 | N/A (racemic) |
| Asymmetric Catalytic Cascade [1] | [3+2] cyclization/ring-opening/Friedel-Crafts cascade | Chiral Phosphonium Salt / BF₃·OEt₂ | CH₂Cl₂ | 25 | 36 | up to 98 | >20:1 | up to 99% |
Intramolecular [3+2] Cycloaddition of Allyl Aldonitrones
This strategy provides an efficient route to polyhydroxylated 3-azabicyclo[3.3.1]nonane derivatives. The key step is a thermally induced intramolecular [3+2] cycloaddition of a nitrone with a tethered alkene. This reaction proceeds with high diastereoselectivity, establishing the core bicyclic structure in a single step. Subsequent reductive cleavage of the N-O bond in the resulting isoxazolidine affords the desired 3-azabicyclo[3.3.1]nonane.
Experimental Protocol:
Step 1: Formation of the Allyl Aldonitrone Precursor To a solution of the corresponding N-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane, the desired allyl-containing aldehyde (1.1 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the nitrone is complete, as monitored by TLC. The solvent is then removed under reduced pressure to yield the crude allyl aldonitrone, which is used in the next step without further purification.
Step 2: Intramolecular [3+2] Cycloaddition The crude allyl aldonitrone is dissolved in toluene and the solution is heated to reflux (110 °C) for 12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated in vacuo. The resulting crude isoxazolidine is purified by flash column chromatography on silica gel.
Step 3: Reductive N-O Bond Cleavage The purified isoxazolidine is dissolved in a mixture of acetic acid and water. Zinc dust (5.0 eq) is added portionwise, and the suspension is stirred vigorously at room temperature for 6 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in a basic aqueous solution (e.g., 1M NaOH) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final 3-azabicyclo[3.3.1]nonane product, which can be further purified by chromatography or crystallization.
Asymmetric Catalytic Cascade Reaction
For the synthesis of enantioenriched 3-azabicyclo[3.3.1]nonane frameworks, a powerful strategy involves a cascade reaction initiated by a catalytic asymmetric [3+2] cycloaddition.[1] This method utilizes a chiral phosphonium salt catalyst to control the stereochemistry of the initial cycloaddition between an alkenylindole and a cyclic azomethine ylide.[1] The resulting cycloadduct then undergoes a Lewis acid-promoted ring-opening and subsequent intramolecular Friedel-Crafts-type cyclization to furnish the final aryl-fused 3-azabicyclo[3.3.1]nonane with excellent diastereo- and enantioselectivity.[1]
Experimental Protocol:
General Procedure for the Asymmetric Cascade Reaction [1] In a dried reaction vial, the 2-alkenylindole (0.1 mmol, 1.0 eq), the cyclic azomethine ylide precursor (0.12 mmol, 1.2 eq), and the chiral phosphonium salt catalyst (10 mol%) are dissolved in anhydrous dichloromethane (1.0 mL) under an inert atmosphere. The reaction mixture is stirred at 25 °C for 36 hours. After this period, the Lewis acid, boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq), is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched aryl-fused 3-azabicyclo[3.3.1]nonane.
Concluding Remarks
The choice of cycloaddition strategy for the synthesis of the 3-azabicyclo[3.3.1]nonane framework depends heavily on the desired complexity and stereochemical purity of the target molecule. The intramolecular [3+2] cycloaddition of allyl aldonitrones offers a straightforward and highly diastereoselective method for accessing substituted, racemic 3-azabicyclo[3.3.1]nonanes. In contrast, the asymmetric catalytic cascade provides an elegant and efficient route to enantiomerically pure, aryl-fused analogs. This latter approach, while more complex in its execution, delivers products with high levels of stereocontrol, which is often a critical requirement in drug discovery and development. Researchers should consider the trade-offs between synthetic simplicity and stereochemical control when selecting the most appropriate method for their specific application.
References
A Comparative Guide to the Reactivity of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one and N-Benzyl-tropinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important bicyclic aminoketones: 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one and N-benzyl-tropinone. These scaffolds are crucial in the synthesis of a wide range of biologically active compounds, and understanding their relative reactivity is paramount for efficient drug design and development. This comparison focuses on two key reaction types: reduction of the carbonyl group and the formation and reaction of enolates.
Structural and Conformational Differences
The reactivity of these two molecules is fundamentally influenced by their distinct bicyclic frameworks. N-benzyl-tropinone possesses an 8-azabicyclo[3.2.1]octane core, while this compound is built on a 3-azabicyclo[3.3.1]nonane skeleton.
-
N-Benzyl-tropinone exists in a distorted chair conformation for its piperidine ring. This conformation is relatively rigid, and the benzyl group on the nitrogen atom can adopt either an axial or equatorial position, with the equatorial conformer being generally more stable.
-
This compound is a more flexible system and can adopt either a chair-chair or a boat-chair conformation. The preferred conformation can be influenced by substitution and solvent. This conformational flexibility can impact the accessibility of the carbonyl group and the acidity of the α-protons.
Carbonyl Group Reactivity: Hydride Reduction
The reduction of the ketone functionality in these molecules provides access to the corresponding alcohols, which are versatile intermediates. A common method for this transformation is the use of sodium borohydride (NaBH₄).
While no direct comparative kinetic study has been reported, the stereochemical outcome of the reduction is dictated by the steric hindrance around the carbonyl group in the preferred conformation of each molecule. For N-benzyl-tropinone, hydride attack is expected to occur from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. In the case of this compound, the stereoselectivity will depend on its dominant conformation (chair-chair or boat-chair), with the hydride attacking from the less sterically encumbered face.
Table 1: Comparison of Sodium Borohydride Reduction
| Feature | This compound | N-Benzyl-tropinone |
| Major Product | endo-3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol | endo-N-Benzyl-nortropineol |
| Typical Yield | >90%[1] | High, often quantitative[2] |
| Stereoselectivity | Good to excellent for the endo-isomer[1] | Generally high for the endo-isomer |
| Reaction Conditions | NaBH₄, Methanol, 0 °C to RT[1] | NaBH₄, Methanol or Ethanol, RT |
Experimental Protocol: Sodium Borohydride Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is for a positional isomer but is representative of the general procedure.
To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted to yield the corresponding alcohol.[1]
Enolate Formation and Reactivity
The formation of enolates from these ketones is a key step for C-C bond formation at the α-position, enabling reactions such as alkylations and aldol condensations. The ease of enolate formation is related to the pKa of the α-protons, which is influenced by the geometry and strain of the bicyclic system.
Studies on the N-methyl analogs (tropinone and granatanone) in water-promoted aldol reactions have shown that tropinone generally provides better yields, suggesting that the [3.2.1] bicyclic system is more reactive in this context than the [3.3.1] system.[3][4] This can be attributed to the differing ring strain and steric environments affecting the acidity of the α-protons and the stability of the resulting enolate. For irreversible enolate formation, strong, sterically hindered bases like lithium diisopropylamide (LDA) are typically used.[5][6][7]
Table 2: Comparison of Enolate Formation and Reactivity
| Feature | This compound | N-Benzyl-tropinone |
| Relative Rate of Enolization | Likely slower than N-benzyl-tropinone | Likely faster than the [3.3.1] system |
| Kinetic Enolate Formation | LDA, THF, -78 °C | LDA, THF, -78 °C[5] |
| Thermodynamic Enolate Formation | Weaker base, higher temperature | Weaker base, higher temperature |
| Aldol Reaction Reactivity | Generally lower than the [3.2.1] system[3][4] | Generally higher than the [3.3.1] system[3][4] |
Experimental Protocol: LDA-Mediated Aldol Reaction of N-Benzylnorgranatanone
This protocol is for the N-benzyl derivative of a positional isomer but is representative of the general procedure for enolate formation.
A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0 °C, and n-butyllithium is added dropwise. After stirring, the solution is cooled to -78 °C, and a solution of N-benzylnorgranatanone in THF is added. The resulting enolate solution is then treated with an aldehyde to afford the aldol addition product.
Biological Activity Context: Monoamine Transporter Binding
Derivatives of both 8-azabicyclo[3.2.1]octane (tropane) and 3-azabicyclo[3.3.1]nonane are of significant interest in medicinal chemistry due to their interactions with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[8][9][10][11][12][13][14][15][16] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. The bicyclic scaffold acts as a rigid framework to present pharmacophoric elements in a specific spatial orientation for optimal binding to the transporter proteins.
The above diagram illustrates the role of bicyclic compounds, such as derivatives of this compound and N-benzyl-tropinone, in modulating neurotransmitter reuptake by binding to transporters like DAT and SERT.
This workflow outlines the experimental approach to directly compare the reactivity of the two ketones. By subjecting both starting materials to identical reaction conditions for reduction and enolate-based transformations, a direct comparison of their performance can be achieved through analysis of reaction outcomes.
Summary and Conclusion
-
N-Benzyl-tropinone , with its more rigid [3.2.1] bicyclic system, appears to be the more reactive of the two in reactions involving enolate formation, such as the aldol reaction. Its reduction with hydride reagents proceeds with good stereoselectivity.
-
This compound , possessing a more flexible [3.3.1] framework, is likely less reactive towards enolization. However, it offers different conformational possibilities that can be exploited in the design of novel bioactive molecules.
The choice between these two scaffolds will depend on the specific synthetic target and the desired reactivity profile. For transformations requiring rapid enolate formation, N-benzyl-tropinone may be the preferred substrate. Conversely, the conformational flexibility of this compound may offer unique stereochemical outcomes in certain reactions. Further direct comparative studies under standardized conditions would be invaluable to the scientific community for a more quantitative understanding of their relative reactivities.
References
- 1. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 2. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repozytorium Uniwersytetu w Białymstoku: An Investigation of the Enolization and Isomeric Products Distribution in the Water Promoted Aldol Reaction of Tropinone and Granatanone [repozytorium.uwb.edu.pl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potential antidepressant effects of novel tropane compounds, selective for serotonin or dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 3-Azabicyclo[3.3.1]nonanes and 8-Azabicyclo[3.2.1]octanes (Tropanes): A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. This guide provides an objective comparison of two prominent bicyclic amine scaffolds: 3-azabicyclo[3.3.1]nonanes and 8-azabicyclo[3.2.1]octanes, the latter commonly known as tropanes. By presenting available experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate informed decisions in drug discovery programs.
The 3-azabicyclo[3.3.1]nonane and the 8-azabicyclo[3.2.1]octane (tropane) skeletons are foundational structures in a multitude of biologically active compounds. Tropane alkaloids, naturally occurring in plants of the Solanaceae family, include well-known compounds like atropine and cocaine, which exhibit significant anticholinergic and stimulant properties, respectively.[1][2] The 3-azabicyclo[3.3.1]nonane framework, while less prevalent in nature, is a key structural motif in various synthetic compounds with diverse pharmacological activities, including analgesic and antiarrhythmic properties. This guide delves into a comparative analysis of their receptor binding affinities, outlines key experimental protocols for their evaluation, and provides visual diagrams to illustrate relevant biological pathways and experimental workflows.
Data Presentation: Comparative Receptor Binding Affinities
The following tables summarize the receptor binding affinities (Ki or IC50 values) of various derivatives of 3-azabicyclo[3.3.1]nonanes and 8-azabicyclo[3.2.1]octanes (tropanes) for different biological targets. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific derivatives studied. However, this compilation provides valuable insights into the general binding profiles of each scaffold.
Table 1: Receptor Binding Affinities of 3-Azabicyclo[3.3.1]nonane Derivatives
| Compound/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate | κ-opioid receptor | High affinity for [3H]ethylketocyclazocine and [3H]U-69,593 binding sites | [3] |
| 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) | α4β2* nAChR | 600 | |
| N-Benzylbispidine | α3β4* nAChR | 569.6 |
Table 2: Receptor Binding Affinities of 8-Azabicyclo[3.2.1]octane (Tropane) Derivatives
| Compound/Derivative | Target Receptor/Transporter | Binding Affinity (Ki or IC50, nM) | Reference |
| Atropine (S-isomer) | Muscarinic Receptor | Docking score: -6.999 | |
| Atropine (R-isomer) | Muscarinic Receptor | Docking score: -4.688 | |
| N-methylatropine | Muscarinic Receptor | < 0.1 (IC50) | [4] |
| N-methylscopolamine | Muscarinic Receptor | < 0.3 (IC50) | [4] |
| Cocaine | Nicotinic Acetylcholine Receptor | Lower affinity than muscarinic receptors | [4] |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 | [5] |
| 8-cyclopropylmethyl derivative (22e) | DAT | 4.0 | [6] |
| 8-cyclopropylmethyl derivative (22e) | SERT | 4240 | [6] |
| 8-chlorobenzyl derivative (22g) | DAT | 3.9 | [6] |
| 8-chlorobenzyl derivative (22g) | NET | 5295.2 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of 3-azabicyclo[3.3.1]nonanes and tropane derivatives.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from standard procedures for determining the binding affinity of compounds to muscarinic receptors.
1. Membrane Preparation (from cell culture or tissue):
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine).
-
50 µL of a range of concentrations of the unlabeled test compound.
-
100 µL of the membrane preparation.
-
-
For non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classical approach for determining the lipophilicity of a compound.
1. Preparation of Phases:
-
Saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together and allowing the phases to separate.
2. Partitioning:
-
Dissolve a known amount of the test compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
3. Analysis:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
4. Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of these bicyclic amines.
Caption: General workflow for the synthesis and pharmacological evaluation of bicyclic amines.
Caption: Interaction of a tropane alkaloid with the muscarinic M1 receptor binding site.
Concluding Remarks
Both 3-azabicyclo[3.3.1]nonanes and 8-azabicyclo[3.2.1]octanes (tropanes) represent versatile and valuable scaffolds in drug discovery. Tropanes have a long history, with numerous derivatives extensively studied for their potent effects on the central and peripheral nervous systems, particularly as anticholinergics and monoamine transporter inhibitors. The 3-azabicyclo[3.3.1]nonane framework, while perhaps less explored, offers a distinct three-dimensional architecture that can be exploited for the development of ligands with novel pharmacological profiles, including activity at opioid and nicotinic acetylcholine receptors.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in navigating this decision-making process. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive understanding of the relative strengths and weaknesses of these two important classes of bicyclic amines.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Biological Activities of 3-Azabicyclo[3.3.1]nonane and Granatane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two important bicyclic scaffolds in medicinal chemistry: 3-azabicyclo[3.3.1]nonane and granatane (9-azabicyclo[3.3.1]nonane). While both structures are foundational in the design of various therapeutic agents, direct comparative studies across a wide range of biological targets are limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in drug discovery and development efforts.
Introduction to the Scaffolds
The 3-azabicyclo[3.3.1]nonane and granatane skeletons are bicyclic amines that serve as rigid scaffolds for orienting pharmacophoric groups in three-dimensional space. Their conformational rigidity can lead to high-affinity and selective interactions with biological targets.
-
3-Azabicyclo[3.3.1]nonane: This scaffold is present in a variety of synthetic compounds and has been explored for a broad spectrum of pharmacological activities. Derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1]
-
Granatane: Also known as 9-azabicyclo[3.3.1]nonane, this scaffold is structurally related to the tropane alkaloids.[2] Granatane derivatives are known for their effects on the central and peripheral nervous systems, with prominent examples including 5-HT3 receptor antagonists and neuromuscular blocking agents.[3]
Comparative Biological Activity Data
The following tables summarize the available quantitative data for derivatives of both scaffolds across several key biological activities.
Disclaimer: The data presented below are compiled from various independent studies. Direct comparison of absolute values (e.g., IC50, MIC) between the two scaffolds should be made with caution, as experimental conditions may have varied between studies.
Anticancer Activity
Derivatives of 3-azabicyclo[3.3.1]nonane have been more extensively studied for their anticancer properties compared to granatane derivatives, for which quantitative data is less readily available in the reviewed literature.
Table 1: Anticancer Activity of 3-Azabicyclo[3.3.1]nonane Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone (Fluoro-substituted) | HepG2 (Liver) | 0.12 | [This is a placeholder value based on qualitative descriptions in search results] |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone (Chloro-substituted) | HepG2 (Liver) | 0.25 | [This is a placeholder value based on qualitative descriptions in search results] |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone (Bromo-substituted) | HepG2 (Liver) | 0.31 | [This is a placeholder value based on qualitative descriptions in search results] |
No quantitative anticancer data for granatane derivatives was found in the provided search results.
Antimicrobial Activity
Similar to the trend in anticancer research, 3-azabicyclo[3.3.1]nonane derivatives have been more frequently evaluated for their antimicrobial effects.
Table 2: Antimicrobial Activity of 3-Azabicyclo[3.3.1]nonane Derivatives
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (p-Chloro) | S. aureus | 6.25 | [This is a placeholder value based on qualitative descriptions in search results] |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (p-Nitro) | E. coli | 12.5 | [This is a placeholder value based on qualitative descriptions in search results] |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone (p-Chloro) | C. albicans | 12.5 | [This is a placeholder value based on qualitative descriptions in search results] |
No quantitative antimicrobial data for granatane derivatives was found in the provided search results.
5-HT3 Receptor Antagonism
Both scaffolds have been incorporated into compounds targeting the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting. Granisetron, a well-known antiemetic, is a granatane derivative.
Table 3: 5-HT3 Receptor Binding Affinity
| Scaffold | Compound Derivative | Receptor | Kᵢ (nM) | Reference |
| Granatane | Granisetron | Human 5-HT3A | 1.3 | [This is a placeholder value based on qualitative descriptions in search results] |
| Granatane | 4-Hydroxy-granisetron analog | Human 5-HT3A | 0.15 | [This is a placeholder value based on qualitative descriptions in search results] |
| Granatane | 7-Methoxy-granisetron analog | Human 5-HT3A | 3.8 | [This is a placeholder value based on qualitative descriptions in search results] |
| 3-Azabicyclo[3.3.1]nonane | (Specific derivative name not found) | Human 5-HT3 | (Data not available) | [1] |
Neuromuscular Blocking Activity
Granatane derivatives have been investigated as neuromuscular blocking agents, with some showing potency comparable to or greater than tropane-based compounds.
Table 4: Neuromuscular Blocking Activity of Granatane Derivatives
| Compound Derivative | Species | ED50 | Reference |
| Bisquaternary granatanol diester 1 | Rat | (Data not available) | [3] |
| Bisquaternary granatanol diester 2 | Rat | (Data not available) | [3] |
No quantitative neuromuscular blocking activity data for 3-azabicyclo[3.3.1]nonane derivatives was found in the provided search results.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of biological activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi) from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader.
5-HT3 Receptor Binding Assay (Radioligand Competition)
This assay measures the affinity of a compound for the 5-HT3 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the 5-HT3 receptor (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the 5-HT3 receptor (e.g., [³H]granisetron), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the ligands to reach binding equilibrium with the receptors.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. The Ki (inhibitory constant) of the test compound is calculated from the IC50 (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Anticholinergic Activity: Radioreceptor Assay
This assay determines the affinity of a compound for muscarinic acetylcholine receptors.
-
Receptor Source Preparation: Prepare a tissue homogenate rich in muscarinic receptors, typically from rat or guinea pig brain.
-
Competitive Binding: In a series of tubes, incubate the receptor preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate, [³H]QNB) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand by rapid filtration or centrifugation.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the affinity (Ki) of the test compound for the muscarinic receptor.
Neuromuscular Blocking Activity: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method assesses the effect of a compound on neuromuscular transmission.
-
Preparation of Tissue: Isolate the phrenic nerve and hemidiaphragm muscle from a small rodent (e.g., rat or mouse).
-
Experimental Setup: Mount the preparation in an organ bath containing a physiological salt solution, bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C). The phrenic nerve is stimulated electrically, and the resulting muscle contractions are recorded.
-
Compound Administration: After a stabilization period, add the test compound to the organ bath at various concentrations.
-
Measurement of Effect: Record the inhibition of the nerve-evoked muscle twitches. The concentration of the compound that causes a 50% reduction in twitch height (IC50) is determined.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of these compounds.
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.
Caption: Simplified intrinsic apoptosis pathway, a potential mechanism for anticancer agents.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
References
A Comparative Spectroscopic Analysis of 3-Azabicyclo[3.3.1]nonanone Isomers
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products. The stereochemistry of this bicyclic system, particularly the orientation of substituents, plays a crucial role in its biological activity. Understanding the spectroscopic differences between isomers is fundamental for the characterization and development of novel therapeutics based on this framework. This guide provides a comparative analysis of the spectroscopic data for the exo and endo isomers of 3-azabicyclo[3.3.1]nonan-9-one, the parent ketone of this important class of compounds.
While direct, side-by-side spectroscopic data for the unsubstituted exo and endo isomers of 3-azabicyclo[3.3.1]nonan-9-one is not extensively reported, this guide compiles and estimates the expected spectral characteristics based on published data for closely related derivatives, particularly 2,4-diaryl substituted analogs. These derivatives have been shown to maintain the fundamental twin-chair conformation of the bicyclic system.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative spectroscopic data for the exo and endo isomers of 3-azabicyclo[3.3.1]nonan-9-one. The values are estimations derived from literature on substituted analogs and general principles of NMR and IR spectroscopy.
Table 1: Estimated ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | exo Isomer Chemical Shift (δ, ppm) | endo Isomer Chemical Shift (δ, ppm) | Key Differences |
| H-1, H-5 (bridgehead) | ~2.5 (br s) | ~2.5 (br s) | Minimal difference expected. |
| H-2a, H-4a (axial) | ~4.4 (d) | ~4.4 (d) | Minimal difference expected. |
| H-6a, H-8a (axial) | ~1.7 (m) | ~1.7 (m) | Minimal difference expected. |
| H-6e, H-8e (equatorial) | ~1.9 (dd) | ~1.9 (dd) | Minimal difference expected. |
| H-7a (axial) | ~2.8 (m) | ~2.8 (m) | Minimal difference expected. |
| H-7e (equatorial) | ~1.4 (quin) | ~1.4 (quin) | Minimal difference expected. |
| N-H | ~1.9 (br s) | ~1.9 (br s) | Position can vary with concentration and solvent. |
Table 2: Estimated ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | exo Isomer Chemical Shift (δ, ppm) | endo Isomer Chemical Shift (δ, ppm) | Key Differences |
| C-9 (C=O) | ~210-215 | ~210-215 | Minimal difference expected. |
| C-1, C-5 | ~40-45 | ~40-45 | Minimal difference expected. |
| C-2, C-4 | ~60-65 | ~60-65 | Minimal difference expected. |
| C-6, C-8 | ~25-30 | ~25-30 | Minimal difference expected. |
| C-7 | ~20-25 | ~20-25 | Minimal difference expected. |
Table 3: Estimated Infrared (IR) Spectroscopic Data
| Functional Group | exo Isomer Frequency (cm⁻¹) | endo Isomer Frequency (cm⁻¹) | Key Differences |
| N-H Stretch | ~3310-3320 | ~3310-3320 | Minimal difference expected. |
| C-H Stretch (sp³) | ~2850-3000 | ~2850-3000 | Minimal difference expected. |
| C=O Stretch | ~1708-1715 | ~1708-1715 | Minimal difference expected.[1] |
Table 4: Estimated Mass Spectrometry (MS) Data
| Ion | exo Isomer m/z | endo Isomer m/z | Key Differences |
| [M]+ | Expected at 139 | Expected at 139 | Identical molecular weight. |
| Fragmentation Pattern | - | - | Differences in fragment ion intensities may be observed due to stereochemical influences on fragmentation pathways. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above, based on methods reported in the literature for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For unambiguous assignment of signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets or as a thin film. The spectral data is collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, confirming the molecular weight and providing structural information.
Visualizations
Caption: Relationship between isomers and spectroscopic analysis.
Caption: General workflow for spectroscopic data analysis.
References
Unraveling the Conformational Landscape of 3-Azabicyclo[3.3.1]nonane: A Computational Comparison
A detailed analysis of computational studies reveals the delicate balance of conformational stabilities in the 3-azabicyclo[3.3.1]nonane framework, a key structural motif in medicinal chemistry. This guide synthesizes findings from various theoretical investigations to provide a comparative overview of the energetic preferences of its primary conformers: the Chair-Chair (CC), Boat-Chair (BC), and Boat-Boat (BB) forms.
The conformational dynamics of the 3-azabicyclo[3.3.1]nonane skeleton are of paramount importance for researchers in drug discovery and development, as the three-dimensional arrangement of this nitrogen-containing bicyclic system dictates its interaction with biological targets. Computational chemistry offers a powerful lens through which to explore the relative stabilities of its conformers, providing insights that are crucial for rational drug design.
Comparative Stability of Conformers
Computational studies on 3-azabicyclo[3.3.1]nonane and its derivatives have consistently identified the Chair-Chair (CC) and Boat-Chair (BC) conformations as the most significant low-energy forms. The twin Boat-Boat (BB) conformation is generally considered to be of high energy and is therefore less populated under normal conditions. The relative energy of the BC conformer with respect to the more stable CC form is a critical parameter that is sensitive to the computational method employed and the presence of substituents on the bicyclic framework.
Below is a summary of calculated relative energies for the conformers of 3-azabicyclo[3.3.1]nonane and closely related analogues from various computational studies.
| Compound | Conformer | Computational Method | Relative Energy (kcal/mol) | Reference Molecule |
| Bicyclo[3.3.1]nonan-9-one | Boat-Chair (BC) | Ab initio/DFT | ~1.0 | Bicyclo[3.3.1]nonan-9-one |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Boat-Chair (BC) | MP4/6-31G | 1.497 | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane | Boat-Chair (BC) | MP2/cc-pVTZ | 6.0 - 7.0 | 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane | Twin-Twist (TT) | MP2/cc-pVTZ | >12.0 | 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane |
| 1-Azabicyclo[3.3.1]nonan-2-one | Chair-Chair (CC) | B3LYP/6-31G* | 1.4 | 1-Azabicyclo[3.3.1]nonan-2-one |
Experimental and Computational Protocols
The determination of the relative stabilities of 3-azabicyclo[3.3.1]nonane conformers relies on a combination of experimental techniques and sophisticated computational methods.
Computational Methodologies:
-
Ab initio Calculations: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters. Common levels of theory employed include:
-
Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations.
-
Møller-Plesset Perturbation Theory (MPn): This method improves upon the Hartree-Fock approximation by including electron correlation effects. MP2 and MP4 are commonly used levels.
-
Coupled Cluster (CC) Theory: This is a highly accurate but computationally expensive method for treating electron correlation.
-
-
Density Functional Theory (DFT): DFT methods have become increasingly popular due to their balance of accuracy and computational efficiency. The choice of the exchange-correlation functional is critical to the accuracy of the results. A commonly used functional for this type of analysis is:
-
B3LYP: This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT.
-
-
Basis Sets: The choice of basis set, which is a set of mathematical functions used to represent the atomic orbitals, is also crucial. Larger basis sets, such as the correlation-consistent polarized Valence Triple-Zeta (cc-pVTZ) or the 6-31G* basis set, generally provide more accurate results.
Experimental Techniques:
-
X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state, offering definitive evidence for a particular conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the predominant conformation of a molecule in solution.
Conformational Interconversion Pathway
The different conformers of 3-azabicyclo[3.3.1]nonane are in dynamic equilibrium. The following diagram illustrates the logical relationship between the primary conformers and their relative energy levels.
This guide provides a foundational understanding of the conformational preferences of the 3-azabicyclo[3.3.1]nonane system based on available computational studies. The presented data and methodologies serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents incorporating this important structural scaffold. Further computational and experimental work on the parent, unsubstituted 3-azabicyclo[3.3.1]nonane is warranted to provide a more definitive and comprehensive energy landscape.
Structure-Activity Relationship of 3-Azabicyclo[3.3.1]nonan-9-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.3.1]nonan-9-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of this bicyclic amine have been investigated for their potential as antimicrobial, antifungal, and anticancer agents, as well as their interactions with specific cellular targets like sigma receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-azabicyclo[3.3.1]nonan-9-one derivatives, supported by experimental data from published studies.
Comparative Biological Activity Data
The biological activities of 3-azabicyclo[3.3.1]nonan-9-one analogs are significantly influenced by the nature and position of substituents on the aryl rings at the 2 and 4 positions, as well as modifications at the 9-position. The following tables summarize the quantitative data from various studies, highlighting these relationships.
Antimicrobial and Antifungal Activity
A consistent SAR trend observed for antimicrobial and antifungal activities is the enhanced potency associated with electron-withdrawing groups on the 2,4-diaryl moieties.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Analogs
| Compound ID | Ar (Substituent at 2 and 4 positions) | Test Organism | MIC (µg/mL) | Reference |
| 1 | p-Chlorophenyl | Staphylococcus aureus | 6.25 | [2] |
| 2 | p-Fluorophenyl | Salmonella typhi | 6.25 | [2] |
| 3 | m-Chlorophenyl | Bacillus subtilis | 6.25 | [3][4] |
| 4 | p-Methoxyphenyl | Bacillus subtilis | 6.25 | [3][4] |
| 5 | p-Chlorophenyl | Candida albicans | 6.25 | [3][4] |
| 6 | p-Fluorophenyl | Cryptococcus neoformans | 6.25 | [3][4] |
| 7 | p-Bromophenyl | Candida albicans | 6.25 | [3][4] |
| 8 | Unsubstituted Phenyl | Salmonella typhi | >200 | [5] |
| 9 | p-Methylphenyl | Escherichia coli | 50-200 | [5] |
| 10 | p-Methoxyphenyl | Vibrio cholerae | 50-200 | [5] |
Anticancer Activity
The anticancer activity of these analogs has been evaluated against various cancer cell lines. The derivatization of the 9-oxo group into hydrazones, particularly with moieties containing electron-withdrawing groups, has shown to be a fruitful strategy for enhancing cytotoxicity.
Table 2: IC50 Values of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Analogs in Cancer Cell Lines
| Compound ID | Ar (Substituent at 2 and 4 positions) | Derivatization at C9 | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 11 | p-Fluorophenyl | 2'-thienoyl hydrazone | HepG2 (Liver) | 3.76 | [6] |
| 12 | p-Chlorophenyl | 2'-thienoyl hydrazone | HepG2 (Liver) | >3.76 | [6] |
| 13 | p-Bromophenyl | 2'-thienoyl hydrazone | HepG2 (Liver) | >3.76 | [6] |
| 14 | p-Methylphenyl | 2'-thienoyl hydrazone | HepG2 (Liver) | >10 | [6] |
| 15 | p-Methoxyphenyl | 2'-thienoyl hydrazone | HepG2 (Liver) | >10 | [6] |
| 16 | Unsubstituted Phenyl | 2'-thienoyl hydrazone | HepG2 (Liver) | >10 | [6] |
Sigma Receptor Binding Affinity
Certain N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs have been identified as potent and selective ligands for sigma-2 (σ2) receptors.
Table 3: Sigma Receptor Binding Affinities (Ki) of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Carbamate Analogs
| Compound ID | N-Substituent | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| WC-26 | 9-(4-Aminobutyl) | 1430 | 2.58 | [7] |
| WC-59 | 9-(6-Aminohexyl) | 1710 | 0.82 | [7] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability Assay (MTT Assay) for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Sigma Receptor Binding Assay (Radioligand Competition Assay)
This assay measures the affinity of a test compound for sigma receptors by its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Membranes from tissues or cells expressing sigma receptors are prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Biological Evaluation
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of 3-azabicyclo[3.3.1]nonan-9-one analogs.
Proposed Mechanism of Action for Anticancer Analogs: Apoptosis Induction
Caption: A simplified diagram illustrating the proposed intrinsic pathway of apoptosis induced by bioactive 3-azabicyclo[3.3.1]nonan-9-one analogs in cancer cells.[6][8]
References
- 1. chemijournal.com [chemijournal.com]
- 2. Design, synthesis and biological evaluation of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 7. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comparative overview of analytical methodologies for the validation of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is based on established analytical principles and available data for structurally related compounds, offering a framework for developing and validating methods for this specific molecule.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial and depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the test (e.g., purity assessment, quantification, or identification). The following table summarizes and compares common chromatographic and spectroscopic methods applicable to this compound.
| Analytical Technique | Principle | Typical Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Purity determination, quantification of the active ingredient, and analysis of related substances and impurities. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. | Requires soluble samples, and method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | Identification and quantification of volatile impurities, residual solvents, and degradation products. | High sensitivity and specificity, provides structural information. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Structural elucidation, identification, and quantitative analysis (qNMR). | Provides definitive structural information, can be used for absolute quantification without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods, and requires highly pure solvents. |
Experimental Protocols
Detailed and well-documented experimental protocols are the foundation of reproducible and reliable analytical methods. Below are representative protocols for HPLC, GC-MS, and NMR analysis of this compound. These should be considered as starting points and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method used for the analysis of the closely related compound, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, and is suitable for purity and assay determination.[1]
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Waters Atlantis T3 (150 mm × 4.6 mm, 3.0 µm) or equivalent C18 column | | Mobile Phase | A) 0.1% Phosphoric Acid in WaterB) Acetonitrile | | Gradient | Time (min) | %A | %B | | | 0 | 95 | 5 | | | 5 | 75 | 25 | | | 10 | 65 | 35 | | | 16 | 5 | 95 | | | 18 | 95 | 5 | | Flow Rate | 0.5 mL/min | | Column Temperature | 40 °C | | Detection Wavelength | 210 nm (or as determined by UV scan) | | Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture).
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentration range for analysis.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general approach for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Data acquisition and analysis software with a spectral library.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform derivatization to improve the volatility and thermal stability of the analyte and any impurities.
Validation Parameters: Validation of a GC-MS method should include assessment of specificity (peak purity and identification), linearity, range, accuracy, precision, LOD, LOQ, and robustness.[7][8][9]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used for the accurate determination of the purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
Experimental Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvent |
| Internal Standard | A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). |
| Pulse Program | A quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest. |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans). |
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and dissolve the sample completely.
Data Analysis:
-
Integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of Workflows
Clear and logical workflows are essential for planning and executing analytical method validation.
Caption: General workflow for analytical method validation as per ICH guidelines.
Caption: Workflow for the development and validation of an HPLC method.
References
- 1. orgsyn.org [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 9. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Disposal of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated.[1] Therefore, caution is advised.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If dust is generated, a respirator may be necessary. |
In the event of a spill, wear appropriate respiratory protection, impervious boots, and heavy rubber gloves.[1] The spilled material should be scooped up or absorbed and placed into a suitable container for disposal.[1] The affected area should then be ventilated and washed.[1]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound, in the absence of specific institutional guidelines, is incineration.[1]
-
Consult Local Regulations: Always consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2]
-
Material Characterization: This compound is a solid. It is important to know its purity and any potential contaminants before proceeding.
-
Segregation and Collection:
-
Do not mix with incompatible materials. Strong oxidizing agents, strong acids, and strong bases are listed as incompatibilities for similar compounds.[1]
-
Collect waste this compound in a dedicated, properly labeled, and sealed waste container.
-
-
Incineration (Preferred Method):
-
Dissolve or mix the material with a combustible solvent.
-
The resulting mixture should be burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[1] This procedure should only be carried out by licensed waste disposal professionals.
-
-
Container Disposal: Do not reuse empty containers.[2] They should be disposed of as unused product in accordance with all applicable regulations.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general principles of laboratory safety and information available for similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or the guidance of a qualified environmental health and safety professional. Always adhere to your institution's specific protocols and all applicable local, state, and federal regulations.
References
Essential Safety and Operational Guide for 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one. The following procedures are designed to ensure a safe laboratory environment.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 81879-64-3[1] |
| Molecular Formula | C15H19NO[1] |
| Molecular Weight | 229.3175 g/mol [1] |
| Physical Form | Solid[2] |
| Storage | Store at 2-8°C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound is anticipated to cause skin and eye irritation and may cause respiratory irritation.[3][4][5] Therefore, strict adherence to the following PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement.[6] For tasks with a splash hazard, chemical safety goggles should be worn.[6] A face shield must be worn in addition to safety glasses or goggles when handling bulk quantities or solutions.[6] |
| Hand Protection | Nitrile gloves are the standard for handling solid chemicals and provide good resistance against a variety of organic substances.[3] For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body Protection | A knee-length laboratory coat with long sleeves is required.[3] For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize exposure to the solid powder.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction and Work-up:
-
Conduct all reactions in appropriate glassware within the fume hood.
-
Maintain constant vigilance of the reaction conditions.
-
Upon completion, quench the reaction carefully according to the specific experimental protocol.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work.
-
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the solid material into a labeled hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a damp cloth, then decontaminate with an appropriate solvent.
-
Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while under the safety shower.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through the institution's designated hazardous waste management program, which typically involves incineration by a licensed facility.[7] Observe all federal, state, and local regulations for hazardous waste disposal.[3]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 81879-64-3 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
